Acid Blue 120
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
disodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H25N5O6S2.2Na/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41;;/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYUQZABARGLAD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)[O-])C=CC=C3S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H23N5Na2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044924 | |
| Record name | C.I. Acid Blue 120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
695.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3529-01-9 | |
| Record name | Acid Blue 120 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003529019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Naphthalenesulfonic acid, 8-[(4-methylphenyl)amino]-5-[2-[4-[2-(3-sulfophenyl)diazenyl]-1-naphthalenyl]diazenyl]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Acid Blue 120 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7044924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 8-(4-methylphenylamino)-5-(4-(3-sulphonatophenylazo)-1-naphthylazo)naphthalenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.505 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACID BLUE 120 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K233041YW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Acid Blue 120
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120, also known by its Colour Index name C.I. 26400, is a synthetic dye belonging to the double azo class.[1] Azo dyes are characterized by the presence of one or more azo groups (–N=N–) which form the basis of their chromophoric properties. Due to its sulfonic acid groups, this compound is highly soluble in water, making it suitable for a variety of applications, primarily in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides.[2][3] It also finds use in the coloring of leather and paper.[3] While its primary applications are industrial, its use in biological contexts as a staining agent has been noted, although specific protocols are not widely documented.[2] This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and known biological interactions of this compound, tailored for a scientific audience.
Chemical and Physical Properties
This compound is a dark purple or dark-brown to very dark blue or black powder. It is soluble in water, forming a purple solution, and soluble in ethanol, creating a deep blue solution. The dye's color is pH-sensitive; in concentrated sulfuric acid, it appears as a green-light blue, and the addition of a strong base like sodium hydroxide to its aqueous solution results in a red sauce color.
Quantitative Data
The following tables summarize the key quantitative properties of this compound.
| Identifier | Value |
| CAS Number | 3529-01-9 |
| Colour Index | C.I. 26400 |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ |
| Molecular Weight | 695.68 g/mol |
| IUPAC Name | disodium;8-(4-methylanilino)-5-[[4-[(3-sulfonatophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate |
| Physicochemical Property | Value |
| λmax (in water) | 574 nm |
| Solubility in Water | 60 g/L (at 90°C) |
| Appearance | Dark purple to black powder |
Synthesis
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.
Experimental Protocol: Synthesis of this compound
Materials:
-
m-Aminobenzenesulfonic acid
-
Sodium nitrite
-
Sulfuric acid
-
1-Naphthylamine
-
Hydrochloric acid
-
Sodium hydroxide
-
Sodium chloride (common salt)
-
N-p-tolyl-peri acid (8-(p-toluidino)naphthalene-1-sulfonic acid)
-
Sodium carbonate
-
Acetic acid
-
Sodium acetate
Procedure:
-
Diazotization of m-Aminobenzenesulfonic acid:
-
In a reactor, mix 0.05 mol of m-aminobenzenesulfonic acid, 0.0403 mol of sulfuric acid, and 100 mL of water.
-
Cool the mixture to 8-10°C.
-
Slowly add 0.05 mol of sodium nitrite over 10-15 minutes, maintaining the temperature.
-
Continue stirring for 30-40 minutes to complete the diazotization reaction.
-
-
Preparation of 1-Naphthylamine Solution:
-
In a separate vessel, create a suspension of 0.05175 mol of 1-naphthylamine, 0.05255 mol of hydrochloric acid, and 104 mL of water.
-
Heat the suspension to 70-80°C to dissolve the 1-naphthylamine. The solution should be maintained at approximately 50°C.
-
-
First Coupling Reaction:
-
Add the hot 1-naphthylamine solution to the diazonium salt solution from step 1 over 30 minutes.
-
Maintain the coupling temperature at 15-18°C.
-
During the addition, add a 20% sodium hydroxide solution to maintain the pH of the reaction mixture at approximately 3.5.
-
After the addition is complete, continue to stir for 10 minutes.
-
-
Isolation of the Monoazo Dye Intermediate:
-
Adjust the pH of the reaction mixture to 8.0-8.5 with a 20% sodium hydroxide solution and stir for 20 minutes.
-
Add approximately 70g of common salt to precipitate the monoazo dye.
-
Cool the resulting suspension to 5°C.
-
-
Diazotization of the Monoazo Dye Intermediate:
-
To the cooled suspension, add 0.0145 mol of sodium nitrite.
-
Then, add a mixture of 0.1651 mol of sulfuric acid and 20g of ice.
-
Add another 0.0435 mol of sodium nitrite over 15 minutes, keeping the temperature between 5-10°C.
-
Stir for 5 hours.
-
Filter the mixture and wash the filter cake with 130g of ice water to form a suspension of the diazotized intermediate.
-
-
Preparation of N-p-tolyl-peri acid Solution:
-
In a separate reactor, mix 0.045 mol of N-p-tolyl-peri acid with 150 mL of water.
-
Add a sufficient amount of sodium carbonate and heat to 40-50°C to dissolve the acid.
-
Dilute the solution with 200 mL of water and add a trace of acetic acid to make it weakly acidic.
-
Add 8.5g of sodium acetate.
-
-
Second Coupling Reaction:
-
Cool the N-p-tolyl-peri acid solution to 13-15°C.
-
Add the diazonium suspension from step 5 to this solution over 5 minutes.
-
Continue to stir for 2-3 hours until the reaction is complete.
-
Let the mixture stand overnight.
-
-
Final Product Isolation:
-
Neutralize the mixture to a weakly alkaline pH with sodium hydroxide.
-
Heat to 60-70°C and add salt to precipitate the final product.
-
Cool, filter, wash, and dry the precipitate to obtain this compound.
-
Biological Applications and Experimental Protocols
This compound is noted for its use in "biological shading," a general term that implies its utility as a biological stain. As an acid dye, it is expected to bind to basic components of the cell, such as the cytoplasm and connective tissues.
Generalized Protocol for Staining with Acid Dyes
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Hematoxylin solution (e.g., Harris' or Mayer's) for nuclear staining
-
This compound staining solution (e.g., 0.5% w/v in 1% aqueous acetic acid - this concentration is a starting point and may require optimization)
-
Differentiating solution (e.g., 0.5% acetic acid)
-
Graded ethanol series (70%, 95%, 100%)
-
Xylene or other clearing agent
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin wax.
-
Rehydrate the tissue sections by passing them through a graded series of alcohol (100%, 95%, 70%) and finally into distilled water.
-
-
Nuclear Staining:
-
Stain the sections with a hematoxylin solution according to standard protocols to stain the cell nuclei.
-
Wash gently in running tap water.
-
"Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute).
-
Wash in distilled water.
-
-
Counterstaining with this compound:
-
Immerse the slides in the this compound staining solution for 3-5 minutes (the optimal time may vary).
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation:
-
If the staining is too intense, briefly dip the slides in a differentiating solution (e.g., 0.5% acetic acid) for a few seconds.
-
Monitor the differentiation process under a microscope until the desired staining intensity is achieved.
-
Wash gently in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%).
-
Clear the sections in xylene or a suitable substitute.
-
Mount a coverslip using an appropriate mounting medium.
-
Expected Results:
-
Nuclei: Blue/Purple (from hematoxylin)
-
Cytoplasm, muscle, collagen, and other acidophilic structures: Shades of blue (from this compound)
Toxicology and Biological Effects
The toxicological properties of this compound have not been fully investigated. It may cause eye, skin, respiratory, and digestive tract irritation.
Like other azo dyes, the primary toxicological concern is related to the metabolic cleavage of the azo bond, which can lead to the formation of aromatic amines. This process can be catalyzed by azoreductases from intestinal microorganisms or hepatic enzymes. Some aromatic amines are known to be mutagenic or carcinogenic.
Interaction with Signaling Pathways
Disclaimer: There is no direct evidence in the reviewed scientific literature specifically linking this compound to the modulation of a particular signaling pathway. However, studies on other azo dyes have suggested that they or their metabolites can induce cellular stress responses, including apoptosis and the activation of oxidative stress pathways. For instance, exposure to certain azo dyes has been shown to activate the Nrf2-mediated antioxidant response pathway as a defense mechanism against oxidative stress. Some azo compounds have also been investigated for their potential to induce apoptosis in cancer cells, which involves a complex cascade of signaling molecules.
The following diagram illustrates a generalized representation of the intrinsic apoptotic signaling pathway, which can be triggered by cellular stress that may be induced by some chemical compounds. Its direct activation by this compound has not been experimentally confirmed.
Conclusion
This compound is a well-characterized double azo dye with significant industrial applications. Its chemical and physical properties are well-documented, and its synthesis is achievable through established chemical procedures. While its use as a biological stain is noted, specific protocols for its application in research are not widely published, necessitating adaptation of general acid dye staining methods. The toxicological profile of this compound is incomplete, and further research is required to fully understand its potential health effects, particularly concerning the biological activity of its metabolites. The direct impact of this compound on specific cellular signaling pathways remains an area for future investigation. This guide provides a foundational resource for researchers and professionals working with or considering the use of this compound in their respective fields.
References
Acid Blue 120: A Comprehensive Technical Guide for Researchers
Introduction
Acid Blue 120, a disodium salt of a complex aromatic sulfonic acid, is a synthetic dye belonging to the double azo class.[1][2] It is primarily utilized in the textile industry for dyeing protein fibers such as wool and silk, as well as polyamides like nylon.[2][3] Its applications also extend to the coloring of leather and paper, and it finds use as a biological stain for shading purposes in microscopy.[1] This technical guide provides an in-depth overview of this compound, including its chemical and physical properties, relevant experimental protocols, and key analytical methodologies, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
This compound is characterized as a dark-brown to very dark blue or black powder. It is soluble in water, presenting as a purple solution, and also soluble in ethanol, where it appears as a deep blue solution. The presence of two anionic sulfonate groups in its structure contributes to its good water solubility, particularly in neutral pH conditions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 3529-01-9 |
| C.I. Number | 26400 |
| EC Number | 222-554-4 |
| UNII | 1K233041YW |
| DSSTox ID | DTXSID7044924 |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ |
| Molecular Weight | 695.68 g/mol |
| Appearance | Dark-brown to very dark blue or black powder |
| Solubility in Water (at 90°C) | 60 g/L |
| Absorption Maximum (λmax) in Water | 574 nm |
| Topological Polar Surface Area (TPSA) | 193 Ų |
| Complexity | 1270 |
Synonyms
This compound is known by a multitude of synonyms in the chemical and textile industries. A comprehensive list is provided below.
Table 3: Synonyms of this compound
| Acid Cyanine 5R | Amacid Cyanine GR | Cirene Blue GRA |
| Acid Fast Blue V | Azanol Cyanine Blue M | Cloth Blue GR |
| Acid Leather Blue B | Benzyl Fast Blue B | Coomassie Navy Blue GN |
| Amacid Cyanine 3R | Bucacid Wool Blue 3R | Cyanine Navy Blue GR |
| Calcocid Navy Blue 3R | Eriosin Fast Blue SGR | Neutral Blue GR |
| Fast Blue GR | Fast Wool Cyanone R | Solar Cyanine 5R |
| Sulfonine Blue B | Sulfonine Blue 3R | Sulphonol Navy GR |
| Telon Fast Navy Blue G | Vondamol Fast Blue GR | Wool Fast Blue GR |
Synthesis Pathway
The synthesis of this compound is a multi-step process involving diazotization and coupling reactions. The process begins with the diazotization of 3-Aminobenzenesulfonic acid, which is then coupled with Naphthalen-1-amine. The resulting intermediate product undergoes a second diazotization and is subsequently coupled with 8-(p-toluidino)naphthalene-1-sulfonic acid to form the final dye molecule.
Experimental Protocols
While specific, validated protocols for all applications of this compound are not extensively published, the following sections provide detailed methodologies for its use in histological staining and photocatalytic degradation, based on established principles for acid dyes.
Histological Staining (Representative Protocol)
This compound can be used as a counterstain in various histological procedures to visualize cytoplasm and connective tissues. The following is a representative protocol that may require optimization depending on the tissue type and fixation method.
Materials:
-
Deparaffinized and rehydrated tissue sections on slides
-
Weigert's iron hematoxylin solution (for nuclear staining)
-
This compound staining solution (0.5% w/v in 1% acetic acid)
-
1% Acetic acid solution (for differentiation)
-
Graded ethanol series (70%, 95%, 100%)
-
Xylene or other clearing agent
-
Resinous mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin wax, followed by a graded series of ethanol to rehydrate the tissue sections, and finally rinse in distilled water.
-
Nuclear Staining: Stain the nuclei with Weigert's iron hematoxylin for 5-10 minutes.
-
Washing: Rinse gently in running tap water until the water runs clear.
-
Bluing: "Blue" the hematoxylin by immersing the slides in a suitable alkaline solution (e.g., Scott's tap water substitute) or running tap water for a few minutes.
-
Washing: Rinse well with distilled water.
-
Counterstaining: Immerse the slides in the 0.5% this compound solution for 3-5 minutes.
-
Differentiation: Briefly rinse the slides in 1% acetic acid to remove excess stain and improve contrast.
-
Dehydration: Dehydrate the sections through a graded series of ethanol.
-
Clearing: Clear the sections in xylene.
-
Mounting: Mount the coverslip with a resinous mounting medium.
Expected Results:
-
Nuclei: Blue to black
-
Cytoplasm, muscle, collagen: Shades of blue
Photocatalytic Degradation (Representative Protocol)
The degradation of this compound is a common research topic in environmental chemistry. The following protocol outlines a typical experimental setup for assessing its photocatalytic degradation using a semiconductor catalyst like TiO₂.
Materials:
-
This compound stock solution
-
Photocatalyst (e.g., TiO₂ nanoparticles)
-
Photoreactor with a UV or visible light source
-
Magnetic stirrer
-
pH meter
-
Hydrochloric acid and Sodium hydroxide for pH adjustment
-
UV-Visible spectrophotometer
Procedure:
-
Reaction Setup: In the photoreactor, add a specific amount of the photocatalyst to a known volume and concentration of the this compound solution.
-
Adsorption-Desorption Equilibrium: Stir the suspension in the dark for approximately 30 minutes to allow the dye molecules to reach adsorption-desorption equilibrium with the surface of the photocatalyst.
-
Initiation of Photocatalysis: Turn on the light source to initiate the photocatalytic reaction.
-
Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the suspension.
-
Sample Preparation: Immediately filter the aliquot to remove the photocatalyst particles.
-
Analysis: Measure the absorbance of the filtered sample at the maximum wavelength of this compound (574 nm) using a UV-Visible spectrophotometer.
-
Calculation of Degradation Efficiency: The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100 where C₀ is the initial concentration and Cₜ is the concentration at time t.
Analytical Methodologies
The analysis of this compound, both for quantification and for monitoring its transformation, relies on several key spectroscopic and chromatographic techniques.
Table 4: Analytical Techniques for this compound
| Technique | Application |
| UV-Visible Spectrophotometry | Primary method for quantifying the concentration of this compound in aqueous solutions by measuring its absorbance at λmax = 574 nm. Also used to monitor the degradation of the dye's chromophore. |
| Fourier Transform Infrared (FTIR) Spectroscopy | Used to identify the functional groups present in the this compound molecule and to track changes in these groups during degradation or adsorption processes. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | A highly sensitive and specific method for the analysis of this compound and its metabolites, particularly at trace levels. Techniques like LC-MS/MS and High-Resolution Mass Spectrometry (HRMS) are invaluable for both quantitative and qualitative analysis. |
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Ecotoxicity and Safety
This compound is classified as toxic to aquatic life with long-lasting effects. While specific ecotoxicological data for this compound is limited in publicly available literature, data for structurally related azo dyes can provide some insight. For instance, Reactive Red 120 has been shown to be moderately toxic to the brine shrimp Artemia salina with a 48-hour median effective concentration (EC50) of 81.89 mg/L, while being relatively non-toxic to Vibrio fischeri and Daphnia similis (EC50 > 100 mg/L). It is important to note that the degradation of azo dyes, particularly under anaerobic conditions, can lead to the formation of aromatic amines, which may be more toxic than the parent dye molecule. Therefore, a comprehensive ecotoxicological assessment should consider not only the parent dye but also its degradation by-products.
Conclusion
This compound is a commercially significant dye with a well-defined chemical structure and a range of applications. For researchers, its utility extends from a simple staining agent to a model compound for studying environmental degradation processes. A thorough understanding of its physicochemical properties, analytical methodologies, and potential ecotoxicity is crucial for its effective and safe use in a research setting. The experimental protocols and data presented in this guide provide a solid foundation for scientists and professionals working with this compound.
References
The Core Mechanism of Acid Blue 120 in Biological Staining: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Acid Blue 120 in biological staining, with a particular focus on its application in connective tissue visualization. Drawing upon the principles of histological staining and the known properties of analogous dyes, this document outlines the chemical basis of interaction, experimental protocols, and the logical framework of its application.
Introduction to this compound
This compound, also known by trade names such as Acid Navy Blue GR, is a double azo, weak acid dye.[1][2] Its primary industrial applications are in the textile industry for dyeing wool, polyamide, and silk.[2] In the realm of biological sciences, it serves as a stain for "biological shading" and is particularly relevant in trichrome staining methods for the selective visualization of collagen fibers.[2] Its anionic nature, conferred by sulfonate groups, is central to its staining mechanism in biological tissues.[3]
Chemical and Physical Properties of this compound
A clear understanding of the physicochemical properties of this compound is fundamental to its application in histological staining.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 26400 | |
| CAS Number | 3529-01-9 | |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |
| Molecular Weight | 695.68 g/mol | |
| Chemical Class | Double Azo Dye | |
| Solubility | Soluble in water (purple solution), soluble in ethanol (deep blue solution). | |
| λmax (in water) | 574 nm |
Core Mechanism of Action in Biological Staining
The staining mechanism of this compound, like other acid dyes, is primarily governed by electrostatic interactions between the anionic dye molecules and positively charged tissue components. This process is highly dependent on the pH of the staining solution.
In an acidic environment, tissue proteins, particularly the amino groups (-NH₂) in amino acid residues of proteins like collagen, become protonated (-NH₃⁺), resulting in a net positive charge. This compound, with its negatively charged sulfonate groups (-SO₃⁻), is then electrostatically attracted to these positively charged sites, leading to the formation of a stable, colored complex.
The Role of pH
The pH of the staining solution is a critical factor. An acidic pH is necessary to ensure the protonation of tissue proteins, which is essential for the binding of the anionic this compound. For strong acid dyes, the optimal pH range is typically between 2.5 and 4.5. At a low pH, the solubility of this compound may decrease due to the protonation of its sulfonate groups, which can lead to precipitation.
Application in Trichrome Staining
This compound is often used as a substitute for Aniline Blue in Masson's trichrome stain, a technique that differentiates collagen from other tissue components like muscle and cytoplasm. The mechanism in this context is a multi-step process involving differential staining and the use of a polyacid.
-
Nuclear Staining: The process typically begins with staining the nuclei with an iron hematoxylin, which imparts a black or dark purple color to the nuclei.
-
Cytoplasmic Staining: Subsequently, a red acid dye, such as Biebrich scarlet-acid fuchsin, is applied. This small-molecule dye initially stains most tissue components, including cytoplasm and collagen, red.
-
Differentiation with Polyacid: The crucial step for selectivity involves treatment with a polyacid, most commonly phosphotungstic acid or phosphomolybdic acid. These large polyanions are thought to have a greater affinity for collagen than the red dye, displacing it from the collagen fibers. They also act as a "mordant," facilitating the subsequent binding of the larger blue dye to collagen.
-
Collagen Staining: Finally, the tissue is immersed in the this compound solution. The larger this compound molecules are able to displace the polyacid from the collagen fibers and bind to them, resulting in a selective blue staining of collagen. The cytoplasm and muscle retain the red counterstain.
dot
Caption: Mechanism of differential staining in Masson's Trichrome.
Experimental Protocols
While specific quantitative data for this compound is not extensively documented in peer-reviewed literature, protocols for the closely related and often interchangeably used Aniline Blue in Masson's Trichrome can be effectively adapted.
Masson's Trichrome Stain (Aniline Blue/Acid Blue 120)
Solutions:
-
Bouin's Solution (Mordant):
-
Picric acid, saturated aqueous solution: 75 ml
-
Formaldehyde, 37-40%: 25 ml
-
Glacial acetic acid: 5 ml
-
-
Weigert's Iron Hematoxylin:
-
Solution A: Hematoxylin (1% in 95% ethanol)
-
Solution B: 29% Ferric chloride in water, 4 ml; Distilled water, 95 ml; Concentrated HCl, 1 ml.
-
Working Solution: Mix equal parts of Solution A and Solution B.
-
-
Biebrich Scarlet-Acid Fuchsin Solution:
-
Biebrich scarlet, 1% aqueous: 90 ml
-
Acid fuchsin, 1% aqueous: 10 ml
-
Glacial acetic acid: 1 ml
-
-
Phosphotungstic/Phosphomolybdic Acid Solution:
-
5% Phosphotungstic acid: 25 ml
-
5% Phosphomolybdic acid: 25 ml
-
-
This compound Solution:
-
This compound: 2.5 g
-
Glacial acetic acid: 2 ml
-
Distilled water: 100 ml
-
-
1% Acetic Acid Solution:
-
Glacial acetic acid: 1 ml
-
Distilled water: 99 ml
-
Procedure:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
For formalin-fixed tissues, mordant in Bouin's solution for 1 hour at 56°C to improve stain quality.
-
Rinse in running tap water for 5-10 minutes until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
Stain in Biebrich Scarlet-Acid Fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
Differentiate in phosphotungstic/phosphomolybdic acid solution for 10-15 minutes.
-
Transfer directly to this compound solution and stain for 5-10 minutes.
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
Dehydrate rapidly through graded alcohols.
-
Clear in xylene and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
dot
Caption: Experimental workflow for Masson's Trichrome staining.
Quantitative Analysis Considerations
-
Spectrophotometry: The absorbance of this compound solutions can be measured at its λmax of 574 nm to ensure consistent dye concentrations in staining solutions. Post-staining, dye can be eluted from tissue sections and quantified spectrophotometrically to assess relative staining intensity under different conditions (e.g., varying pH, dye concentration, or incubation time).
-
Digital Image Analysis: Modern pathology relies heavily on digital image analysis to quantify staining. By capturing high-resolution images of stained slides, software can be used to segment the image based on color thresholds and calculate the area of blue-stained collagen relative to the total tissue area. This provides a quantitative measure of, for example, fibrosis.
Conclusion
The mechanism of action of this compound in biological staining is rooted in the fundamental principles of electrostatic interactions between an anionic dye and protonated tissue proteins. Its utility, particularly in the context of trichrome staining, is enhanced by the sequential application of dyes with different molecular sizes and the use of a polyacid differentiator to achieve selective staining of collagen. While detailed quantitative binding data for this compound is sparse, the provided protocols, adapted from established methods using the analogous Aniline Blue, offer a robust starting point for researchers. Further optimization and validation of these protocols for specific applications, coupled with quantitative image analysis, will ensure reliable and reproducible results for the visualization and assessment of connective tissues.
References
Spectral Properties of Acid Blue 120: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120, a double azo dye, is utilized in various industrial and scientific applications, including as a biological stain.[1][2][3][4][5] A comprehensive understanding of its spectral properties is crucial for its application in research, particularly in quantitative studies and the development of new analytical methods. This guide provides a detailed overview of the known spectral characteristics of this compound, outlines experimental protocols for its analysis, and discusses its interactions within biological contexts.
Core Physicochemical and Spectral Properties
Data Presentation: Quantitative Spectral Data
The following table summarizes the available quantitative spectral data for this compound.
| Property | Value | Solvent | Notes |
| Chemical Formula | C₃₃H₂₃N₅Na₂O₆S₂ | - | |
| Molecular Weight | ~695.68 g/mol | - | |
| CAS Number | 3529-01-9 | - | |
| Maximum Absorption (λmax) | 574 nm | Water | This is the wavelength of highest absorbance in the visible spectrum. |
| Molar Absorptivity (ε) | Not available | - | This value is essential for quantitative analysis using the Beer-Lambert law. |
| Fluorescence Excitation (λex) | Not available | - | The excitation wavelength required to induce fluorescence. |
| Fluorescence Emission (λem) | Not available | - | The wavelength of light emitted upon fluorescence. |
| Fluorescence Quantum Yield (Φ) | Not available | - | Represents the efficiency of the fluorescence process. |
| Solubility | Soluble | Water, Ethanol | |
| Color in Solution | Purple in water, Deep blue in ethanol | Water, Ethanol |
Experimental Protocols
Detailed experimental protocols for the spectral analysis of this compound are not explicitly published. However, based on standard analytical procedures for azo dyes, the following methodologies can be applied.
UV-Visible Spectrophotometry for Absorbance Measurement
This protocol outlines the steps to determine the absorption spectrum and λmax of this compound.
1. Materials and Instrumentation:
-
This compound powder
-
Solvent (e.g., deionized water, ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
2. Procedure:
- Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µM).
- Working Solution Preparation: Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).
- Spectral Scan:
- Use the pure solvent as a blank to zero the spectrophotometer.
- Fill a cuvette with the diluted this compound solution.
- Perform a wavelength scan over the visible range (e.g., 400-800 nm) to determine the wavelength of maximum absorbance (λmax).
- Absorbance Measurement: Measure the absorbance of the solution at the determined λmax.
3. Data Analysis:
- The absorption spectrum will show the absorbance at different wavelengths.
- The peak of this spectrum corresponds to the λmax.
Fluorimetry for Emission and Excitation Spectra
This protocol describes the methodology to determine the fluorescence properties of this compound.
1. Materials and Instrumentation:
-
This compound solution of known concentration
-
Fluorescence Spectrophotometer (Fluorimeter)
-
Quartz cuvettes
2. Procedure:
- Excitation Spectrum:
- Set the emission monochromator to an estimated emission wavelength (a wavelength longer than the λmax, e.g., 600 nm).
- Scan the excitation monochromator over a range of wavelengths (e.g., 400-590 nm).
- The resulting spectrum will show the efficiency of different excitation wavelengths in producing fluorescence. The peak of this spectrum is the optimal excitation wavelength (λex).
- Emission Spectrum:
- Set the excitation monochromator to the determined optimal excitation wavelength (λex).
- Scan the emission monochromator over a range of longer wavelengths (e.g., λex + 20 nm to 800 nm).
- The resulting spectrum will show the intensity of fluorescence at different wavelengths. The peak of this spectrum is the emission maximum (λem).
3. Data Analysis:
- The excitation and emission spectra will identify the optimal wavelengths for fluorescence-based applications.
Mandatory Visualizations
Experimental Workflow for UV-Vis Spectrophotometry
Experimental Workflow for Fluorimetry
Signaling Pathways and Biological Interactions
Currently, there is a lack of specific studies detailing the direct involvement of this compound in defined cellular signaling pathways. Its primary documented biological application is as a stain for microscopy, where its binding is generally based on electrostatic interactions between the dye's sulfonate groups and positively charged tissue components.
While no direct signaling role for this compound has been identified, some studies on other azo dyes have explored their broader interactions with biological systems. For instance, certain azo dyes have been investigated for their potential to induce cytotoxic effects or inhibit signaling pathways in cancer cells, though these findings are not specific to this compound. Additionally, the degradation of azo dyes by microorganisms involves enzymatic pathways, but this is a process of catabolism rather than a signaling function within a host.
Logical Relationship of Biological Staining
The staining mechanism of acid dyes like this compound is primarily a physical process of ionic bonding.
Conclusion
This compound possesses distinct spectral properties centered around its strong absorbance in the visible region. While its use as a biological stain is established, a significant gap exists in the literature regarding its quantitative fluorescence characteristics and molar absorptivity. Furthermore, its role, if any, in specific cell signaling pathways remains to be elucidated. The experimental protocols provided in this guide offer a framework for researchers to systematically characterize the spectral properties of this compound, which is essential for its standardized application in scientific research and development. Future studies are warranted to fully explore the fluorescence potential and biological interactions of this compound.
References
- 1. This compound | 3529-01-9 | Benchchem [benchchem.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]
- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
Acid Blue 120: A Technical Guide for Biological Staining Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120 (C.I. 26400) is a water-soluble, anionic diazo dye with a deep blue color.[1][2] While extensively utilized in the textile and leather industries for its vibrant coloration and staining capabilities, its application in biological sciences, particularly for staining tissues and cells, is an area of emerging interest.[1][3][4] This technical guide provides a comprehensive overview of this compound's properties, theoretical staining mechanisms, and potential protocols for its use in biological research. Its nature as a fluorescent azo dye also suggests possibilities for its use in fluorescence microscopy.
Core Properties of this compound
A summary of the key chemical and physical properties of this compound is presented below, providing essential information for its handling, storage, and application in a laboratory setting.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 26400 | |
| CAS Number | 3529-01-9 | |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |
| Molecular Weight | 695.68 g/mol | |
| Appearance | Deep purple uniform powder | |
| Solubility in Water | Soluble (yields a purple solution) | |
| Solubility in Ethanol | Soluble (yields a deep blue solution) | |
| Behavior in Acid | Forms a dark blue precipitate in the presence of strong hydrochloric acid. | |
| Behavior in Base | Turns red-sauce colored in the presence of a thick sodium hydroxide solution. | |
| Classification | Double Azo Dye, Weak Acid Dye |
Theoretical Mechanism of Staining
As an acid dye, the staining mechanism of this compound in biological samples is predicated on electrostatic interactions. The dye molecule possesses two sulfonate (-SO₃⁻) groups, which are anionic in an aqueous solution. In an acidic staining environment, tissue proteins become protonated, acquiring a net positive charge. This allows for the electrostatic attraction and binding of the negatively charged this compound molecules to these acidophilic tissue components.
Key tissue structures that are expected to be stained by this compound include:
-
Cytoplasm
-
Muscle fibers
-
Collagen
-
Erythrocytes
The following diagram illustrates the theoretical binding mechanism of this compound to biological tissue.
Caption: Electrostatic attraction between anionic this compound and protonated tissue proteins.
Hypothetical Experimental Protocols
While specific, validated protocols for the use of this compound in biological staining are not widely documented, the following hypothetical protocols are proposed based on the general principles of histological staining and methodologies for similar acid dyes. It is crucial to note that these protocols serve as a starting point and will require optimization for specific tissues and experimental conditions.
General Histological Staining (Counterstain)
This protocol outlines the use of this compound as a counterstain for cytoplasm and connective tissue, providing contrast to a nuclear stain like hematoxylin.
Materials:
-
Deparaffinized and rehydrated paraffin-embedded tissue sections on slides
-
Hematoxylin solution (e.g., Harris' or Mayer's)
-
This compound staining solution (0.5% w/v in 1% acetic acid)
-
Differentiating solution (e.g., 0.5% acid alcohol)
-
Bluing solution (e.g., Scott's tap water substitute)
-
Graded alcohols (70%, 95%, 100%)
-
Xylene or xylene substitute
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of alcohols (100%, 95%, 70%) to rehydrate the tissue, and finally rinse in distilled water.
-
Nuclear Staining: Stain with hematoxylin for 5-10 minutes.
-
Washing: Wash in running tap water.
-
Differentiation: Briefly dip in acid alcohol to remove excess hematoxylin.
-
Bluing: Immerse in a bluing solution to turn the nuclei blue.
-
Washing: Wash in running tap water.
-
Counterstaining: Immerse slides in the 0.5% this compound solution for 1-3 minutes.
-
Rinsing: Briefly rinse in distilled water.
-
Dehydration: Dehydrate the sections through a graded series of alcohols (70%, 95%, 100%).
-
Clearing: Clear in xylene or a xylene substitute.
-
Mounting: Coverslip with a suitable mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm, Muscle, Collagen: Shades of blue
-
Erythrocytes: Blue
The following diagram outlines the general workflow for histological staining.
Caption: A generalized workflow for histological staining using a nuclear stain and a counterstain.
Potential Use in Trichrome Staining
This compound could potentially be substituted for Aniline Blue in trichrome staining methods to differentiate collagen from muscle and other cytoplasmic elements.
Materials:
-
Deparaffinized and rehydrated paraffin-embedded tissue sections on slides
-
Bouin's solution (optional mordant)
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic/phosphotungstic acid solution
-
This compound solution (1% w/v in 1% acetic acid)
-
1% Acetic acid solution
Procedure:
-
Deparaffinization and Rehydration: As described in the previous protocol.
-
Mordanting (Optional): For enhanced staining, mordant in Bouin's solution.
-
Nuclear Staining: Stain with Weigert's iron hematoxylin.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin.
-
Differentiation: Place in phosphomolybdic/phosphotungstic acid solution to de-stain collagen.
-
Collagen Staining: Transfer directly to the 1% this compound solution.
-
Rinsing: Rinse in 1% acetic acid.
-
Dehydration, Clearing, and Mounting: Proceed as in the general protocol.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, Muscle: Red
-
Collagen: Blue
Fluorescent Properties and Potential Applications
This compound is described as a fluorescent azo dye, which opens up possibilities for its use in fluorescence microscopy. The aromatic structure and conjugated double bonds of azo dyes can impart fluorescent properties.
Potential Applications:
-
Fluorescent Counterstaining: If the fluorescence is sufficiently bright and photostable, this compound could serve as a fluorescent counterstain for the cytoplasm and extracellular matrix, in contrast to nuclear stains like DAPI or Hoechst.
-
Labeling of Acidophilic Structures: It could potentially be used to label and visualize specific acidophilic structures in living or fixed cells.
Further Research Required: To fully utilize this compound as a fluorescent probe, the following photophysical properties need to be characterized:
-
Excitation and Emission Spectra: To determine the optimal filter sets for microscopy.
-
Quantum Yield: To assess the brightness of the fluorescence.
-
Photostability: To evaluate its resistance to photobleaching during imaging.
The diagram below illustrates the basic principle of fluorescence.
Caption: A simplified diagram showing the excitation and emission of a fluorescent molecule.
Conclusion
This compound presents an intriguing, yet underexplored, option for biological staining. Its properties as an acid dye suggest a straightforward mechanism for staining acidophilic tissue components. While established protocols in the scientific literature are lacking, the theoretical framework and hypothetical protocols provided in this guide offer a solid foundation for researchers to begin exploring its utility as both a chromogenic and potentially fluorescent stain in a variety of biological applications. As with any novel staining procedure, empirical optimization of staining parameters will be essential to achieve desired results.
References
Acid Blue 120: An In-Depth Technical Guide to its Applications in Scientific Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120, a double azo dye, is a versatile molecule with established applications in the textile and dyeing industries. Beyond its industrial utility, its properties as an acidic and fluorescent dye lend it to a range of applications in scientific research, particularly in cellular and molecular biology. This technical guide provides an in-depth overview of the current and potential research applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its integration into laboratory workflows.
This compound's primary mechanism of action as a biological stain is rooted in electrostatic interactions. In an acidic environment, the dye carries a negative charge and binds to positively charged components within cells, most notably proteins.[1][2] This characteristic makes it a useful tool for visualizing cellular morphology and quantifying total cellular protein, which can be indicative of cell viability and cytotoxicity.[] Furthermore, its fluorescent nature opens up possibilities for its use as a probe in fluorescence microscopy and other fluorescence-based assays.[4][5]
Core Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in research.
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 26400 |
| CAS Number | 3529-01-9 |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ |
| Molecular Weight | 695.68 g/mol |
| Class | Double Azo Dye |
| Appearance | Deep purple uniform powder |
| Solubility | Soluble in water (purple solution), soluble in ethanol (deep blue solution) |
Applications in Scientific Research
The primary research applications of this compound are centered around its ability to stain cellular components and its potential as a fluorescent probe.
Cytotoxicity and Cell Viability Assays
A key application of this compound is in the assessment of cell viability and cytotoxicity. This is achieved by quantifying the total cellular protein content, which correlates with the number of viable cells. A decrease in protein content in treated cells compared to control cells indicates a cytotoxic effect. This method is analogous to the Kenacid Blue assay.
This protocol is adapted from the principles of the Kenacid Blue assay.
Materials:
-
This compound staining solution (0.04% w/v in 10% acetic acid, 40% ethanol)
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Destaining solution (e.g., 1 M KOH or a commercial destaining solution)
-
Microplate reader
-
96-well cell culture plates
-
Cells of interest
-
Test compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the test compound for a specified duration. Include untreated control wells.
-
Washing: Gently wash the cells twice with PBS to remove media and non-adherent cells.
-
Fixation: Fix the cells with the fixative solution for 15-20 minutes at room temperature.
-
Washing: Wash the fixed cells twice with PBS.
-
Staining: Add 100 µL of this compound staining solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the staining solution and wash the wells thoroughly with deionized water to remove excess stain.
-
Destaining: Add 100 µL of destaining solution to each well and incubate for 15-20 minutes with gentle shaking to solubilize the bound dye.
-
Measurement: Measure the absorbance of the destained solution in a microplate reader at the appropriate wavelength (typically around 595-620 nm).
Data Analysis:
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
References
Safeguarding Your Research: A Technical Guide to the Safe Handling of Acid Blue 120
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides comprehensive safety and handling protocols for Acid Blue 120 (C.I. 26400; CAS No. 3529-01-9) in a laboratory setting. While this compound is a widely used azo dye in textiles, leather, paper, and as a biological stain, it is crucial to recognize that its toxicological properties have not been fully investigated.[1] Therefore, a cautious and informed approach to its handling is paramount to ensure personnel safety and environmental protection.
Hazard Identification and Classification
This compound is a dark brown or deep purple powder.[1][2] It is classified as a weak acid, double azo dye.[3] While it does not meet GHS hazard criteria in a majority of reports, it is prudent to treat it as a potential irritant and handle it with care.[4]
Potential Health Effects:
-
Eye Contact: May cause eye irritation.
-
Skin Contact: May cause skin irritation, particularly in sensitive individuals.
-
Inhalation: May cause respiratory tract irritation.
-
Ingestion: May cause irritation of the digestive tract.
Environmental Hazards:
-
Toxic to aquatic life with long-lasting effects.
Exposure Controls and Personal Protection
Due to the limited toxicological data, stringent exposure controls and the consistent use of personal protective equipment (PPE) are mandatory when handling this compound.
| Engineering Controls | Personal Protective Equipment (PPE) |
| Use in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low. | Eye Protection: Chemical safety goggles or glasses as per OSHA's eye and face protection regulations. |
| Facilities should be equipped with an eyewash station and a safety shower in the immediate vicinity of the handling area. | Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. |
| Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator. |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is essential to minimize risk.
Handling:
-
Avoid contact with eyes, skin, and clothing.
-
Avoid ingestion and inhalation.
-
Wash hands thoroughly after handling.
-
Avoid generating dust.
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep the container tightly closed when not in use.
-
Store away from incompatible substances.
Physical and Chemical Properties
| Property | Value |
| Chemical Formula | C₃₃H₂₃N₅Na₂O₆S₂ |
| Molecular Weight | 695.68 g/mol |
| Appearance | Dark brown to very dark blue or black powder |
| Solubility | Soluble in water (purple solution) and ethanol (deep blue solution) |
First-Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First-Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Get medical aid if irritation develops or persists. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Experimental Protocols and Workflows
Due to the absence of specific, published laboratory protocols for this compound, the following sections provide generalized workflows for handling powdered dyes.
Risk Assessment Workflow
Before any experiment, a thorough risk assessment is mandatory.
Protocol for Preparation of an Aqueous Solution
This protocol outlines the steps for safely preparing a solution of this compound.
-
Preparation: Don all required PPE (lab coat, gloves, safety goggles).
-
Weighing: Tare a clean, dry beaker on a balance within a fume hood. Carefully weigh the desired amount of this compound powder.
-
Dissolving: Add the appropriate volume of deionized water to the beaker. Stir gently with a magnetic stirrer until the dye is completely dissolved. Avoid splashing.
-
Labeling: Clearly label the solution with the chemical name, concentration, date, and your initials.
-
Storage: Store the solution in a tightly sealed container in a designated storage area.
Waste Disposal
Proper disposal of this compound and its solutions is crucial to prevent environmental contamination.
-
Solid Waste: Collect waste this compound powder in a clearly labeled, sealed container for hazardous waste disposal.
-
Liquid Waste: Aqueous solutions of this compound should be collected in a designated hazardous waste container. Do not pour down the drain.
-
Consult Local Regulations: Always consult your institution's environmental health and safety (EHS) department and local regulations for specific disposal procedures.
Toxicological Data Summary
As of the latest review, specific quantitative toxicological data such as LD50 and LC50 values for this compound are not available. Furthermore, no occupational exposure limits (OELs) have been established by major regulatory bodies. The toxicological properties of this substance have not been thoroughly investigated, which underscores the importance of the precautionary handling measures outlined in this guide.
Conclusion
While this compound is a valuable tool in research and various industries, the lack of comprehensive toxicological data necessitates a cautious and safety-first approach. By adhering to the guidelines presented in this technical guide, researchers, scientists, and drug development professionals can minimize potential risks to themselves and the environment, ensuring a safe and productive laboratory setting. Always refer to the most current Safety Data Sheet (SDS) and your institution's safety protocols before working with this or any other chemical.
References
An In-depth Technical Guide to Acid Blue 120 for Textile Fiber Analysis
Introduction
Acid Blue 120, also known by its Colour Index name C.I. 26400, is a synthetic dye belonging to the double azo class.[1] While primarily used in the textile industry for dyeing protein fibers such as wool and silk, and synthetic polyamides like nylon, its distinct dyeing properties also make it a valuable tool for the qualitative and quantitative analysis of textile fibers.[1][2] This guide provides a comprehensive overview of the principles, protocols, and data associated with the use of this compound in a laboratory setting for researchers and scientists.
The utility of this compound in fiber analysis stems from its anionic nature and its specific affinity for certain types of fibers.[3][4] In an acidic medium, the dye forms strong ionic bonds with fibers containing protonated amino groups, resulting in vibrant coloration. Conversely, it has minimal affinity for cellulosic fibers like cotton or hydrophobic synthetic fibers such as polyester. This differential dyeing capability allows for the clear identification of different fiber types within a blend.
Physicochemical and Identification Properties of this compound
This compound is a dark purple powder that is soluble in water, producing a purple solution. Its chemical structure contains two azo groups (-N=N-) as the chromophore and sulfonic acid groups (-SO₃H) that impart water solubility and its anionic character.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 26400 | |
| CAS Number | 3529-04-9 | |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |
| Molecular Weight | 695.68 g/mol | |
| Appearance | Deep purple uniform powder | |
| Solubility in Water | Soluble (yields a purple solution) | |
| Solubility in Ethanol | Soluble (yields a deep blue solution) | |
| Behavior in Acid | Forms a dark blue precipitate with strong hydrochloric acid. | |
| Behavior in Base | Turns red-sauce color with a thick sodium hydroxide solution. |
Core Principle: The Mechanism of Differential Dyeing
The analytical application of this compound hinges on the principles of acid dyeing chemistry. Acid dyes are anionic molecules that bind to fibers possessing cationic sites. The creation of these sites is pH-dependent.
-
Fiber Protonation : In an acidic dyebath (pH 4-5), the amino groups (-NH₂) present in the molecular structure of protein fibers (wool, silk) and polyamide fibers (nylon) become protonated, acquiring a positive charge (-NH₃⁺).
-
Ionic Bonding : The negatively charged sulfonate groups (-SO₃⁻) on the this compound molecule are electrostatically attracted to these positively charged sites on the fiber. This attraction leads to the formation of stable ionic bonds.
-
Other Interactions : Besides ionic bonding, weaker forces such as Van der Waals forces and hydrogen bonding contribute to the dye's affinity for the fiber.
Fibers like cotton (cellulosic) and polyester lack these amino groups and therefore do not develop significant cationic charges in an acidic environment. As a result, they do not form strong bonds with the anionic dye and remain largely unstained. This selective affinity is the basis for differential analysis.
Experimental Protocols
Protocol 1: Qualitative Identification of Fibers in a Blend
This protocol outlines a differential dyeing procedure to visually identify the components of a blended fabric, such as a wool/cotton or nylon/polyester blend. The methodology is adapted from standard acid dyeing procedures.
Materials:
-
This compound dye powder
-
Textile sample (e.g., a small swatch of blended fabric)
-
Distilled water
-
Glacial acetic acid
-
Sodium sulfate (optional, as a leveling agent)
-
Beakers (250 mL), graduated cylinders, heating plate with magnetic stirrer
-
Microscope for fiber examination
Procedure:
-
Sample Preparation : Weigh the textile sample. For a 1-gram sample, prepare a 100 mL dyebath (liquor ratio of 100:1).
-
Dyebath Preparation :
-
In a 250 mL beaker, dissolve 0.01 g (1% on weight of fiber, owf) of this compound in approximately 80 mL of distilled water.
-
If desired, add 0.5 g (5% owf) of sodium sulfate to promote even dyeing.
-
Stir until all components are fully dissolved. Add distilled water to bring the total volume to 100 mL.
-
-
Dyeing Process :
-
Place the textile sample into the dyebath at room temperature.
-
Slowly heat the dyebath to 90-100°C while stirring gently.
-
Once the temperature reaches ~50°C, add 0.3 mL (3% owf) of glacial acetic acid to lower the pH to approximately 4-5. This is critical for activating the fiber sites.
-
Continue heating to 90-100°C and maintain this temperature for 30-45 minutes with continuous stirring.
-
-
Rinsing and Drying :
-
After dyeing, remove the sample and rinse it thoroughly under cold running water until the rinse water runs clear.
-
Allow the sample to air-dry or dry in an oven at a low temperature (~60°C).
-
-
Observation :
-
Visually inspect the fabric swatch. Protein or polyamide fibers will be stained a distinct blue, while cellulosic or polyester fibers will remain unstained or very lightly tinted.
-
For a more detailed analysis, pull individual fibers from the fabric and observe them under a microscope.
-
Protocol 2: Quantitative Analysis of Dye Uptake
To quantify the affinity of this compound for different fibers, the percentage of dye exhaustion from the dyebath can be measured using a UV-Vis spectrophotometer. This provides a numerical value for dye uptake.
Materials & Equipment:
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Volumetric flasks and pipettes
-
Equipment from Protocol 1
Procedure:
-
Prepare a Calibration Curve :
-
Create a stock solution of this compound with a known concentration (e.g., 100 mg/L) in distilled water.
-
Prepare a series of standard solutions of decreasing concentration (e.g., 5, 10, 15, 20 mg/L) by diluting the stock solution.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound.
-
Plot absorbance versus concentration to create a linear calibration curve.
-
-
Perform Dyeing :
-
Follow the dyeing procedure from Protocol 1, but use a precisely known initial concentration of dye in the dyebath ([Dye]initial).
-
After the dyeing process is complete, carefully collect the remaining dyebath.
-
-
Measure Final Dye Concentration :
-
Allow the final dyebath to cool to room temperature.
-
If necessary, dilute a sample of the final dyebath to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the final dyebath and use the calibration curve to determine its concentration ([Dye]final).
-
-
Calculate Dye Exhaustion :
-
The percentage of dye exhaustion (E%), which represents the dye uptake by the fiber, is calculated using the formula:
-
E% = (([Dye]initial - [Dye]final) / [Dye]initial) * 100
-
-
Expected Results for Dye Uptake:
| Fiber Type | Chemical Class | Expected Dye Uptake (Exhaustion %) | Expected Color Intensity | Rationale for Differential Uptake |
| Wool | Protein | High (>90%) | Deep Navy Blue | High density of accessible amino groups in the keratin structure leads to strong ionic bonding. |
| Silk | Protein | High (>90%) | Deep Navy Blue | High density of accessible amino groups in the fibroin structure. |
| Nylon 6 & 6,6 | Polyamide | Moderate to High (70-90%) | Blue | Presence of amide groups that can be protonated, but fewer than in protein fibers. |
| Acrylic | Polyacrylic | Variable (Generally Low) | Pale Blue to Light Blue | Some acrylics have anionic sites that repel the dye; others may be modified to accept it. |
| Cotton | Cellulose | Very Low (<5%) | Unstained to Pale Tint | Lacks cationic sites for ionic bonding with acid dyes. |
| Polyester | Polyester | Very Low (<2%) | Unstained | Hydrophobic nature and lack of dye sites prevent significant uptake of acid dyes. |
Quantitative Fastness Properties
While fastness properties are typically evaluated for commercial dyeing, they can provide researchers with data on the stability of the dye-fiber interaction under various conditions. The following data for this compound is for dyeing on wool.
| Fastness Test | Standard | Rating (1-5, 5=Excellent) | Reference |
| Light Fastness | ISO | 5 | |
| Soaping (Staining) | ISO | 3-4 | |
| Soaping (Fading) | ISO | 3-4 | |
| Perspiration (Stain) | ISO | 3-4 | |
| Perspiration (Fade) | ISO | 3-4 | |
| Seawater | ISO | 3-4 | |
| Alkali Resistance | ISO | 4-5 | |
| Oxygen Bleaching | ISO | 4 |
This compound is a highly effective reagent for the differential analysis of textile fibers. Its reliable and predictable interaction with protein and polyamide fibers, based on well-understood principles of ionic bonding in an acidic environment, allows for robust qualitative identification. Furthermore, when coupled with spectrophotometric methods, it can be used for the quantitative assessment of fiber dye affinity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to employ this compound as an analytical tool in the characterization and quality control of textile materials.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]
- 3. CAS 3529-01-9: this compound | CymitQuimica [cymitquimica.com]
- 4. Environmental Impact of Textile Materials: Challenges in Fiber–Dye Chemistry and Implication of Microbial Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Principles of Using Acid Blue 120 in Microscopy
Disclaimer: The use of Acid Blue 120 as a biological stain for microscopy is not widely documented in scientific literature. The following guide is based on the general principles of acid dyes and azo dyes in histological staining. The experimental protocols provided are hypothetical and intended as a starting point for research and development. Significant optimization and validation are required for any specific application.
Introduction
This compound, also known as C.I. 26400, is a double azo dye primarily utilized in the textile industry for dyeing wool, polyamide, and silk.[1][2] Its chemical structure and properties as an acid dye suggest potential applications in biological staining for microscopy.[3] Acid dyes are anionic, carrying a negative charge, and are used in acidic solutions to stain basic (acidophilic) tissue components, such as cytoplasm, muscle, and collagen, which are positively charged under these conditions. This guide outlines the fundamental principles, chemical properties, and a theoretical framework for the application of this compound in microscopy for researchers, scientists, and drug development professionals.
Core Principles of Staining with this compound
The primary mechanism of staining with acid dyes like this compound is based on electrostatic interactions. In an acidic staining solution, the sulfonate groups (-SO₃⁻) on the this compound molecule are ionized, imparting a net negative charge to the dye. Simultaneously, the acidic environment protonates amino groups (-NH₂ to -NH₃⁺) on tissue proteins, resulting in a net positive charge. The negatively charged dye molecules then bind to the positively charged tissue components, resulting in selective staining.
Chemical and Physical Properties of this compound
A summary of the key properties of this compound relevant to its potential use as a stain is provided below.
| Property | Value | Reference |
| C.I. Name | This compound | |
| C.I. Number | 26400 | |
| CAS Number | 3529-01-9 | |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |
| Molecular Weight | 695.68 g/mol | |
| Molecular Structure | Double Azo Class | |
| Appearance | Deep purple uniform powder | |
| Solubility in Water | Soluble (yields a purple solution) | |
| Solubility in Ethanol | Soluble (yields a deep blue solution) | |
| Maximum Absorbance (λmax) | 574 nm (in water) |
Hypothetical Experimental Protocols
The following protocols are theoretical and based on standard histological procedures for acid dyes. They should be used as a starting point for optimization.
Protocol 1: Hypothetical Hematoxylin and this compound Counterstaining
This protocol outlines the use of this compound as a counterstain for cytoplasm and connective tissue after nuclear staining with hematoxylin.
| Step | Reagent | Incubation Time | Purpose |
| 1 | Xylene | 2 x 5 min | Deparaffinization |
| 2 | Graded Ethanol (100%, 95%, 70%) | 2 min each | Rehydration |
| 3 | Distilled Water | 5 min | Rinsing |
| 4 | Hematoxylin (e.g., Mayer's or Harris's) | 5-10 min | Nuclear Staining |
| 5 | Running Tap Water | 5 min | Washing |
| 6 | Bluing Agent (e.g., Scott's Tap Water Substitute) | 1-2 min | Bluing of Hematoxylin |
| 7 | Distilled Water | 2 min | Rinsing |
| 8 | 0.5% this compound in 1% Acetic Acid (aq.) | 1-5 min | Cytoplasmic/Connective Tissue Staining |
| 9 | 1% Acetic Acid (aq.) | 10-30 sec | Differentiation (removal of excess stain) |
| 10 | Distilled Water | 1 min | Rinsing |
| 11 | Graded Ethanol (70%, 95%, 100%) | 2 min each | Dehydration |
| 12 | Xylene | 2 x 5 min | Clearing |
| 13 | Mounting Medium | - | Mounting |
Expected Results:
-
Nuclei: Blue to purple
-
Cytoplasm, Muscle, Collagen: Shades of blue
-
Erythrocytes: May stain blue or remain unstained
Visualizations
The following diagrams illustrate the theoretical workflow and principles of using this compound in microscopy.
Conclusion
While this compound is an established dye in the textile industry, its application in microscopy is not well-defined. Based on its properties as an anionic azo dye, it theoretically holds potential as a counterstain for acidophilic tissue components. Its reported fluorescence also opens an avenue for investigation in fluorescence microscopy. However, the lack of established protocols and quantitative data necessitates a rigorous process of validation and optimization for any researcher considering its use. This guide provides the foundational principles and a theoretical starting point for such an endeavor. Professionals in research and drug development should approach its use with an experimental mindset, carefully documenting staining parameters and outcomes to establish a reliable methodology.
References
Methodological & Application
Application Notes and Protocols for Protein Staining in Polyacrylamide Gels
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Staining in Polyacrylamide Gels
Polyacrylamide gel electrophoresis (PAGE) is a cornerstone technique for the separation of proteins based on their molecular weight. Following electrophoresis, visualization of the separated protein bands is essential for analysis. The choice of staining method is critical and depends on factors such as the required sensitivity, linear dynamic range for quantification, cost, and compatibility with downstream applications like mass spectrometry.
This document provides detailed protocols for two of the most common and well-characterized staining methods: Coomassie Brilliant Blue and Silver Staining. Additionally, it introduces an investigational protocol for Acid Blue 120, a dye not yet established for this application. The inclusion of this developmental protocol is intended to serve as a foundational method for researchers interested in exploring novel staining reagents.
Comparative Analysis of Protein Staining Methods
The selection of an appropriate staining method is crucial for achieving desired experimental outcomes. This table summarizes the key quantitative and qualitative features of established staining techniques and provides hypothetical performance indicators for this compound.
| Feature | This compound (Hypothetical) | Coomassie Brilliant Blue (R-250) | Colloidal Coomassie Blue (G-250) | Silver Staining (MS-Compatible) |
| Detection Limit | ~10-100 ng | ~30-100 ng[1] | ~3-10 ng[2][3] | ~0.5-5 ng[4][5] |
| Linear Dynamic Range | To be determined | Moderate | Good | Narrow |
| Protocol Time | ~2-4 hours | ~1-3 hours (fast protocol) | ~3 hours to overnight | ~1.5 hours to overnight |
| Mass Spectrometry Compatibility | To be determined | Yes | Yes | Yes (with specific protocols) |
| Reversibility | To be determined | Yes | Yes | No (generally) |
| Cost | Low | Low | Moderate | High |
Experimental Protocols
Section 1: Developmental Protocol for this compound Staining
Disclaimer: The following protocol is investigational and based on the general principles of acid dye staining of proteins. Optimization of incubation times, solution concentrations, and destaining procedures may be required to achieve desired results.
Principle: Acid dyes, in an acidic environment, bind to the positively charged amino acid residues (primarily lysine, arginine, and histidine) and to non-polar regions of proteins. The acidic conditions also serve to fix the proteins within the gel matrix, preventing their diffusion.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water
-
Staining Solution (Investigational): 0.05% (w/v) this compound in 10% (v/v) Acetic Acid
-
Destaining Solution: 10% (v/v) Methanol, 7% (v/v) Acetic Acid in deionized water
-
Deionized water
-
Orbital shaker
-
Clean staining trays
Procedure:
-
Fixation:
-
Following electrophoresis, place the gel in a clean staining tray.
-
Add a sufficient volume of Fixing Solution to completely immerse the gel.
-
Incubate for 30-60 minutes at room temperature with gentle agitation on an orbital shaker. This step fixes the proteins in the gel.
-
-
Staining:
-
Decant the Fixing Solution.
-
Add enough Staining Solution to cover the gel.
-
Incubate for 1-2 hours at room temperature with gentle agitation.
-
-
Destaining:
-
Remove the Staining Solution.
-
Add Destaining Solution and agitate for 30 minutes.
-
Replace the Destaining Solution with a fresh aliquot and continue to destain until the protein bands are clearly visible against a low-background. This may require several changes of the destaining solution over a period of 1-3 hours.
-
-
Washing and Storage:
-
Once destaining is complete, wash the gel with deionized water.
-
The gel can be imaged immediately or stored in deionized water at 4°C.
-
Section 2: Standard Protocol for Coomassie Brilliant Blue R-250 Staining
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% (v/v) Methanol, 10% (v/v) Acetic Acid
-
Destaining Solution: 45% (v/v) Methanol, 10% (v/v) Acetic Acid in deionized water
-
Deionized water
-
Orbital shaker
-
Clean staining trays
Procedure:
-
Fixation:
-
Immerse the gel in Fixing Solution for at least 30 minutes with gentle agitation.
-
-
Staining:
-
Decant the fixing solution and add the Staining Solution.
-
Incubate for 25-40 minutes with gentle agitation.
-
-
Destaining:
-
Remove the staining solution and rinse the gel with deionized water.
-
Add Destaining Solution and gently shake. Change the destain solution every 30-60 minutes until the protein bands are well-defined against a clear background.
-
-
Storage:
-
The destained gel can be stored in 5% acetic acid or deionized water at 4°C.
-
Section 3: High-Sensitivity Colloidal Coomassie Blue G-250 Staining
Materials:
-
Polyacrylamide gel with separated proteins
-
Deionized water
-
Colloidal Coomassie Staining Solution: (Commercially available kits are recommended, e.g., QC Colloidal Coomassie Stain) or prepare as follows: 0.08% Coomassie Brilliant Blue G-250, 8% ammonium sulfate, 10% citric acid, 20% methanol.
-
Orbital shaker
-
Clean staining trays
Procedure:
-
Washing:
-
After electrophoresis, wash the gel three times for 10 minutes each with deionized water to remove SDS.
-
-
Staining:
-
Immerse the gel in the Colloidal Coomassie Staining Solution.
-
Incubate for 2-12 hours with gentle agitation. Protein bands may become visible within 20 minutes. For maximum sensitivity, an overnight incubation is often recommended.
-
-
Washing:
-
Remove the staining solution and rinse the gel with deionized water. Extensive washing with water will reduce the background.
-
-
Storage:
-
The stained gel can be stored in deionized water at 4°C.
-
Section 4: Mass Spectrometry-Compatible Silver Staining
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution: 50% (v/v) Methanol, 12% (v/v) Acetic Acid in ultrapure water
-
Wash Solution: 50% (v/v) Methanol in ultrapure water
-
Sensitizing Solution: 0.02% (w/v) Sodium Thiosulfate in ultrapure water (prepare fresh)
-
Staining Solution: 0.1% (w/v) Silver Nitrate in ultrapure water (store in a glass container, chilled)
-
Developing Solution: 2% (w/v) Sodium Carbonate, 0.04% (v/v) Formaldehyde (37% solution) in ultrapure water (prepare fresh)
-
Stopping Solution: 5% (v/v) Acetic Acid in ultrapure water
-
Ultrapure water
-
Orbital shaker
-
Clean staining trays (use of glass trays is recommended for the staining step)
Procedure:
-
Fixation:
-
Fix the gel in Fixing Solution for at least 1 hour, or overnight, with gentle agitation.
-
-
Washing:
-
Discard the fixing solution and wash the gel with Wash Solution for 20 minutes.
-
Wash the gel twice with ultrapure water for 20 minutes each.
-
-
Sensitization:
-
Incubate the gel in Sensitizing Solution for exactly 1 minute.
-
Quickly wash the gel twice with ultrapure water for 1 minute each.
-
-
Staining:
-
Immerse the gel in chilled Staining Solution for 20 minutes.
-
-
Washing:
-
Discard the staining solution and wash the gel twice with ultrapure water for 1 minute each.
-
-
Development:
-
Add the Developing Solution and watch carefully. Protein bands will appear within a few minutes.
-
Agitate until the desired intensity is reached. If the developer turns yellow, replace it with a fresh solution.
-
-
Stopping:
-
Stop the development by adding the Stopping Solution and incubating for 10 minutes.
-
-
Storage:
-
Wash the gel with ultrapure water and store it in 1% acetic acid at 4°C.
-
Visualized Workflows
Caption: Developmental Workflow for this compound Staining.
Caption: Staining Methods by Sensitivity.
References
Application Notes & Protocols: Total Protein Staining in SDS-PAGE
Topic: A Comprehensive Guide to Total Protein Staining in SDS-PAGE with a Focus on Coomassie Brilliant Blue
Audience: Researchers, scientists, and drug development professionals.
Note on Acid Blue 120: Initial searches for established protocols for the use of this compound in total protein staining for SDS-PAGE did not yield sufficient data or standardized methodologies. This compound is primarily documented as a dye for textiles, leather, and paper.[1][2] Therefore, this document will focus on the widely adopted and well-characterized Coomassie Brilliant Blue staining methods, which serve the same purpose of total protein visualization in polyacrylamide gels.
Introduction to Total Protein Staining
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight.[3] Following electrophoresis, proteins are invisible within the gel matrix and require staining for visualization and subsequent analysis. The choice of staining method depends on factors such as the required sensitivity, linear dynamic range, cost, and compatibility with downstream applications like mass spectrometry.[4] This document provides a detailed overview of common total protein staining techniques with a comprehensive protocol for Coomassie Brilliant Blue staining.
Comparison of Common Total Protein Staining Methods
Several methods are available for the visualization of proteins in polyacrylamide gels, each with distinct advantages and limitations. The most common methods include Coomassie Brilliant Blue staining, silver staining, and fluorescent staining.
| Staining Method | Sensitivity | Linear Dynamic Range | Advantages | Disadvantages | Downstream Compatibility (e.g., Mass Spectrometry) |
| Coomassie Brilliant Blue (R-250 & G-250) | ~30-100 ng/band | Good | Simple, inexpensive, and quantitative. | Less sensitive than silver or fluorescent stains; requires a destaining step. | Generally compatible. |
| Silver Staining | ~2-5 ng/band | Narrow | High sensitivity. | More complex, time-consuming, and may have a non-linear response; can lead to protein modification. | Can be incompatible due to the use of crosslinking agents like glutaraldehyde and formaldehyde. |
| Fluorescent Stains (e.g., SYPRO Ruby) | ~0.1-0.5 ng/band | Wide (up to 4 orders of magnitude) | High sensitivity, broad linear range, and simple protocols. | Requires specialized imaging equipment (fluorescent scanner). | Generally compatible. |
Mechanism of Coomassie Brilliant Blue Staining
Coomassie Brilliant Blue dyes are anionic dyes that bind non-specifically to proteins. The binding is primarily based on electrostatic interactions between the sulfonic acid groups of the dye and the positive charges of basic amino acid residues (such as arginine, lysine, and histidine) in the proteins. Van der Waals forces and hydrophobic interactions also contribute to the binding. This interaction causes a shift in the dye's absorption maximum, resulting in the appearance of distinct blue bands against a clear background after destaining.
Experimental Protocol: Coomassie Brilliant Blue R-250 Staining
This protocol outlines the traditional method for staining polyacrylamide gels with Coomassie Brilliant Blue R-250.
Materials:
-
Polyacrylamide gel post-electrophoresis
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 40% (v/v) methanol, 10% (v/v) glacial acetic acid in distilled water.
-
Destaining Solution: 20-40% (v/v) methanol, 10% (v/v) glacial acetic acid in distilled water.
-
Fixing Solution (Optional but recommended for better results): 50% (v/v) methanol, 10% (v/v) acetic acid in water.
-
Shaking platform
-
Gel staining tray
Procedure:
-
Fixation (Optional but Recommended):
-
After electrophoresis, carefully remove the gel from the cassette.
-
Place the gel in a clean staining tray and rinse briefly with deionized water.
-
Add enough fixing solution to completely submerge the gel.
-
Incubate on a shaking platform for 15-30 minutes. This step helps to precipitate the proteins within the gel, preventing their diffusion.
-
Discard the fixing solution.
-
-
Staining:
-
Add the Coomassie Staining Solution to the tray, ensuring the gel is fully immersed.
-
Incubate on a shaking platform for 30 minutes to 2 hours at room temperature. The optimal time may vary depending on the thickness of the gel and the protein concentration.
-
-
Destaining:
-
Pour off the staining solution. The staining solution can often be reused.
-
Briefly rinse the gel with deionized water or destaining solution to remove excess surface stain.
-
Add the Destaining Solution and incubate on a shaking platform.
-
Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. Placing a piece of absorbent paper (e.g., Kimwipe) in the corner of the tray can help to absorb the free dye and speed up the destaining process.
-
-
Gel Storage and Imaging:
-
Once destaining is complete, the gel can be stored in a solution of 7% acetic acid or in deionized water.
-
The gel can be imaged using a gel documentation system or a flatbed scanner.
-
Workflow for SDS-PAGE and Coomassie Blue Staining
Caption: Workflow of SDS-PAGE followed by Coomassie Blue staining.
Logical Relationship of Staining Components
Caption: Key components and their roles in Coomassie Blue protein staining.
References
Application Notes and Protocols for Acid Blue 120 as a Fluorescent Stain for Protein Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120 is a double azo dye traditionally utilized in the textile industry and for biological shading in microscopy.[1] While its primary applications have been colorimetric, its classification as a fluorescent dye suggests potential utility in more sensitive protein detection methodologies.[2][3] This document provides a theoretical framework and hypothetical protocols for the application of this compound as a fluorescent stain for the detection and quantification of proteins in electrophoretic gels and on membranes. These protocols are based on established methodologies for other fluorescent protein stains and should be considered as a starting point for experimental optimization.
Principle of Fluorescent Protein Staining
Fluorescent protein stains offer several advantages over traditional colorimetric stains like Coomassie Blue, including higher sensitivity, a broader linear dynamic range for quantification, and compatibility with downstream applications such as mass spectrometry.[4] The fundamental principle involves the non-covalent binding of the fluorescent dye to proteins, leading to an increase in the quantum yield of the dye and subsequent emission of light upon excitation at a specific wavelength. The intensity of the emitted fluorescence is proportional to the amount of protein present.
Physicochemical and Spectral Properties of this compound
Limited specific data is available for the fluorescent properties of this compound in the context of protein staining. The following table summarizes the known and theoretical properties.
| Property | Value/Characteristic | Source/Comment |
| Chemical Formula | C₃₃H₂₃N₅Na₂O₆S₂ | [1] |
| Molecular Weight | 695.68 g/mol | |
| Appearance | Deep purple uniform powder | |
| Solubility | Soluble in water (purple solution), soluble in ethanol (deep blue solution) | |
| Maximum Absorbance (λmax) | 574 nm (in water) | |
| Excitation Wavelength (Theoretical) | ~570-580 nm | Based on λmax. Optimal excitation should be determined experimentally. |
| Emission Wavelength (Theoretical) | ~600-650 nm | Hypothetical, requires experimental validation using a spectrophotometer. |
Hypothetical Performance Characteristics
The following table presents hypothetical performance data for this compound as a fluorescent protein stain, based on typical characteristics of commercially available fluorescent stains. This data requires experimental verification.
| Parameter | Hypothetical Value | Comparison to Standard Stains |
| Limit of Detection (LOD) | 1 - 10 ng | More sensitive than Coomassie Blue (~100 ng), comparable to or slightly less sensitive than SYPRO Ruby or silver staining (<1 ng). |
| Linear Dynamic Range | 2 - 3 orders of magnitude | Wider than Coomassie Blue and silver staining. |
| Time to Stain | 1.5 - 2 hours | Comparable to other fluorescent stains. |
| Mass Spectrometry Compatibility | Potentially compatible | As a non-covalent stain, it is likely compatible, but this needs to be confirmed. |
Experimental Protocols
Protocol 1: Fluorescent Staining of Proteins in Polyacrylamide Gels (SDS-PAGE)
This protocol is adapted from standard procedures for fluorescent gel staining.
Materials:
-
This compound Staining Solution: 0.05% (w/v) this compound in 40% ethanol, 10% acetic acid. (Note: Optimal concentration needs to be determined empirically).
-
Fixing Solution: 50% methanol, 10% acetic acid.
-
Washing Solution: 10% methanol, 7% acetic acid.
-
Deionized water.
-
Staining trays.
-
Orbital shaker.
-
Fluorescence imaging system with appropriate excitation and emission filters.
Procedure:
-
Fixation: Following electrophoresis, place the gel in a clean staining tray. Add a sufficient volume of Fixing Solution to completely submerge the gel. Incubate for 30 minutes on an orbital shaker at room temperature.
-
Washing: Discard the Fixing Solution and wash the gel twice with deionized water for 10 minutes each on an orbital shaker.
-
Staining: Discard the water and add the this compound Staining Solution. Protect the staining tray from light (e.g., by covering with aluminum foil) to prevent photobleaching. Incubate for 90 minutes at room temperature with gentle agitation.
-
Destaining: Discard the staining solution. Add the Washing Solution and incubate for 30 minutes at room temperature with gentle agitation. For lower background, the wash step can be repeated with fresh Washing Solution.
-
Imaging: Carefully transfer the gel to a fluorescence imager. Excite the gel at approximately 575 nm and capture the emission at around 620 nm. Adjust the exposure time to achieve optimal signal-to-noise ratio without saturating the signal from the most abundant protein bands.
Figure 1. Workflow for fluorescent protein gel staining with this compound.
Protocol 2: Fluorescent Staining of Proteins on PVDF Membranes
This protocol provides a hypothetical procedure for staining proteins transferred to a PVDF membrane.
Materials:
-
This compound Membrane Staining Solution: 0.005% (w/v) this compound in 10% ethanol, 0.1% Tween-20. (Note: Optimal concentration needs to be determined empirically).
-
Membrane Washing Solution: 10% ethanol, 0.1% Tween-20.
-
Methanol.
-
Deionized water.
-
Staining trays.
-
Orbital shaker.
-
Fluorescence imaging system.
Procedure:
-
Membrane Activation: If the PVDF membrane has dried after protein transfer, briefly immerse it in methanol for 15-30 seconds until it is uniformly wetted.
-
Washing: Rinse the membrane with deionized water for 5 minutes on an orbital shaker.
-
Staining: Place the membrane in the this compound Membrane Staining Solution. Protect from light and incubate for 30-60 minutes at room temperature with gentle agitation.
-
Destaining: Discard the staining solution and wash the membrane with the Membrane Washing Solution for 5-10 minutes. Repeat with fresh solution until a clear background is achieved.
-
Drying and Imaging: Allow the membrane to air dry completely. Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters.
Figure 2. Workflow for fluorescent protein membrane staining.
Mechanism of Action (Theoretical)
The staining mechanism of this compound is presumed to be based on non-covalent interactions between the dye molecules and proteins.
Figure 3. Proposed mechanism of this compound protein staining.
The sulfonic acid groups on the this compound molecule likely interact with positively charged amino acid residues (e.g., lysine, arginine, histidine) on the protein surface. Additionally, the aromatic regions of the dye may engage in hydrophobic interactions with nonpolar protein domains. This binding is thought to restrict the rotational freedom of the dye molecule, leading to a significant increase in its fluorescence quantum yield.
Considerations and Future Directions
The protocols and data presented here are theoretical and require experimental validation. Key areas for investigation include:
-
Determination of Optimal Staining Conditions: Titration of dye concentration, staining time, and destaining conditions will be necessary to maximize the signal-to-noise ratio.
-
Spectral Characterization: The precise excitation and emission maxima of protein-bound this compound must be determined to select appropriate filters for imaging.
-
Quantitative Performance: The limit of detection, linear dynamic range, and protein-to-protein variability in staining need to be rigorously assessed.
-
Downstream Compatibility: The compatibility of this compound staining with mass spectrometry and other downstream protein analysis techniques should be confirmed.
Successful validation of these parameters could establish this compound as a cost-effective and readily available alternative for fluorescent protein detection in various research and development applications.
References
Staining Silk and Wool with Acid Blue 120: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the staining of protein-based fibers, specifically silk and wool, using Acid Blue 120 (C.I. 26400). These application notes are intended to guide researchers in achieving consistent and reproducible staining for various analytical and developmental applications.
Introduction
This compound is a water-soluble anionic dye belonging to the double azo class.[1] Its molecular structure contains sulfonic acid groups that facilitate its binding to protein fibers like silk and wool in an acidic environment.[2] The dye is known for producing a vibrant "red light navy blue" color and exhibits good light and wash fastness, making it a suitable reagent for histological studies, textile analysis, and other applications where protein fiber identification and characterization are critical.[1][2]
The staining mechanism relies on the formation of ionic bonds between the anionic sulfonate groups of the dye and the protonated amino groups of the amino acid residues in the silk fibroin and wool keratin under acidic conditions. Van der Waals forces and hydrogen bonding also contribute to the dye-fiber interaction.
Data Presentation
The following tables summarize the key quantitative data for staining with this compound.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| C.I. Name | This compound |
| C.I. Number | 26400 |
| CAS Number | 3529-01-9 |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ |
| Molecular Weight | 695.68 g/mol |
| Class | Double Azo Dye |
| Appearance | Dark purple uniform powder |
| Solubility | Soluble in water (purple solution), Soluble in ethanol (deep blue solution) |
Table 2: Color Fastness Ratings of this compound on Wool
| Fastness Test | ISO Standard | AATCC Standard | Rating |
| Light Fastness | 5 | 5 | Good |
| Soaping (Fading) | 3-4 | 3 | Moderate |
| Soaping (Staining) | 3-4 | 3 | Moderate |
| Perspiration (Fading) | 4 | 3 | Good to Moderate |
| Perspiration (Staining) | 4 | 4 | Good |
| Oxygen Bleaching | 3-4 | 3 | Moderate |
| Seawater | - | - | - |
Table 3: General Exhaustion and Fixation Ranges for Acid Dyes on Protein Fibers
| Fiber | Typical % Exhaustion | Typical % Fixation |
| Wool | 71 - 82% | 82 - 92% |
| Silk | 72 - 82% | 86 - 92% |
Note: These are general ranges for a series of acid dyes and may vary for this compound. Specific exhaustion and fixation percentages for this compound are not available in the searched literature.
Experimental Protocols
This section outlines the detailed methodologies for staining silk and wool fibers with this compound.
Materials and Equipment
-
Fibers: Silk (e.g., Mulberry silk fabric or yarn) and Wool (e.g., Merino wool yarn or fabric)
-
Dye: this compound (C.I. 26400) powder
-
Acid: Acetic acid (glacial or white vinegar) or Citric acid
-
Wetting Agent (optional): Non-ionic detergent
-
Levelling Agent (optional): Glauber's salt (Sodium sulfate)
-
Glassware: Beakers, graduated cylinders
-
Heating and Stirring: Hot plate with magnetic stirrer or a water bath
-
pH meter or pH indicator strips
-
Weighing balance
-
Rinsing containers
-
Drying oven or air-drying rack
Staining Protocol for Silk Fibers
-
Preparation of Silk Fibers:
-
Accurately weigh the dry silk material.
-
To ensure even dye uptake, pre-wash the silk in a solution containing a non-ionic detergent to remove any sizing or impurities.
-
Rinse thoroughly with deionized water.
-
Gently squeeze out excess water, leaving the fibers damp.
-
-
Dye Bath Preparation:
-
Calculate the required amount of this compound powder. A common starting point is 1-2% of the weight of the fiber (o.w.f.). For a 1% shade on 10g of silk, use 0.1g of dye.
-
Create a stock solution by dissolving the dye powder in a small amount of hot deionized water. Stir until fully dissolved.
-
In a separate beaker, prepare the dye bath with a liquor ratio of 30:1 (e.g., 300 mL of water for 10g of silk).
-
Add the dye stock solution to the dye bath and mix well.
-
If using a levelling agent, add Glauber's salt (e.g., 10% o.w.f.) to the dye bath at this stage.
-
-
Dyeing Procedure:
-
Immerse the pre-wetted silk into the dye bath at approximately 40°C.
-
Gradually increase the temperature to 85-90°C over 30 minutes, stirring gently and continuously.
-
Add acetic acid to the dye bath to achieve a pH of 4-5. This can be done by adding 2-4% o.w.f. of 40% acetic acid.
-
Maintain the temperature at 85-90°C for 45-60 minutes, continuing to stir gently to ensure even dyeing.
-
-
Rinsing and Drying:
-
Allow the dye bath to cool down gradually to about 50°C before removing the silk.
-
Rinse the stained silk with warm water, followed by a cold water rinse until the water runs clear.
-
A final rinse with a small amount of acetic acid can help to restore the sheen of the silk.
-
Gently squeeze out excess water and air-dry or dry in an oven at a low temperature (e.g., 60°C).
-
Staining Protocol for Wool Fibers
-
Preparation of Wool Fibers:
-
Accurately weigh the dry wool material.
-
Pre-wash the wool with a pH-neutral, non-ionic detergent to remove any dirt or grease.
-
Rinse thoroughly with deionized water.
-
Carefully squeeze out excess water, avoiding excessive agitation to prevent felting.
-
-
Dye Bath Preparation:
-
Calculate the required amount of this compound powder (typically 1-3% o.w.f.).
-
Prepare a dye stock solution as described for silk.
-
Prepare the dye bath with a liquor ratio of 40:1.
-
Add the dye stock solution to the dye bath.
-
If desired, add a levelling agent like Glauber's salt (10% o.w.f.).
-
-
Dyeing Procedure:
-
Introduce the wet wool into the dye bath at room temperature.
-
Gradually raise the temperature to a near-boil (95-100°C) over 30-45 minutes.
-
Add acetic acid or citric acid to adjust the pH to 4.5-5.5.
-
Maintain the temperature for 45-60 minutes, with occasional gentle stirring.
-
-
Rinsing and Drying:
-
Let the dye bath cool down completely before removing the wool to prevent thermal shock and felting.
-
Rinse the stained wool with lukewarm water, followed by a cold water rinse until the water runs clear.
-
Gently squeeze out excess water and lay flat to air-dry or use a low-temperature drying method.
-
Visualizations
The following diagrams illustrate the key processes and relationships in the staining protocol.
Caption: Experimental workflow for staining protein fibers.
Caption: Simplified signaling pathway of this compound staining.
References
Application Notes and Protocols for Acid Blue 120 in Biological Tissue Shading
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acid Blue 120
This compound, also known by its Colour Index number 26400, is a synthetic double azo dye.[1] Primarily utilized in the textile, leather, and paper industries for its vibrant navy blue color, it also holds potential for application in biological research as a tissue shading agent.[1] As an acid dye, its staining mechanism is based on electrostatic interactions with positively charged components within biological specimens. The sulfonic acid groups in its structure render it anionic and water-soluble, allowing it to bind to acidophilic tissue elements such as cytoplasm, muscle fibers, and collagen.[2]
These application notes provide a theoretical framework and a starting protocol for the use of this compound as a counterstain in histological preparations. The provided methodologies are based on the general principles of acid dye staining and may require optimization for specific research applications and tissue types.
Principle of Staining
The fundamental principle behind the staining of biological tissues with this compound lies in the electrostatic attraction between the anionic dye molecules and the cationic (positively charged) tissue components. In an acidic environment, the amino groups of proteins within the tissue become protonated, conferring a net positive charge. The negatively charged sulfonate groups of the this compound molecule then form ionic bonds with these protonated amino groups, resulting in the characteristic blue staining of acidophilic structures.
Caption: Electrostatic interaction between this compound and tissue proteins.
Recommended Staining Parameters
The following table provides recommended starting ranges for various parameters in an this compound staining protocol. Optimization will be necessary to achieve the desired staining intensity and differentiation for specific tissue types and experimental conditions.
| Parameter | Recommended Range | Notes |
| Fixative Compatibility | Formalin, Bouin's solution, Zenker's fluid | Generally compatible with common histological fixatives. |
| Staining Solution Concentration | 0.1% - 1.0% (w/v) in aqueous solution | Higher concentrations may lead to overstaining and require more differentiation. |
| pH of Staining Solution | 2.5 - 4.0 | An acidic pH is crucial for the protonation of tissue proteins, which facilitates dye binding. |
| Incubation Time | 1 - 10 minutes | Dependent on tissue type, thickness, and desired staining intensity. |
| Differentiation Solution | 0.5% - 1% Acetic Acid | Used to remove excess stain and improve contrast between different tissue components. |
Experimental Protocols
This section outlines a general protocol for using this compound as a counterstain for formalin-fixed, paraffin-embedded tissue sections.
I. Reagent Preparation
-
This compound Stock Solution (1% w/v):
-
Weigh 1 gram of this compound powder.
-
Dissolve in 100 mL of distilled water.
-
Gently warm and stir until fully dissolved.
-
Allow to cool and filter if necessary.
-
-
This compound Staining Solution (e.g., 0.5% w/v):
-
Dilute the 1% stock solution 1:1 with distilled water.
-
Adjust the pH to 2.5 - 4.0 using dilute acetic acid.
-
-
0.5% Acetic Acid Solution (Differentiation Solution):
-
Add 0.5 mL of glacial acetic acid to 99.5 mL of distilled water.
-
II. Staining Procedure
Caption: A generalized workflow for histological staining with this compound.
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Transfer through two changes of 100% ethanol for 3 minutes each.
-
Transfer through two changes of 95% ethanol for 3 minutes each.
-
Transfer to 70% ethanol for 3 minutes.
-
Rinse gently in running tap water.
-
-
Nuclear Staining (Optional):
-
Stain with a standard hematoxylin solution (e.g., Harris' or Mayer's) according to the manufacturer's protocol.
-
Wash gently in running tap water.
-
"Blue" the hematoxylin in a suitable solution (e.g., Scott's tap water substitute or alkaline water).
-
Wash in distilled water.
-
-
Counterstaining with this compound:
-
Immerse slides in the prepared this compound staining solution for 3-5 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
-
Differentiation:
-
Dip slides briefly (10-30 seconds) in 0.5% acetic acid to differentiate.
-
Monitor the staining intensity microscopically to achieve the desired contrast.
-
Wash gently in distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through a graded series of alcohols (70%, 95%, and two changes of 100% ethanol) for 2-3 minutes each.
-
Clear in two changes of xylene for 3-5 minutes each.
-
Mount with a resinous mounting medium.
-
Expected Results
-
Nuclei (if counterstained with hematoxylin): Blue to purple
-
Cytoplasm, Muscle, Collagen: Shades of blue
-
Erythrocytes: May stain a shade of blue or remain unstained depending on the fixation and differentiation.
Safety and Handling
This compound is a chemical dye and should be handled with appropriate laboratory precautions.
-
Wear personal protective equipment (PPE), including gloves, a lab coat, and eye protection.
-
Avoid inhalation of the dye powder by working in a well-ventilated area or using a fume hood.
-
In case of skin or eye contact, rinse thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Troubleshooting
-
Weak Staining:
-
Increase the concentration of the this compound solution.
-
Increase the incubation time.
-
Ensure the pH of the staining solution is sufficiently acidic.
-
-
Overstaining:
-
Decrease the concentration of the this compound solution.
-
Decrease the incubation time.
-
Increase the duration of the differentiation step.
-
-
Uneven Staining:
-
Ensure complete deparaffinization and rehydration.
-
Ensure the tissue sections are fully immersed in the staining solution.
-
Disclaimer: This document provides a theoretical guide for the application of this compound in biological tissue staining. The protocols and parameters are based on general histological principles and should be considered a starting point for optimization and validation within your specific experimental context.
References
Application Notes & Protocols: A Proposed Method for Quantitative Protein Assays Using Acid Blue 120
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This document outlines a proposed methodology for the quantification of protein concentration using Acid Blue 120, a double azo, weak acid dye. While traditionally used in the textile and paper industries, the structural and chemical properties of this compound suggest its potential application in a dye-binding protein assay, analogous to the widely used Bradford assay with Coomassie Brilliant Blue G-250. The principle of this proposed assay is based on the binding of this compound to proteins in an acidic environment, leading to a spectral shift that can be measured spectrophotometrically. This document provides a theoretical framework, a detailed experimental protocol as a starting point for optimization, and examples of data presentation. It is important to note that this is a theoretical application and requires experimental validation.
Introduction
Accurate determination of protein concentration is fundamental in biological research and drug development. Colorimetric assays are often favored for their simplicity, speed, and cost-effectiveness. The most common dye-binding assay is the Bradford method, which relies on the interaction of Coomassie Brilliant Blue G-250 with proteins.[1] This interaction, primarily with basic and aromatic amino acid residues, stabilizes the anionic blue form of the dye, causing a shift in its absorbance maximum from 465 nm to 595 nm.[2][3]
This compound is a synthetic dye with the molecular formula C₃₃H₂₃N₅Na₂O₆S₂.[4] It is a deep purple uniform powder that is soluble in water (yielding a purple solution) and ethanol (yielding a deep blue solution).[5] In a sulfuric acid environment, it presents as a green-light blue after dilution. The presence of sulfonic acid groups in its structure contributes to its solubility and potential for ionic interactions with proteins. This proposed method explores the possibility of harnessing these properties for a quantitative protein assay.
Principle of the Proposed Assay:
Under acidic conditions, it is hypothesized that this compound exists in a protonated state with a specific absorbance maximum. Upon binding to protein molecules, a conformational change and stabilization of a different ionic form of the dye are expected to occur, resulting in a shift in the absorbance maximum. This change in absorbance at the new maximum is proportional to the concentration of protein in the sample.
Materials and Reagents
-
This compound (C.I. 26400, CAS No: 3529-01-9)
-
Phosphoric Acid (85% w/v)
-
Ethanol (95%)
-
Bovine Serum Albumin (BSA) as a protein standard
-
Spectrophotometer capable of visible-range absorbance measurements
-
Cuvettes or 96-well microplates
-
Standard laboratory pipettes and glassware
-
Deionized water
Experimental Protocols
Preparation of this compound Reagent (Proposed)
Note: This proposed reagent formulation is adapted from the standard Bradford assay reagent and will likely require optimization.
-
Weigh 100 mg of this compound powder.
-
In a fume hood, dissolve the dye in 50 mL of 95% ethanol. Use a magnetic stirrer to ensure it is fully dissolved. The solution is expected to be deep blue.
-
Slowly add 100 mL of 85% (w/v) phosphoric acid to the dye solution while stirring.
-
Bring the final volume to 1 liter with deionized water.
-
Filter the solution through Whatman No. 1 filter paper to remove any particulates.
-
Store the reagent in a dark, glass bottle at room temperature. The stability of this reagent should be determined experimentally.
Preparation of Protein Standards
-
Prepare a stock solution of Bovine Serum Albumin (BSA) at a concentration of 2 mg/mL in a buffer compatible with the assay (e.g., Phosphate-Buffered Saline - PBS).
-
Create a series of dilutions from the stock solution to generate standards for the calibration curve. A suggested range is from 0.1 mg/mL to 1.0 mg/mL.
Assay Protocol (Microplate Procedure)
-
Pipette 10 µL of each protein standard and unknown sample into separate wells of a 96-well microplate. It is recommended to perform measurements in duplicate or triplicate.
-
Add 200 µL of the prepared this compound reagent to each well.
-
Mix the contents of the wells gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for a minimum of 5 minutes. The color stability should be evaluated to determine the optimal incubation time.
-
Measure the absorbance at the wavelength of maximum absorbance for the protein-dye complex. A spectral scan from 500 nm to 700 nm should be performed initially to determine the optimal wavelength. For the purpose of this protocol, we will hypothesize a measurement at 610 nm . A blank containing only the buffer and reagent should be used to zero the spectrophotometer.
Assay Protocol (Cuvette Procedure)
-
Add 20 µL of the protein standard or unknown sample to a cuvette.
-
Add 1 mL of the this compound reagent and mix well by inverting the cuvette.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at the predetermined optimal wavelength (e.g., 610 nm) against a reagent blank.
Data Presentation and Analysis
-
Subtract the average absorbance of the blank from the absorbance readings of the standards and unknown samples.
-
Plot the corrected absorbance values for the protein standards against their known concentrations (in µg/mL).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value greater than 0.95 is generally considered a good fit.
-
Use the equation of the line to calculate the protein concentration of the unknown samples.
Table 1: Example Data for a Standard Curve
| BSA Concentration (µg/mL) | Absorbance at 610 nm (Corrected) |
| 0 | 0.000 |
| 100 | 0.152 |
| 250 | 0.375 |
| 500 | 0.748 |
| 750 | 1.120 |
| 1000 | 1.495 |
Table 2: Comparison of Hypothetical Assay Characteristics
| Feature | Proposed this compound Assay (Hypothetical) | Bradford Assay (Coomassie Blue G-250) |
| Principle | Dye-binding, spectral shift | Dye-binding, spectral shift |
| Absorbance Max (unbound) | To be determined | 465 nm |
| Absorbance Max (bound) | To be determined (hypothesized ~610 nm) | 595 nm |
| Linear Range | To be determined | ~100 - 1500 µg/mL |
| Assay Time | ~5-10 minutes | ~5-10 minutes |
| Interfering Substances | Likely detergents and strong bases | Detergents, strong bases |
Potential Advantages and Disadvantages
Potential Advantages:
-
Speed and Simplicity: If successful, the assay would likely be rapid and easy to perform.
-
High Sensitivity: Similar to other dye-binding assays, it could potentially detect protein concentrations in the microgram range.
-
Compatibility: May be compatible with reducing agents and chelating agents that interfere with copper-based assays.
Potential Disadvantages and Considerations for Optimization:
-
Protein-to-Protein Variation: The assay response may vary depending on the amino acid composition of the protein, particularly the content of basic and aromatic residues.
-
Interference: Strong alkaline buffers and detergents are likely to interfere with the assay.
-
Linearity: The linear range of the assay would need to be carefully determined.
-
Reagent Stability: The stability of the prepared this compound reagent is unknown and would require evaluation.
Visualizations
Caption: A flowchart illustrating the proposed experimental workflow for the this compound quantitative protein assay.
Caption: The logical relationship between components in the proposed this compound protein assay.
References
- 1. Bradford Protein Assay [bio-protocol.org]
- 2. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 3. What is the mechanism of Brilliant Blue G? [synapse.patsnap.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]
Application Notes and Protocols for Staining Nylon Fibers with Acid Blue 120
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the staining of nylon (polyamide) fibers using Acid Blue 120, an anionic azo dye. The information is intended to guide researchers in achieving consistent and reproducible staining for various applications, including textile research, materials science, and the development of drug delivery systems where fiber visualization is critical.
Introduction
This compound is a water-soluble anionic dye that is effective for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon.[1][2] The staining mechanism relies on the ionic interaction between the negatively charged sulfonate groups of the dye molecule and the positively charged amino groups of the nylon fiber under acidic conditions.[3][4] The intensity and fastness of the staining are influenced by several key parameters, including pH, temperature, dye concentration, and the duration of the staining process.[5]
Principle of Staining
The staining of nylon fibers with this compound is an absorption process governed by electrostatic interactions. In an acidic solution, the amino end groups (-NH2) of the nylon polymer chain become protonated, acquiring a positive charge (-NH3+). This compound, with its sulfonate groups (-SO3-), exists as a large anion in the aqueous solution. The electrostatic attraction between the cationic sites on the nylon fiber and the anionic dye molecules leads to the formation of an ionic bond, effectively fixing the dye to the fiber. In addition to ionic bonding, Van der Waals forces and hydrogen bonding can also contribute to the dye-fiber interaction.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for staining nylon fibers with acid dyes, including this compound. These values are derived from general protocols for weak acid dyes on polyamide fibers and should be optimized for specific experimental needs.
Table 1: Staining Solution and Conditions
| Parameter | Recommended Range | Typical Value | Notes |
| This compound Concentration (% owf*) | 0.5 - 4.0% | 2.0% | Concentration can be adjusted to achieve desired shade intensity. |
| pH of Dyebath | 4.5 - 6.0 | 5.0 | A lower pH can increase the rate of dye uptake but may reduce levelness. |
| Staining Temperature | 90 - 100°C | 95°C | Higher temperatures promote dye diffusion into the fiber. |
| Staining Time | 30 - 60 minutes | 45 minutes | Longer duration can lead to deeper shades. |
| Liquor Ratio (M:L) | 1:20 - 1:50 | 1:30 | The ratio of the weight of the material (M) to the volume of the liquor (L). |
*% owf: on the weight of the fiber.
Table 2: Auxiliary Agents
| Agent | Concentration | Purpose |
| Acetic Acid or Ammonium Acetate | As required to adjust pH | To create the acidic environment necessary for protonation of nylon's amino groups. |
| Leveling Agent (Anionic or Non-ionic) | 0.5 - 1.0 g/L | To ensure uniform dye absorption and prevent blotchiness, especially with rapid heating. |
| Glauber's Salt (Sodium Sulfate) | 5 - 10 g/L | Acts as an electrolyte to control the exhaustion rate of the dye. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for staining nylon fibers with this compound in a laboratory setting.
Materials and Reagents
-
Nylon fibers/fabric
-
This compound (C.I. 26400)
-
Distilled or deionized water
-
Acetic acid (glacial) or Ammonium acetate
-
Leveling agent (e.g., an anionic or non-ionic surfactant)
-
Sodium sulfate (Glauber's salt)
-
Sodium carbonate (for post-treatment wash)
-
Non-ionic detergent
-
Beakers
-
Heating and stirring apparatus (e.g., hot plate with magnetic stirrer, water bath)
-
pH meter
-
Graduated cylinders and pipettes
-
Thermometer
Preparation of Staining Solution (for 1 gram of nylon fibers at a 1:30 liquor ratio)
-
In a 50 mL beaker, weigh 0.02 g (2% owf) of this compound powder.
-
Add a small amount of hot distilled water to the beaker and paste the dye.
-
Gradually add more hot distilled water, stirring continuously, until the dye is fully dissolved.
-
In a separate 100 mL beaker, add approximately 25 mL of distilled water.
-
Add the required amount of leveling agent (e.g., 0.03 g for a 1 g/L concentration) and Glauber's salt (e.g., 0.15 g for a 5 g/L concentration) and stir until dissolved.
-
Transfer the dissolved dye solution to the beaker containing the auxiliary agents.
-
Add distilled water to bring the total volume to 30 mL.
-
Adjust the pH of the dyebath to 5.0 using a dilute solution of acetic acid or by adding ammonium acetate.
Staining Procedure
-
Thoroughly wet the nylon fibers with distilled water. This ensures even dye uptake.
-
Introduce the wetted nylon fibers into the prepared dyebath at room temperature.
-
Place the beaker on a heating and stirring apparatus.
-
Begin to heat the dyebath gradually, at a rate of approximately 2°C per minute, while stirring continuously.
-
Once the temperature reaches 95°C, maintain this temperature for 45 minutes. Continue to stir the solution to ensure even staining.
-
After the staining period, turn off the heat and allow the dyebath to cool down gradually.
-
Once cooled to approximately 50°C, remove the stained nylon fibers from the dyebath.
Post-Staining Treatment
-
Rinse the stained fibers under cold running water to remove any excess, unfixed dye.
-
Prepare a wash bath containing 1 g/L of a non-ionic detergent and a small amount of sodium carbonate to ensure a slightly alkaline pH.
-
Wash the fibers in this solution at 60-70°C for 10-15 minutes to remove any loosely bound dye and improve wash fastness.
-
Rinse the fibers thoroughly with warm and then cold water until the rinse water runs clear.
-
Allow the stained nylon fibers to air dry.
Visualizations
Signaling Pathway of this compound Staining on Nylon
Caption: Interaction mechanism of this compound with nylon fiber.
Experimental Workflow for Nylon Staining
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. Dyeing of 100% Nylon fabric with Acid dye. [diutestudents.blogspot.com]
- 4. textilelearner.net [textilelearner.net]
- 5. Factors Influencing the Dyeing of Nylon with Acid Dyes - TIANKUN Dye Manufacturer & Supplier [tiankunchemical.com]
Application Notes and Protocols: Staining in Electrophoresis with a Focus on Acidic Dyes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield established protocols or specific applications for the use of Acid Blue 120 in protein electrophoresis. The information provided herein is based on the general principles of protein staining with acidic dyes. The protocols detailed below use Coomassie Brilliant Blue as a well-established and validated example of an acidic dye for protein visualization in gels.
Introduction to Protein Staining in Electrophoresis
Protein electrophoresis, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), is a fundamental technique for separating proteins based on their molecular weight. Following separation, proteins are invisible within the gel matrix and must be visualized using staining agents. An ideal protein stain should offer high sensitivity, a wide linear dynamic range for quantification, compatibility with downstream applications like mass spectrometry, and a simple, robust protocol.[1][2]
The general workflow for protein visualization in gels involves three main steps:
-
Fixation: This step uses acidic or alcoholic solutions to precipitate proteins within the gel, preventing their diffusion out of the matrix.
-
Staining: The gel is incubated with a dye solution that binds to the proteins.
-
Destaining: Excess, unbound dye is washed out from the gel background to increase the contrast of the stained protein bands.[2]
Properties and Potential of this compound in Electrophoresis
This compound is a synthetic, water-soluble anionic dye belonging to the double azo class.[3][4] Its primary applications are in the textile, leather, and paper industries.
Chemical Properties of this compound:
-
Molecular Formula: C₃₃H₂₃N₅Na₂O₆S₂
-
Molecular Weight: 695.68 g/mol
-
Class: Acid Dye, Anionic
-
Key Functional Groups: Contains sulfonic acid groups (SO₃⁻), which are responsible for its negative charge and solubility in water.
Theoretical Application in Electrophoresis: The principle of protein staining with many common dyes, like Coomassie Brilliant Blue, relies on the electrostatic interaction between the negatively charged sulfonic acid groups of the dye and positively charged amino acid residues (such as lysine, arginine, and histidine) on the proteins, particularly under acidic conditions. Van der Waals forces and hydrophobic interactions also contribute to the binding.
Given that this compound is an anionic dye with sulfonic acid groups, it theoretically possesses the necessary chemical features to bind to proteins in a similar manner. Its solubility in water and ethanol is also a favorable characteristic for preparing staining solutions. However, without experimental validation, its efficacy, sensitivity, and compatibility with standard electrophoresis protocols and downstream analyses remain unknown. Researchers interested in exploring its potential would need to perform extensive optimization experiments.
Comparative Analysis of Standard Protein Staining Methods
The choice of a staining method depends on the required sensitivity, cost, and intended downstream applications. Below is a comparison of common techniques.
| Feature | Coomassie Brilliant Blue (R-250) | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) | Zinc Staining (Reverse Stain) |
| Limit of Detection | ~50 ng | 0.25–0.5 ng | 0.25–1 ng | ~1 ng |
| Dynamic Range | Moderate | Narrow | >3 orders of magnitude | Moderate |
| Staining Time | Hours to overnight | ~1.5 - 2 hours | 90 minutes to overnight | ~15 minutes |
| Compatibility with Mass Spectrometry | Good | Poor to Moderate | Excellent | Good (reversible) |
| Complexity | Low | High | Low to Moderate | Low |
| Cost | Low | Moderate | High | Low |
Experimental Protocols
As there are no established protocols for this compound, a detailed protocol for the widely used Coomassie Brilliant Blue R-250 staining method is provided as a reference standard.
Protocol 1: Coomassie Brilliant Blue R-250 Staining
This protocol is suitable for visualizing proteins in polyacrylamide gels after electrophoresis.
Materials:
-
Fixative/Destain Solution: 40% Methanol, 10% Glacial Acetic Acid, 50% Deionized Water
-
Coomassie Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in Fixative/Destain Solution
-
Gel container
-
Orbital shaker
Procedure:
-
Fixation:
-
After electrophoresis, carefully remove the polyacrylamide gel from the cassette.
-
Place the gel in a clean container with a sufficient volume of Fixative/Destain Solution to fully submerge it.
-
Incubate for at least 1 hour on an orbital shaker with gentle agitation. For thicker gels, a longer fixation time is recommended. This step removes SDS and fixes the proteins.
-
-
Staining:
-
Decant the fixative solution.
-
Add the Coomassie Staining Solution to the container, ensuring the gel is fully covered.
-
Incubate for 1-2 hours at room temperature with gentle agitation. The incubation time can be adjusted based on gel thickness and protein concentration.
-
-
Destaining:
-
Pour off the staining solution. The solution can often be saved and reused a few times.
-
Add fresh Fixative/Destain Solution to the gel.
-
Incubate on an orbital shaker. Change the destain solution every 30-60 minutes until the background of the gel is clear and the protein bands are sharp and distinct. A piece of foam or a folded paper towel can be added to the corner of the container to help absorb the free dye.
-
-
Gel Storage and Imaging:
-
Once sufficiently destained, the gel can be imaged using a gel documentation system.
-
For long-term storage, the gel can be kept in deionized water at 4°C.
-
Visualizations
General Workflow for Protein Electrophoresis and Staining
Caption: General workflow for SDS-PAGE and subsequent protein staining.
Principle of Acidic Dye Binding to Proteins
Caption: Electrostatic interaction between an anionic dye and a protein.
References
- 1. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 2. Protein Gel Staining Methods | Thermo Fisher Scientific - US [thermofisher.com]
- 3. This compound | 3529-01-9 [chemicalbook.com]
- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
Application Notes and Protocols for Acid Blue 120 Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120 is a synthetic anionic dye belonging to the double azo class.[1][2] While its primary industrial applications are in the textile, leather, and paper industries for dyeing wool, silk, and nylon, its properties as an acid dye suggest potential utility in biological staining.[1][3][4] In a biological context, acid dyes are utilized for their affinity to positively charged components within cells and tissues, such as proteins in the cytoplasm and extracellular matrix. The staining mechanism is based on electrostatic interactions between the anionic dye molecules and the protonated amino groups of proteins in an acidic environment.
These application notes provide a comprehensive, step-by-step guide to utilizing this compound for staining biological specimens. The protocols provided are based on established methodologies for similar acid dyes, such as Coomassie Brilliant Blue and Aniline Blue, and are intended as a starting point for optimization in your specific research applications.
Principle of Staining
In an acidic solution, the sulfonic acid groups of this compound become negatively charged. Simultaneously, the amino groups of proteins and other macromolecules in the tissue or cell sample become protonated, acquiring a positive charge. This charge difference facilitates the binding of the anionic this compound dye to the cationic sites on the proteins, resulting in a blue coloration of these structures. The intensity of the staining is dependent on the concentration of the dye, the pH of the staining solution, and the duration of the staining procedure.
Data Presentation
As no specific quantitative data for this compound staining in a biological research context is readily available, the following table presents a hypothetical summary of expected results based on the principles of acid dye staining. This table is intended to serve as a template for recording and presenting data from your own experiments.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell/Tissue Type | e.g., Fibroblast Cells | e.g., Muscle Tissue Section | e.g., Collagen-rich ECM |
| Fixation Method | 4% Paraformaldehyde | 10% Neutral Buffered Formalin | Bouin's Solution |
| Staining Solution pH | 2.5 | 3.0 | 3.5 |
| Stain Concentration | 0.1% (w/v) | 0.5% (w/v) | 1.0% (w/v) |
| Staining Time (minutes) | 5 | 10 | 15 |
| Relative Staining Intensity (Arbitrary Units) | (Measured via image analysis) | (Measured via image analysis) | (Measured via image analysis) |
| Localization of Stain | Cytoplasm | Sarcoplasm, Collagen | Collagen Fibers |
Experimental Protocols
The following are detailed protocols for staining cells and tissue sections with this compound. These protocols are adapted from standard procedures for other acid dyes and should be optimized for your specific cell or tissue type and experimental goals.
Protocol 1: Staining of Cultured Cells
This protocol is designed for staining proteins in cultured cells grown on coverslips.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Methanol
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Coverslips with cultured cells
-
Staining jars or dishes
-
Microscope slides
-
Mounting medium
Solutions:
-
Fixation Solution: 4% PFA in PBS
-
Staining Solution (0.5% w/v): Dissolve 0.5 g of this compound in 100 mL of a solution containing 40% methanol and 10% glacial acetic acid in distilled water.
-
Destaining Solution: 40% methanol and 10% glacial acetic acid in distilled water.
Procedure:
-
Cell Culture: Grow cells on sterile glass coverslips in a petri dish until the desired confluency is reached.
-
Washing: Gently wash the coverslips twice with PBS to remove culture medium.
-
Fixation: Fix the cells by incubating the coverslips in 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the coverslips three times with PBS for 5 minutes each.
-
Permeabilization (Optional): For intracellular protein staining, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
-
Staining: Immerse the coverslips in the this compound Staining Solution for 5-10 minutes with gentle agitation.
-
Destaining: Transfer the coverslips to the Destaining Solution and agitate gently for 1-5 minutes, or until the background is clear and the desired contrast is achieved.
-
Washing: Wash the coverslips thoroughly with distilled water.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Microscopy: Observe the stained cells under a bright-field microscope.
Protocol 2: Staining of Paraffin-Embedded Tissue Sections
This protocol is adapted from Mallory's Aniline Blue Collagen Stain and is suitable for staining collagen and other extracellular matrix proteins in tissue sections.
Materials:
-
This compound powder
-
Distilled water
-
Glacial acetic acid
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Weigert's Iron Hematoxylin
-
Biebrich Scarlet-Acid Fuchsin Solution
-
Phosphomolybdic-Phosphotungstic Acid Solution
-
Paraffin-embedded tissue sections on slides
-
Staining jars
-
Mounting medium
Solutions:
-
This compound Staining Solution (1% w/v): Dissolve 1 g of this compound in 100 mL of 1% aqueous glacial acetic acid.
-
1% Acetic Acid Solution: 1 mL of glacial acetic acid in 99 mL of distilled water.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in two changes of xylene for 5 minutes each.
-
Hydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, two changes of 95% ethanol for 3 minutes each, and one change of 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Nuclear Staining: Stain nuclei with Weigert's Iron Hematoxylin for 10 minutes.
-
Washing: Wash in running tap water for 10 minutes.
-
Cytoplasmic Staining: Stain with Biebrich Scarlet-Acid Fuchsin solution for 5 minutes.
-
Washing: Rinse with distilled water.
-
Differentiation: Differentiate in Phosphomolybdic-Phosphotungstic Acid solution for 10-15 minutes. This step is crucial for destaining collagen, preparing it for the blue stain.
-
Collagen Staining: Transfer slides directly (without rinsing) to the this compound Staining Solution and stain for 15-30 minutes.
-
Rinsing and Differentiation: Rinse briefly in the 1% Acetic Acid Solution.
-
Dehydration and Clearing:
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene for 5 minutes each.
-
-
Mounting: Mount with a resinous mounting medium.
-
Microscopy: Observe under a bright-field microscope. Collagen and other connective tissues should appear blue, nuclei will be black, and cytoplasm will be red.
Mandatory Visualizations
Caption: Experimental workflow for this compound staining of cultured cells.
Caption: Logical relationship of this compound staining mechanism.
References
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Acid Blue 120
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120, a disulfonated diazo dye, finds applications in various industries, including textiles, leather, and paper manufacturing.[1][2] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers a highly sensitive and specific method for the analysis of this compound.[3] Due to its two anionic sulfonate groups, electrospray ionization (ESI) in negative ion mode is the preferred ionization technique.[3] This document provides detailed application notes and protocols for the successful analysis of this compound using LC-MS/MS.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for developing robust analytical methods.
| Property | Value | Reference |
| C.I. Name | This compound | |
| CAS Number | 3529-01-9 | |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |
| Molecular Weight | 695.68 g/mol | |
| Chemical Structure | Double azo class | |
| Ionization | Anionic (two sulfonate groups) | |
| Solubility | Soluble in water |
I. Application Note: LC-MS/MS for Quantification of this compound in Aqueous Samples
This application note describes a sensitive and selective method for the quantification of this compound in aqueous matrices using a triple quadrupole mass spectrometer.
Principle
Liquid chromatography separates this compound from other matrix components. The analyte is then ionized by electrospray ionization in negative ion mode and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The transition of the precursor ion to a specific product ion enhances selectivity and sensitivity.
Instrumentation and Reagents
-
LC-MS/MS System: A triple quadrupole mass spectrometer with an ESI source.
-
HPLC Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
This compound Standard: Analytical grade.
-
Solvents: LC-MS grade water, acetonitrile, and formic acid.
Experimental Workflow
References
Application Notes and Protocols for Destaining of Protein Gels Stained with Anionic Dyes
Introduction
Visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE) is a fundamental technique in proteomics and molecular biology. Anionic dyes, such as Coomassie Brilliant Blue R-250 and G-250, are widely used for this purpose due to their simplicity and reliability. After the staining step, a destaining procedure is crucial to remove the background dye from the gel matrix, allowing for the clear visualization of protein bands. The efficiency of destaining directly impacts the sensitivity and quality of the results.
This document provides detailed application notes and protocols for various methods of destaining polyacrylamide gels stained with anionic dyes. It is intended for researchers, scientists, and drug development professionals who routinely perform protein analysis.
Note on "Acid Blue 120": Initial searches for destaining methods for "this compound" in the context of protein gel electrophoresis did not yield specific protocols. This dye is primarily used in the textile and paper industries. The protocols detailed below are for Coomassie Brilliant Blue R-250 and G-250, the most common anionic dyes for protein gel staining. These methods are generally applicable to other similar anionic protein stains, though optimization may be required.
Data Presentation: Comparison of Destaining Methods
The selection of a destaining method often involves a trade-off between speed, sensitivity, and the use of hazardous reagents. The following table summarizes key quantitative parameters for different destaining approaches to aid in method selection.
| Destaining Method | Key Reagents | Typical Time | Limit of Detection (LOD) | Key Advantages & Disadvantages |
| Conventional (Methanol-based) | 40-50% Methanol, 10% Acetic Acid | 4 hours to overnight | ~100 ng[1] | Advantages: Well-established, thorough destaining. Disadvantages: Time-consuming, methanol is toxic. |
| Conventional (Ethanol-based) | 40-50% Ethanol, 10% Acetic Acid | 4 hours to overnight | ~100 ng | Advantages: Less toxic than methanol. Disadvantages: Can be slower than methanol-based methods. |
| Rapid Microwave-Assisted | 10-20% Methanol/Ethanol, 7.5-10% Acetic Acid | 15-30 minutes | ~5-10 ng[2] | Advantages: Significantly reduces destaining time. Disadvantages: Requires a microwave, potential for uneven destaining if not optimized. |
| Rapid Electrophoretic | 20% Ethanol, 10% Acetic Acid, 0.1 M Glycine | ~30 minutes | ~5 ng[2] | Advantages: Fast, high sensitivity. Disadvantages: Requires a semi-dry transfer unit or similar electrophoretic apparatus. |
| Water Wash (for Colloidal Stains) | Deionized Water | 1-3 hours | ~8-10 ng[3] | Advantages: Simple, non-hazardous. Disadvantages: Only effective for colloidal Coomassie G-250 stains. |
Experimental Protocols
Detailed methodologies for the key destaining experiments are provided below.
Protocol 1: Conventional Destaining
This is the most common and well-established method for destaining Coomassie-stained gels.
Materials:
-
Stained polyacrylamide gel
-
Destaining Solution A (Methanol-based): 40% (v/v) methanol, 10% (v/v) glacial acetic acid in deionized water.
-
Destaining Solution B (Ethanol-based): 40% (v/v) ethanol, 10% (v/v) glacial acetic acid in deionized water.
-
Orbital shaker
-
Gel container
Procedure:
-
After staining, briefly rinse the gel with deionized water.
-
Place the gel in a clean container and add a sufficient volume of Destaining Solution (A or B) to fully immerse the gel.
-
Incubate the gel on an orbital shaker at room temperature.
-
Replace the destaining solution every 1-2 hours until the desired background clarity is achieved. For optimal results, destaining can be performed overnight.
-
Once the protein bands are clearly visible against a clear background, the gel can be imaged or stored in 7% acetic acid.
Protocol 2: Rapid Microwave-Assisted Destaining
This method significantly accelerates the destaining process by using microwave energy to facilitate the diffusion of the dye out of the gel matrix.
Materials:
-
Stained polyacrylamide gel
-
Rapid Destaining Solution: 20% (v/v) ethanol, 10% (v/v) glacial acetic acid in deionized water.
-
Microwave-safe container
-
Orbital shaker
Procedure:
-
After staining, briefly rinse the gel with deionized water.
-
Place the gel in a microwave-safe container and add a sufficient volume of Rapid Destaining Solution to cover the gel.
-
Microwave the gel in the solution for 45-60 seconds, or until the solution is warm to the touch (do not boil).
-
Place the container on an orbital shaker and agitate for 10-15 minutes.
-
Discard the destaining solution and repeat steps 2-4 if necessary until the background is clear.
-
The gel is now ready for imaging.
Protocol 3: Rapid Electrophoretic Destaining
This technique utilizes an electric field to rapidly remove the negatively charged Coomassie dye from the gel.
Materials:
-
Stained polyacrylamide gel
-
Electrophoretic Destaining Solution: 20% (v/v) ethanol, 10% (v/v) acetic acid, 0.1 M glycine.
-
Semi-dry transfer unit or similar electrophoretic apparatus
-
Filter paper
Procedure:
-
Pre-soak two stacks of filter paper (cut to the size of the gel) in the Electrophoretic Destaining Solution.
-
Place one stack of soaked filter paper on the anode of the semi-dry transfer unit.
-
Place the stained gel on top of the filter paper, ensuring there are no air bubbles.
-
Place the second stack of soaked filter paper on top of the gel.
-
Place the cathode on top of the filter paper stack and apply a constant current (e.g., 100-200 mA) for 15-30 minutes. The optimal time and current may need to be determined empirically.
-
Monitor the destaining progress. The background should become clear, leaving the protein bands stained.
-
Once destaining is complete, disassemble the apparatus and rinse the gel with deionized water before imaging.
Visualizations
Experimental Workflow Diagrams
The following diagrams illustrate the workflows for the described destaining protocols.
References
Application Notes and Protocols for Acid Blue 120 as a Potential Photosensitizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120 is a water-soluble, double azo dye, historically utilized in the textile and paper industries for its vibrant blue coloration.[1][2][3][4] Its chemical structure, characterized by an extensive π-conjugated system, suggests potential for photosensitizing applications, a property observed in other azo dyes.[5] These application notes provide a theoretical framework and generalized protocols for investigating the potential of this compound as a photosensitizer in experimental settings, particularly in the context of photodynamic therapy (PDT). While direct experimental evidence for this compound as a photosensitizer in biological systems is not yet established, the following information serves as a foundational guide for researchers interested in exploring its capabilities.
Principle of Azo Dyes as Photosensitizers
Photodynamic therapy relies on the administration of a photosensitizer that, upon excitation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce cellular damage and death in the target tissue. Azo dyes are a class of compounds that have been explored as potential photosensitizers. The photosensitization process can occur through two primary mechanisms, known as Type I and Type II photochemical reactions.
-
Type I Reaction: The excited photosensitizer interacts directly with a substrate molecule, transferring an electron or a hydrogen atom to form radicals. These radicals can then react with oxygen to produce cytotoxic ROS.
-
Type II Reaction: The excited photosensitizer in its triplet state transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components such as lipids, proteins, and nucleic acids.
The efficiency of a photosensitizer is determined by several factors, including its ability to absorb light at a suitable wavelength (ideally in the red or near-infrared region for deeper tissue penetration), a high quantum yield of triplet formation, and a significant singlet oxygen quantum yield (ΦΔ).
Physicochemical and Photochemical Properties of this compound
A comprehensive evaluation of a novel photosensitizer begins with characterizing its fundamental properties. For this compound, the following data, where available, should be considered.
| Property | Description |
| Chemical Formula | C₃₃H₂₃N₅Na₂O₆S₂ |
| Molecular Weight | 695.68 g/mol |
| CAS Number | 3529-01-9 |
| Appearance | Deep purple uniform powder |
| Solubility | Soluble in water (purple solution) and ethanol (deep blue solution) |
| UV-Vis Absorption (λmax) | A detection wavelength of 574 nm has been suggested as optimal based on its UV-Vis spectrum. A full spectrum should be experimentally determined in relevant solvents. |
| Singlet Oxygen Quantum Yield (ΦΔ) | This critical parameter for Type II photosensitizers is currently not reported for this compound and would need to be experimentally determined. |
Proposed Experimental Protocols for Evaluating this compound as a Photosensitizer
The following are generalized protocols for the initial screening of this compound as a photosensitizer. These are based on standard methodologies used for other photosensitizers and should be optimized for specific experimental conditions.
In Vitro Phototoxicity Assay
This assay determines the light-dependent cytotoxicity of this compound against a chosen cell line (e.g., a cancer cell line like HeLa or a bacterial strain).
Materials:
-
This compound
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, PrestoBlue)
-
Light source with a specific wavelength corresponding to the absorption maximum of this compound
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight.
-
Photosensitizer Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and dilute it to various concentrations in a cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Incubate for a predetermined period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with a medium only.
-
Irradiation: After incubation, wash the cells with PBS to remove any extracellular photosensitizer. Add a fresh, phenol-red-free medium. Irradiate the designated wells with a light source at a specific wavelength and dose. Keep a set of plates as "dark controls" (not irradiated) to assess the intrinsic toxicity of this compound.
-
Post-Irradiation Incubation: Incubate the cells for a further 24-48 hours.
-
Cell Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against the concentration of this compound for both irradiated and dark control groups to determine the phototoxicity and dark toxicity.
Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol aims to confirm that the phototoxic effect of this compound is mediated by the generation of ROS.
Materials:
-
ROS-sensitive fluorescent probe (e.g., DCFH-DA for general ROS, or Singlet Oxygen Sensor Green for ¹O₂)
-
Cell line of interest
-
This compound
-
Light source
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Seed cells on a suitable culture plate or coverslips. Incubate the cells with this compound as described in the phototoxicity assay.
-
Probe Loading: After incubation with this compound, wash the cells and incubate them with the ROS-sensitive probe in a serum-free medium in the dark.
-
Irradiation: Irradiate the cells with the appropriate light source and dose.
-
Fluorescence Measurement: Immediately after irradiation, measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence in the irradiated cells treated with this compound compared to the controls indicates ROS production.
Signaling Pathways in Photodynamic Therapy
The ROS generated during PDT can initiate a cascade of cellular events leading to cell death through apoptosis, necrosis, or autophagy. The specific pathway activated depends on the photosensitizer, its subcellular localization, the light dose, and the cell type.
A generalized signaling pathway for PDT-induced apoptosis is illustrated below. ROS can cause damage to mitochondria, leading to the release of cytochrome c, which in turn activates the caspase cascade, ultimately resulting in programmed cell death.
Caption: Generalized pathway of PDT-induced apoptosis via a Type II mechanism.
Experimental Workflow
A logical workflow for the preliminary investigation of this compound as a photosensitizer is outlined below.
Caption: A stepwise workflow for evaluating a novel photosensitizer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]
- 3. CAS 3529-01-9: this compound | CymitQuimica [cymitquimica.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. An azo dye for photodynamic therapy that is activated selectively by two-photon excitation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Acid Blue 120 in Coloring Biological Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120 is a synthetic, water-soluble anionic azo dye, primarily utilized in the textile and paper industries for its vibrant blue coloration.[1][2][3][4] Its chemical structure, containing sulfonic acid groups, imparts an affinity for proteinaceous materials, suggesting its potential utility in biological staining applications.[1] While not a commonly documented biological stain, its properties as an acid dye indicate that it may be suitable for counterstaining cytoplasm and extracellular matrix components in histological and cytological preparations. These notes provide hypothetical protocols and application frameworks to guide researchers in exploring the utility of this compound in a laboratory setting.
Disclaimer: The following protocols are illustrative and based on the general principles of acid dye staining. Researchers should perform optimization and validation for their specific applications.
Physicochemical Properties of this compound
A summary of the key properties of this compound is presented in Table 1. This data is essential for preparing accurate stock solutions and understanding the dye's behavior in aqueous environments.
| Property | Value | Reference |
| CAS Number | 3529-01-9 | |
| Molecular Formula | C₃₃H₂₅N₅O₆S₂·2Na | |
| Molecular Weight | 695.68 g/mol | |
| Appearance | Dark-brown to very dark blue or black powder | |
| Solubility | Soluble in water |
Hypothetical Applications in Biological Research
Given its anionic nature, this compound is expected to bind to cationic (acidophilic) components in cells and tissues, such as proteins in the cytoplasm and collagen in the extracellular matrix. Potential, yet unvalidated, applications include:
-
Counterstaining in Histology: As a cytoplasmic counterstain in conjunction with a nuclear stain like hematoxylin.
-
Selective Staining of Collagen: As a potential alternative to Aniline Blue in trichrome-type staining methods.
-
Visualization of Protein Aggregates: For staining protein-rich inclusions or aggregates in cell culture or tissue sections.
Experimental Protocols
The following are detailed, hypothetical protocols for the use of this compound.
Protocol 1: this compound as a Cytoplasmic Counterstain in Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues
This protocol outlines a potential workflow for using this compound as a counterstain following hematoxylin staining.
Workflow Diagram:
References
- 1. CAS 3529-01-9: this compound | CymitQuimica [cymitquimica.com]
- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]
Application Notes and Protocols for Acid Blue 120 Staining in Leather Cross-Section Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120 is an anionic dye belonging to the azo class, widely utilized in the textile and leather industries for its vibrant blue coloration.[1][2] In the context of histological and material analysis, acid dyes are valuable for their ability to bind to proteinaceous substrates such as collagen, which is the primary structural component of leather.[3] The application of this compound to leather cross-sections allows for the detailed microscopic examination of the leather's fibrous structure, the assessment of dye penetration, and the evaluation of the effects of various treatments on the leather matrix.[1] This technique is particularly useful in quality control, research and development of new tanning and finishing agents, and in understanding the interaction of topical treatments with the skin's substructure.
These application notes provide a detailed protocol for the preparation, staining, and analysis of leather cross-sections using this compound.
Data Presentation
The following table summarizes representative quantitative data obtainable from the analysis of this compound stained leather cross-sections. This data is illustrative and will vary depending on the type of leather, tanning method, and dyeing conditions.
| Parameter | Untreated Chrome-Tanned Leather | Fatliquor-Treated Chrome-Tanned Leather | Vegetable-Tanned Leather |
| Staining Time | 15 minutes | 15 minutes | 15 minutes |
| Average Dye Penetration Depth (µm) | 450 ± 50 | 600 ± 75 | 300 ± 40 |
| Staining Intensity (Arbitrary Units) | 85 ± 5 | 95 ± 8 | 70 ± 10 |
| Collagen Fiber Bundle Definition | High | Very High | Moderate |
Experimental Protocols
This section details the methodologies for preparing and staining leather cross-sections with this compound for microscopic analysis.
Materials and Reagents
-
Leather samples (e.g., chrome-tanned, vegetable-tanned)
-
This compound (C.I. 26400, CAS 3529-04-9)[1]
-
Distilled or deionized water
-
Glacial acetic acid
-
Ethanol (70%, 95%, and 100%)
-
Xylene or a xylene substitute
-
Paraffin wax for embedding
-
Mounting medium (e.g., DPX)
-
Microtome
-
Microscope slides and coverslips
-
Staining jars
-
Light microscope with imaging capabilities
-
Image analysis software (e.g., ImageJ, Fiji)
Solution Preparation
1% this compound Staining Solution:
-
Weigh 1.0 g of this compound powder.
-
Dissolve the dye in 99.0 mL of distilled water.
-
Add 1.0 mL of glacial acetic acid to acidify the solution and enhance staining.
-
Stir until the dye is completely dissolved. The solution should be a deep purple-blue color.
Differentiating Solution (Acid Alcohol):
-
Combine 70 mL of 100% ethanol with 30 mL of distilled water.
-
Add 0.5-1.0 mL of hydrochloric acid to this solution. This solution is used to remove excess stain and improve contrast.
Sample Preparation and Staining Protocol
-
Sample Fixation and Dehydration:
-
Cut small pieces of the leather sample (approximately 1 cm x 1 cm).
-
Fix the samples in a 10% neutral buffered formalin solution for 24-48 hours to preserve the tissue structure.
-
Dehydrate the fixed samples by passing them through a graded series of ethanol solutions: 70% ethanol (1 hour), 95% ethanol (1 hour), and two changes of 100% ethanol (1 hour each).
-
-
Clearing and Embedding:
-
Clear the dehydrated samples in two changes of xylene (or a xylene substitute) for 1 hour each.
-
Infiltrate the cleared samples with molten paraffin wax in an oven at 58-60°C. Perform three changes of paraffin wax, each for 1-2 hours, to ensure complete infiltration.
-
Embed the infiltrated samples in paraffin blocks and allow them to cool and solidify.
-
-
Sectioning:
-
Trim the paraffin blocks to expose the leather cross-section.
-
Using a rotary microtome, cut thin sections of the leather at a thickness of 5-10 µm.
-
Float the sections on a warm water bath (40-45°C) to flatten them.
-
Mount the sections onto clean, pre-labeled microscope slides and allow them to dry completely.
-
-
Staining Procedure:
-
Deparaffinize the mounted sections by immersing them in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by passing them through a descending series of ethanol solutions: two changes of 100% ethanol (3 minutes each), 95% ethanol (3 minutes), and 70% ethanol (3 minutes).
-
Rinse the slides in distilled water.
-
Immerse the slides in the 1% this compound staining solution for 10-20 minutes. The optimal staining time may need to be determined empirically based on the leather type and thickness.
-
Rinse the slides briefly in distilled water to remove excess stain.
-
Differentiate the sections by dipping them in the acid alcohol solution for a few seconds to remove background staining and enhance the definition of the collagen fibers.
-
Rinse the slides thoroughly in running tap water to stop the differentiation process.
-
-
Dehydration and Mounting:
-
Dehydrate the stained sections by passing them through an ascending series of ethanol solutions: 70% ethanol (2 minutes), 95% ethanol (2 minutes), and two changes of 100% ethanol (2 minutes each).
-
Clear the sections in two changes of xylene for 3 minutes each.
-
Apply a drop of mounting medium to the section and place a coverslip over it, avoiding air bubbles.
-
Allow the mounting medium to set before microscopic examination.
-
Microscopic Analysis and Data Acquisition
-
Image Capture:
-
Examine the stained leather cross-sections under a light microscope.
-
Capture high-resolution digital images of representative areas of the cross-section at various magnifications (e.g., 40x, 100x, 200x).
-
-
Quantitative Analysis of Dye Penetration:
-
Use image analysis software to measure the depth of dye penetration from the surface of the leather into the cross-section.
-
Take multiple measurements at different points along the cross-section and calculate the average penetration depth and standard deviation.
-
-
Qualitative Analysis:
-
Visually assess the uniformity of the staining and the definition of the collagen fiber bundles.
-
Note any differences in staining patterns between different layers of the leather (e.g., grain, corium).
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound Staining of Leather Cross-Sections.
Logical Relationship of Staining Principles
References
Application of Acid Blue 120 in Paper Chromatography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 120, a weak acid, double azo dye, finds applications beyond textile dyeing, including in biological staining and as a shading agent for paper.[1][2][3] Its water-soluble nature and distinct color make it a suitable candidate for separation and analysis by paper chromatography. This technique, valued for its simplicity and cost-effectiveness, can be employed for the qualitative analysis of this compound, to assess its purity, or to study its interactions with other molecules. Paper chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically chromatography paper) and a mobile phase (a solvent or mixture of solvents).[4][5]
This document provides detailed application notes and a generalized protocol for the use of this compound in paper chromatography.
Principle of Separation
Paper chromatography operates on the principle of partition chromatography. The stationary phase is the cellulose paper, which holds polar water molecules, while a mobile phase, a solvent, moves up the paper by capillary action. The separation of a substance like this compound depends on its relative affinity for the stationary and mobile phases. A compound that is more soluble in the mobile phase and has a lower affinity for the stationary phase will travel further up the paper, resulting in a higher Retention Factor (Rf) value. Conversely, a substance with a higher affinity for the stationary phase and lower solubility in the mobile phase will travel a shorter distance, yielding a lower Rf value.
The Rf value is a characteristic property of a compound under specific chromatographic conditions (stationary phase, mobile phase, and temperature) and is calculated as follows:
Rf = (Distance traveled by the solute) / (Distance traveled by the solvent front)
Application Notes
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Purity Assessment: Paper chromatography can be used as a simple and rapid method to qualitatively assess the purity of this compound. The presence of multiple spots on the chromatogram would indicate the presence of impurities.
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Qualitative Identification: By comparing the Rf value of a sample spot with that of a known standard of this compound run on the same chromatogram, one can tentatively identify the presence of the dye in a mixture.
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Monitoring Reactions: In drug development or other chemical synthesis processes where this compound or a similar chromophore is involved, paper chromatography can be used to monitor the progress of a reaction by observing the disappearance of reactants and the appearance of products over time.
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Studying Molecular Interactions: The chromatographic behavior of this compound can be influenced by its interaction with other molecules. By observing changes in its Rf value in the presence of other compounds, it may be possible to study binding or other interactions.
Experimental Protocol
This protocol provides a general procedure for the paper chromatographic analysis of this compound. Optimization of the mobile phase may be required to achieve the best separation.
1. Materials and Reagents
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Stationary Phase: Whatman No. 1 chromatography paper or equivalent.
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Mobile Phase (Solvent System): A variety of solvent systems can be tested. Based on the polar nature of this compound, polar mobile phases are recommended. Examples include:
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n-butanol : acetic acid : water (4:1:5 v/v/v)
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Isopropyl alcohol : ammonia : water (9:1:2 v/v/v)
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Aqueous sodium chloride solution (e.g., 0.1% w/v)
-
-
Sample Preparation:
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Prepare a stock solution of this compound (e.g., 1 mg/mL) in distilled water or a suitable solvent in which it is soluble (e.g., ethanol).
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-
Apparatus:
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Chromatography tank/chamber with a lid
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Capillary tubes or micropipette for spotting
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Pencil
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Ruler
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Drying oven or hairdryer (optional)
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2. Procedure
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Preparation of the Chromatography Paper:
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Cut the chromatography paper to the desired size, ensuring it will fit into the chromatography tank without touching the sides.
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Using a pencil, draw a faint origin line about 2 cm from the bottom edge of the paper.
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Mark the points for sample application on the origin line, keeping them at least 1.5 cm apart from each other and from the edges of the paper.
-
-
Sample Application (Spotting):
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Using a capillary tube or micropipette, apply a small spot of the this compound solution to the marked point on the origin line.
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Allow the spot to dry completely. For a more concentrated spot, reapply the solution to the same spot, allowing it to dry between applications. Keep the spot size as small as possible for better resolution.
-
-
Development of the Chromatogram:
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Pour the chosen mobile phase into the bottom of the chromatography tank to a depth of about 1-1.5 cm. The solvent level must be below the origin line on the paper.
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Close the tank with the lid and allow the atmosphere inside to become saturated with the solvent vapor for about 10-15 minutes. This helps in achieving better separation.
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Carefully place the prepared chromatography paper into the tank, ensuring the bottom edge is immersed in the mobile phase but the origin line is above the solvent level.
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Close the lid and allow the solvent to ascend the paper by capillary action.
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Allow the development to proceed until the solvent front is about 2 cm from the top edge of the paper.
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-
Visualization and Data Analysis:
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Remove the paper from the tank and immediately mark the position of the solvent front with a pencil.
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Allow the chromatogram to dry completely in a well-ventilated area or with the help of a hairdryer.
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This compound is colored, so the spots will be visible. If any separated components are colorless, they can be visualized using methods such as UV light (if fluorescent) or by spraying with a suitable visualizing agent (e.g., iodine vapor).
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Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front.
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Calculate the Rf value for each spot using the formula mentioned previously.
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Data Presentation
The quantitative data obtained from the paper chromatography experiment can be summarized in a table for easy comparison.
| Sample/Spot | Distance Traveled by Solute (cm) | Distance Traveled by Solvent Front (cm) | Rf Value | Observations |
| This compound Std. | 4.5 | 10.0 | 0.45 | Single, well-defined blue spot |
| Unknown Sample 1 | 4.5 | 10.0 | 0.45 | Blue spot, matches standard |
| Unknown Sample 2 | 4.5, 6.2 | 10.0 | 0.45, 0.62 | Two spots: one blue, one faint yellow |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual Rf values will depend on the specific experimental conditions.
Visualizations
Below are diagrams created using the DOT language to illustrate key aspects of the paper chromatography process.
Caption: Experimental workflow for paper chromatography of this compound.
Caption: Factors influencing separation and Rf value in chromatography.
References
Troubleshooting & Optimization
Optimizing Acid Blue 120 Staining for Gels: A Technical Support Center
Welcome to the technical support center for Acid Blue 120 staining. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing your gel staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining in gels?
This compound is an anionic azo dye.[1] In an acidic environment, the dye molecules carry a negative charge and bind to proteins through electrostatic interactions with positively charged amino acid residues (like lysine, arginine, and histidine), as well as through weaker van der Waals forces. This is similar to the mechanism of other popular protein stains like Coomassie Brilliant Blue. The acidic conditions also help to fix the proteins in the gel and remove interfering substances like SDS.
Q2: What is a recommended starting concentration for this compound staining solution?
While specific protocols for this compound in protein gel staining are not widely published, a good starting point, based on protocols for similar anionic dyes, would be a 0.05% to 0.25% (w/v) solution. The optimal concentration may vary depending on the gel type, thickness, and the protein concentration.
Q3: How long should I stain my gel with this compound?
Staining time is a critical parameter that requires optimization. A typical starting point would be to incubate the gel in the staining solution for 30 to 60 minutes with gentle agitation. Shorter incubation times may be insufficient for the dye to penetrate the gel and bind to the proteins, resulting in faint bands.[2]
Q4: Is a destaining step necessary for this compound?
Yes, a destaining step is generally required to remove the background staining from the gel matrix, allowing for the visualization of distinct protein bands. The destaining solution typically has a similar composition to the staining solution but without the dye.
Q5: Can I reuse the this compound staining solution?
While it is possible to reuse the staining solution a few times, it is generally not recommended for optimal and reproducible results. With each use, sodium dodecyl sulfate (SDS) can leach from the gel into the staining solution, which can interfere with the dye's ability to bind to proteins, leading to fainter bands.[2] If you do reuse the solution, be aware that its performance may decline over time.
Troubleshooting Guide
This guide addresses common issues encountered during this compound staining in a question-and-answer format.
| Issue | Potential Cause | Recommended Solution |
| High Background | 1. Inadequate Destaining: The destaining time may be too short.[3] 2. Dye Precipitation: Undissolved dye particles in the staining solution can deposit on the gel surface.[3] 3. Contaminated Reagents: Protein contamination in the gel or buffer reagents can bind the dye. | 1. Increase the destaining time and use a larger volume of destaining solution with gentle agitation. Change the destaining solution periodically. 2. Filter the staining solution before use to remove any precipitates. 3. Use fresh, high-purity reagents for gel casting and running buffers. |
| Faint Bands | 1. Insufficient Staining: Staining time may be too short, or the dye concentration could be too low. 2. Low Protein Amount: The amount of protein loaded on the gel is below the detection limit of the stain. 3. Presence of SDS: Residual SDS in the gel can interfere with dye binding. 4. Degraded Dye: The staining solution may be old or degraded. | 1. Increase the staining time or the concentration of this compound in the staining solution. Ensure gentle agitation during staining. 2. Concentrate the protein sample before loading or load a larger volume. 3. Perform a pre-fixation step in a methanol/acetic acid solution to remove SDS before staining. 4. Prepare a fresh staining solution. |
| Uneven Staining | 1. Inadequate Agitation: Lack of proper agitation during staining or destaining can lead to uneven dye distribution. 2. Gel Drying Out: Portions of the gel may have dried out before or during the staining process. 3. Uneven Gel Polymerization: Inconsistencies in the gel matrix can affect dye penetration. | 1. Ensure continuous and gentle agitation throughout the staining and destaining steps. 2. Keep the gel fully submerged in liquid at all times. 3. Ensure proper mixing of gel components and allow for complete polymerization. |
| No Bands Visible | 1. Incorrect Staining Solution pH: Acid dyes require an acidic environment to bind to proteins effectively. 2. Protein Loss: Proteins may have run out of the gel during electrophoresis. 3. Complete Lack of Protein: The sample may not contain any protein. | 1. Verify the pH of your staining solution. It should be acidic, typically in the range of pH 2-3. 2. Ensure the electrophoresis run is stopped before the dye front runs off the gel. 3. Run a known protein standard alongside your sample to verify the staining procedure. |
Experimental Protocols
Here are detailed methodologies for a standard this compound staining and destaining procedure. These are starting points and should be optimized for your specific experimental conditions.
Protocol 1: Standard this compound Staining
Reagents:
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Fixing Solution: 40% Methanol, 10% Acetic Acid, 50% Deionized Water
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Staining Solution (0.1% w/v): 0.1g this compound, 40% Methanol, 10% Acetic Acid, 50% Deionized Water
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Destaining Solution: 30% Methanol, 10% Acetic Acid, 60% Deionized Water
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Gel Storage Solution: 5% Acetic Acid in Deionized Water
Procedure:
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Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 1 hour with gentle agitation. This step removes SDS and fixes the proteins.
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Staining: Discard the Fixing Solution and add the Staining Solution. Incubate for 30-60 minutes with gentle agitation.
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Destaining: Discard the Staining Solution and rinse the gel briefly with deionized water. Add the Destaining Solution and agitate gently. Change the destaining solution every 30-60 minutes until the background is clear and protein bands are well-defined.
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Storage: Once destained, the gel can be stored in the Gel Storage Solution.
Visualization of Experimental Workflow
References
How to reduce background staining with Acid Blue 120
Welcome to the technical support center for Acid Blue 120. This guide provides detailed troubleshooting advice and protocols to help researchers, scientists, and drug development professionals minimize background staining and achieve optimal results in their experiments.
Troubleshooting Guide
This section addresses common issues encountered during staining procedures with this compound in a direct question-and-answer format.
Q1: Why am I seeing diffuse, high background staining across my entire tissue section?
High background staining is often a result of non-specific binding of the dye to tissue components. This can be caused by several factors, including suboptimal dye concentration, incorrect pH of the staining solution, or insufficient washing.
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Dye Concentration: An excessively high concentration of this compound can lead to oversaturation of target sites and subsequent binding to non-target areas.[1] It is crucial to determine the optimal dye concentration through titration.[1][2]
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Staining Solution pH: Acid dyes, being anionic, rely on electrostatic interactions with positively charged (protonated) proteins in the tissue.[3][4] If the pH is too low, it can cause widespread protonation and lead to indiscriminate staining of nearly all tissue elements. Conversely, a high pH will prevent the necessary electrostatic interactions, leading to weak or no staining.
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Insufficient Washing: Inadequate rinsing after the staining step fails to remove all unbound or loosely bound dye molecules, leaving a uniform layer of background color.
Q2: What causes the appearance of non-specific, colored precipitates or aggregates on my sample?
The presence of dye aggregates or precipitates is a common artifact that can obscure underlying tissue morphology.
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Poor Dye Solubility: this compound, while soluble in water, can form aggregates if not fully dissolved or if the solution is old. It is recommended to freshly prepare the staining solution and filter it through a 0.22-μm filter before each use.
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Drying of Sections: Allowing tissue sections to dry out at any point during the staining protocol can cause the formation of dye crystals and lead to high background. It is essential to keep slides in a humidified chamber during incubation steps.
Q3: How can I fine-tune the pH of my staining solution to reduce background?
Optimizing the pH is the most critical step for controlling staining with an acid dye. The goal is to achieve a pH where target structures are sufficiently protonated for dye binding, while non-target areas are not.
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Principle: Staining with acid dyes is stronger and more rapid in acidic solutions. A typical starting point for acid dyes is a weakly acidic solution (e.g., using 1% acetic acid).
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Optimization: The ideal pH must be determined empirically for your specific tissue type and fixation method. Testing a range of pH values (e.g., from 3.0 to 6.0) will help identify the optimal balance between specific signal and background.
Q4: What is "differentiation" and how does it help reduce background staining?
Differentiation is a critical destaining step that involves the selective removal of excess dye from overstained tissue components. For acid dyes, this is typically achieved by briefly rinsing the slide in a solution that can disrupt the weaker dye-tissue interactions, thereby improving the signal-to-noise ratio.
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Differentiating Agents: A commonly used differentiating solution is a weak acid (e.g., 0.5% acetic acid) or a graded series of alcohols. The duration of this step is crucial and must be monitored microscopically to avoid removing the specific stain.
Frequently Asked Questions (FAQs)
Q1: What is a good starting concentration for an this compound staining solution?
The optimal concentration depends on the application and tissue type. We recommend starting with a concentration titration to find the ideal balance. See the table below for suggested starting ranges.
Q2: How should I prepare and store this compound solutions?
For consistency, always use high-purity water and reagents. This compound is a deep purple powder that dissolves in water to form a purple solution and in ethanol to form a deep blue solution. Staining solutions should be prepared fresh and filtered to remove any particulates that could cause artifacts.
Q3: Is a blocking step, similar to immunohistochemistry (IHC), necessary for this compound?
Traditional IHC blocking steps using serum or BSA are designed to prevent non-specific binding of antibodies. While not standard practice for simple acid dye staining, which relies on electrostatic charge, performing a pre-incubation with a protein-based blocker is unlikely to be harmful and could be tested if other methods fail to resolve extreme background issues. However, optimizing pH, dye concentration, and incorporating a differentiation step are far more effective strategies.
Q4: What is the most effective washing protocol to minimize background?
Thorough washing is essential. After staining, rinse the slides in several changes of distilled water or a buffer with a pH similar to your differentiating solution. Gentle agitation during washing can improve the removal of unbound dye. Avoid harsh water streams that could damage the tissue section.
Data Presentation
Table 1: Troubleshooting Guide for High Background Staining
| Problem | Possible Cause | Recommended Solution |
| Diffuse, Uniform Background | Dye concentration is too high. | Titrate the dye concentration to a lower level. Start with the lowest recommended concentration and increase incrementally. |
| pH of staining solution is too low. | Increase the pH of the staining solution. Test a range of pH values to find the optimal balance. | |
| Insufficient washing or differentiation. | Increase the duration and number of washing steps. Introduce or optimize a differentiation step with a weak acid. | |
| Granular/Patchy Background | Dye precipitation or aggregation. | Prepare staining solution fresh and filter before use. Ensure the dye is fully dissolved. |
| Sections dried out during staining. | Keep slides in a humidified chamber during all incubation steps. Do not allow sections to dry. | |
| Autofluorescence | Inherent tissue properties or fixation method. | If using fluorescence microscopy, check an unstained control. Consider using a quenching agent like Sudan Black B. |
Table 2: Recommended Starting Parameters for this compound Optimization
| Parameter | Recommended Starting Range | Rationale / Notes |
| Dye Concentration | 0.1% - 1.0% (w/v) | Higher concentrations may be needed for dense connective tissues but increase the risk of background. |
| Solvent | Distilled water with 1% acetic acid | The acidic environment protonates tissue proteins, facilitating binding of the anionic dye. |
| Staining pH | 3.0 - 5.5 | This is the critical parameter to optimize. Test various pH levels within this range. |
| Staining Time | 5 - 15 minutes | Longer times may increase intensity but also background. Optimize in conjunction with concentration. |
| Differentiation | 10 - 60 seconds in 0.5% acetic acid | The duration is critical and should be monitored visually to prevent complete destaining of the target. |
Experimental Protocols & Visualizations
Protocol 1: General Histological Staining with this compound
This protocol provides a starting point for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
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Xylene or xylene substitute
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Graded ethanol series (100%, 95%, 70%)
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Distilled water
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This compound Staining Solution (e.g., 0.5% w/v this compound in 1% acetic acid)
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Differentiating Solution (0.5% acetic acid in distilled water)
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Dehydrating and clearing agents
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Mounting medium
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene for 2 changes of 5 minutes each.
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Transfer through 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 change, 3 minutes), and 70% ethanol (1 change, 3 minutes).
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Rinse well in running tap water, followed by distilled water.
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Staining:
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Immerse slides in the this compound staining solution for 5-10 minutes.
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Rinsing:
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Briefly rinse slides in distilled water to remove excess staining solution.
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Differentiation (Critical Step):
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Dip slides briefly (10-30 seconds) in the Differentiating Solution.
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Visually inspect the section under a microscope to check for the appropriate intensity. The goal is to have crisp staining of target structures with a clean background.
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Washing:
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Wash slides in several changes of distilled water to stop the differentiation process.
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Dehydration and Clearing:
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Dehydrate slides through a graded series of ethanol (70%, 95%, 100%).
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Clear in xylene or a substitute for 2 changes of 5 minutes each.
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Mounting:
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Apply a coverslip using a compatible mounting medium.
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References
Technical Support Center: Troubleshooting with Acid Blue 120
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing faint or weak protein bands when using Acid Blue 120 (Coomassie Brilliant Blue G-250) stain.
Frequently Asked Questions (FAQs)
Q1: Why are my protein bands faint or barely visible after staining with this compound?
Faint protein bands are a common issue that can stem from several stages of the experimental process. The most frequent causes include insufficient protein loading, issues with the staining protocol, or problems during electrophoresis.
Potential causes include:
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Insufficient Protein Loaded : The amount of protein in the band is below the detection limit of the stain. The detection limit for Coomassie Blue R-250 is approximately 100ng per band, and while G-250 is more sensitive, loading enough protein is critical.[1]
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Poor Dye-Protein Interaction : Residual detergents like SDS can interfere with the binding of this compound to the protein.[1]
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Suboptimal Staining/Destaining : Using old or repeatedly used staining solution can lead to poor results, as can insufficient staining time or excessive destaining.[1][2][3]
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Diffuse Protein Bands : Poor electrophoretic separation can cause bands to be too diffuse to see clearly. This can result from using low-quality reagents for gel preparation.
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Prolonged Electrophoresis : Running the gel for too long can cause smaller proteins to run off the gel or diffuse.
Q2: How can I increase the intensity and visibility of my protein bands?
To enhance band visibility, you should systematically review your protocol.
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Increase Protein Load : The most direct solution is to load more protein into each well. If your sample is dilute, consider concentrating it before loading.
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Optimize Staining Protocol :
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Always use a fresh staining solution, as reusing it can introduce interfering levels of SDS.
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Ensure the gel is completely submerged and agitated during staining to promote even dye penetration.
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Perform a water wash or pre-fix the gel before staining to remove residual SDS and other interfering substances.
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Control the Destaining Process : Monitor the destaining process carefully to avoid over-destaining, where the dye is eluted from the protein bands as well as the background. Reduce destaining time if bands appear and then fade.
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Improve Electrophoresis : Use fresh, high-quality reagents for gel and buffer preparation to ensure sharp, focused bands.
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Consider a Pre-Fixation Step : Fixing the proteins in the gel prior to staining can improve sensitivity. A solution of 25% isopropanol and 10% acetic acid for 15 minutes can increase the staining sensitivity.
Q3: Is there a minimum amount of protein required for visualization with this compound?
Yes, there is a detection limit. While this can vary depending on the specific protein and the protocol used, standard this compound (G-250) protocols can typically detect as little as 0.5 µg of protein per band. More sensitive colloidal G-250 staining protocols can detect protein levels in the range of 5-500 ng. If you suspect your protein amount is below this threshold, you may need to load more sample or use a more sensitive staining method.
Q4: Could my destaining procedure be the cause of faint bands?
Absolutely. Over-destaining is a common reason for faint bands. If the gel is left in the destaining solution for too long, the dye will eventually be stripped from the protein bands, not just the gel background. To avoid this, monitor the gel during destaining and stop the process by moving the gel to a storage solution (e.g., 7% acetic acid) once the bands are clearly visible against a clear background. Using a dye-adsorbing material, like a paper towel, in the destain can speed up the process but also increases the risk of over-destaining if not monitored closely.
Q5: What should I do if I see no bands at all?
If no bands are visible, including the protein ladder, it could indicate a more significant issue with electrophoresis or sample preparation. If the ladder is visible but the samples are not, the issue is likely with your samples.
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Confirm Protein Transfer (if applicable) : If you are staining a membrane, confirm successful protein transfer from the gel using a reversible stain like Ponceau S.
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Check Protein Concentration : Re-quantify the protein concentration in your samples.
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Review Sample Preparation : Ensure that the sample buffer was correctly prepared and added, and that samples were properly denatured before loading.
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Verify Electrophoresis Conditions : Check power supply connections and ensure the gel was run correctly.
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Use a More Sensitive Stain : If you suspect very low protein amounts, consider re-staining the same gel with a more sensitive method like silver staining.
Q6: When should I consider using a more sensitive stain, like silver staining?
You should consider a more sensitive stain when you have optimized your protocol for this compound and still observe faint or no bands, suggesting your protein concentration is below the detection limit. Silver staining is approximately 100 times more sensitive than Coomassie blue and can detect protein amounts below 1 ng. However, silver staining protocols are more complex and may be less compatible with downstream applications like mass spectrometry unless a mass spec-compatible kit is used.
Data Presentation: Reagent Compositions and Incubation Times
The following tables summarize typical concentrations and times for the key steps in a staining protocol.
Table 1: Solution Compositions for Staining & Destaining
| Solution Type | Component 1 | Component 2 | Component 3 | Primary Use |
| Fixing Solution | 50% Methanol or Ethanol | 10% Acetic Acid | 40% H₂O | Protein fixation, SDS removal |
| Staining (R-250) | 0.1% (w/v) Coomassie R-250 | 20% (v/v) Methanol | 10% (v/v) Acetic Acid | Standard protein staining |
| Destaining Solution | 5-50% Methanol or Ethanol | 7.5-10% Acetic Acid | Remainder H₂O | Background destaining |
| Storage Solution | 7% Acetic Acid | 93% H₂O | - | Long-term gel storage |
Table 2: Recommended Incubation Times
| Step | Minimum Time | Maximum Time | Agitation | Notes |
| Fixation | 30 minutes | Overnight | Gentle | Recommended for cleaner backgrounds. |
| Staining (G-250) | 15 minutes | Several hours | Gentle | Bands appear quickly and intensify over time. |
| Destaining | 1-2 hours | 24 hours | Gentle | Monitor closely to prevent over-destaining. |
Experimental Protocols
Standard this compound (Coomassie G-250) Staining Protocol
This protocol is a reliable method for routine protein visualization.
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Fixation (Optional but Recommended) : After electrophoresis, place the gel in a clean container with 5-10 gel volumes of Fixing Solution (40% methanol, 10% acetic acid). Agitate gently for at least 30 minutes. This step fixes the proteins and helps remove residual SDS.
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Wash : Discard the fixing solution and briefly rinse the gel with deionized water.
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Staining : Immerse the gel in a ready-to-use this compound staining solution. Ensure the gel is fully submerged and agitate gently. Staining for 1-2 hours at room temperature is typically sufficient. Bands may appear within 15 minutes and will continue to intensify.
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Destaining : Decant the staining solution. Add 5-10 gel volumes of Destaining Solution (e.g., 25% ethanol, 8% acetic acid). Agitate gently. Change the destaining solution periodically until the background is clear and protein bands are distinct. This can take several hours.
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Storage : Once destaining is complete, transfer the gel to a Storage Solution (7% acetic acid) for long-term storage at 4°C.
High-Sensitivity Staining: Silver Staining (Alternative)
For proteins that are undetectable with this compound, silver staining offers a more sensitive alternative. Note that this method is more complex and requires high purity water and clean containers.
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Fixation : Fix the gel in 50% methanol, 5% acetic acid for at least 20 minutes.
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Washing : Wash the gel in 50% methanol for 10 minutes, followed by a 10-minute wash in deionized water.
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Sensitization : Incubate the gel in a sensitizing solution, such as 0.02% sodium thiosulfate, for 1 minute. Rinse twice with water for 1 minute each.
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Silver Incubation : Submerge the gel in 0.1% silver nitrate with 0.08% formalin for 20 minutes with gentle agitation.
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Rinsing : Rinse the gel twice with deionized water for 1 minute each.
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Development : Submerge the gel in a developing solution (e.g., 2% sodium carbonate with 0.04% formalin) until bands reach the desired intensity. If the developer turns yellow, replace it immediately.
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Stopping : Stop the development by washing the gel in 5% acetic acid for 10 minutes.
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Final Wash & Storage : Wash the gel in water and store it in a sealed bag.
Visualizations
Troubleshooting Workflow for Faint Bands
Caption: A flowchart to diagnose and solve common causes of faint protein bands.
General Experimental Workflow for Protein Staining
Caption: Standard workflow for visualizing proteins in a polyacrylamide gel.
References
Improving the sensitivity of Acid Blue 120 staining
Welcome to the technical support center for Acid Blue 120 staining. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to help improve the sensitivity and reproducibility of your staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work for protein staining?
A1: this compound is a red-light navy blue anionic dye.[1][2] Its binding to proteins is primarily based on electrostatic interactions between the negatively charged sulfonic acid groups on the dye molecule and positively charged amino acid residues (like lysine, arginine, and histidine) on the protein.[3] Additionally, weaker van der Waals forces and hydrophobic interactions may contribute to the binding. For effective staining, the pH of the staining solution is critical to ensure that the target proteins have a net positive charge.
Q2: My protein bands are very faint. How can I increase the staining intensity?
A2: Faint staining is a common issue and can be addressed by optimizing several factors:
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Increase Staining Time: Prolonging the incubation time with the this compound solution can allow for more dye to bind to the proteins.
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Optimize Dye Concentration: While counterintuitive, a very high dye concentration can sometimes lead to high background. However, if your staining is weak, a modest increase in the this compound concentration in your staining solution may be beneficial.
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Ensure Acidic pH: The staining solution should be sufficiently acidic (e.g., pH 4.5-5.5) to ensure proteins are protonated and have a net positive charge to attract the anionic dye.[4]
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Proper Fixation: Before staining, ensure that the proteins are properly "fixed" in the gel. This prevents the proteins from diffusing out of the gel during staining and washing steps. A common fixative is a solution of methanol and acetic acid.
Q3: I am experiencing high background staining. What can I do to reduce it?
A3: High background can obscure the visibility of your protein bands. Here are some troubleshooting steps:
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Optimize Destaining: Increase the duration of the destaining steps or change the destaining solution periodically. Gentle agitation during destaining can also improve the removal of background stain.[5]
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Reduce Staining Time: If the staining is too intense overall, reducing the incubation time with the this compound solution can help.
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Thorough Washing: Ensure adequate washing of the gel after staining to remove excess, unbound dye.
Q4: Can I use this compound for quantitative protein analysis?
A4: While primarily used for visualization, acid dyes like this compound can be used for semi-quantitative analysis. However, for more accurate and sensitive quantification, other stains with a broader dynamic range, such as fluorescent dyes like SYPRO Ruby, are generally recommended. If using this compound for quantification, it is crucial to ensure that the staining is not saturated and that a standard curve with known protein concentrations is included on the same gel.
Q5: Are there any alternatives to this compound for protein staining?
A5: Yes, several other protein stains are commonly used, each with its own advantages in terms of sensitivity and compatibility with downstream applications. Some alternatives include Coomassie Brilliant Blue (R-250 and G-250), Silver Staining, and various fluorescent dyes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Weak or No Staining | Insufficient protein loading | Increase the amount of protein loaded onto the gel. |
| Sub-optimal pH of staining solution | Ensure the staining solution is acidic (e.g., using acetic acid) to promote dye binding. | |
| Inadequate fixation | Use an appropriate fixation step (e.g., with methanol and acetic acid) before staining to prevent protein loss. | |
| Staining time too short | Increase the incubation time in the this compound solution. | |
| High Background | Incomplete destaining | Extend the destaining time, use fresh destaining solution, and ensure gentle agitation. |
| Staining time too long | Reduce the incubation time in the this compound solution. | |
| Inadequate washing | Ensure thorough washing of the gel after staining to remove excess dye. | |
| Uneven Staining | Incomplete mixing of staining solution | Ensure the staining solution is well-mixed before and during incubation. |
| Gel not fully submerged | Make sure the entire gel is submerged in the staining and destaining solutions. | |
| Protein Bands are Fuzzy | Poor electrophoresis resolution | Optimize the SDS-PAGE running conditions (voltage, buffer, etc.). |
| Protein degradation | Add protease inhibitors to your sample buffer. |
Quantitative Comparison of Common Protein Stains
For researchers considering alternatives, the following table summarizes the performance of common protein stains.
| Feature | Ponceau S | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 (Colloidal) | SYPRO Ruby (Fluorescent) | Silver Staining |
| Limit of Detection | ~200 ng | ~50 ng | 8–10 ng | 0.25–1 ng | 0.25–0.5 ng |
| Dynamic Range | Narrow | Moderate | Moderate | >3 orders of magnitude | Narrow |
| Staining Time | < 10 minutes | Hours to overnight | ~1 hour to overnight | 90 minutes to overnight | 30 minutes to 2 hours |
| Reversibility | Reversible | Generally irreversible | Generally irreversible | Reversible | Generally irreversible |
| Mass Spectrometry Compatibility | Yes | Limited | Yes | Yes | No |
Experimental Protocols
Proposed Standard Protocol for this compound Staining
This protocol is a general guideline and may require optimization for specific applications.
-
Fixation: After electrophoresis, place the gel in a fixation solution (e.g., 50% methanol, 10% acetic acid in water) for at least 1 hour with gentle agitation.
-
Washing: Briefly wash the gel with deionized water (2-3 times for 5 minutes each) to remove the fixation solution.
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Staining: Immerse the gel in the this compound staining solution (e.g., 0.1% this compound in 10% acetic acid). Incubate for 1-2 hours with gentle agitation.
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Destaining: Transfer the gel to a destaining solution (e.g., 40% methanol, 10% acetic acid in water). Destain with gentle agitation until the protein bands are clearly visible against a clear background. This may take several hours, and the destaining solution may need to be changed.
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Storage: Once destaining is complete, the gel can be stored in deionized water.
Visualizing Experimental Workflows
General Protein Staining Workflow
Caption: A flowchart of the general steps involved in protein staining after gel electrophoresis.
Troubleshooting Logic for Weak Staining
Caption: A decision tree for troubleshooting faint or absent protein bands.
References
- 1. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Investigation into the binding of dyes within protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Fading Issues with Acid Blue 120 Fluorescent Stain
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing fading issues with Acid Blue 120 fluorescent stain in their experiments.
Troubleshooting Guides
Fading of fluorescent signals, or photobleaching, is a common challenge in fluorescence microscopy. For azo dyes like this compound, this can be particularly problematic due to their chemical structure.[1] This guide provides a systematic approach to identify and resolve common causes of signal loss.
Problem: Weak or No Initial Fluorescence Signal
Possible Causes & Solutions
| Cause | Recommended Solution |
| Incorrect Filter/Laser Combination | Ensure the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. While specific excitation and emission maxima for this compound in biological applications are not widely published, related acid dyes suggest excitation in the blue-green range and emission in the green-yellow range. |
| Low Stain Concentration | The concentration of the staining solution may be too low. Prepare fresh staining solutions and consider performing a concentration gradient to find the optimal staining intensity. |
| Inadequate Incubation Time | The staining time may be insufficient for the dye to effectively bind to the target structures. Increase the incubation time and optimize for your specific sample type. |
| pH of Staining Solution | The binding of acid dyes is often pH-dependent.[2] Ensure the pH of your staining solution is acidic, typically between 2.5 and 4.0, to facilitate binding to positively charged cellular components.[2] |
| Poor Reagent Quality | Ensure the this compound dye is of high purity and has been stored correctly, protected from light and moisture. |
Problem: Rapid Fading of Fluorescence During Imaging
Possible Causes & Solutions
| Cause | Recommended Solution |
| Photobleaching | Reduce the exposure time and excitation light intensity to the minimum required for adequate signal detection. Use a neutral density filter if available. |
| Specimen Mounting Medium | Use a commercially available anti-fade mounting medium. These reagents contain antioxidants that reduce photobleaching. Ascorbic acid can also be used as an antioxidant to increase the fluorescent signal and slow down photobleaching.[3] |
| Reactive Oxygen Species | Photobleaching is often caused by reactive oxygen species. De-gas your buffers to remove dissolved oxygen. |
| High Magnification/Numerical Aperture (NA) Objective | High NA objectives collect more light, which can accelerate photobleaching. Use the lowest magnification and NA objective suitable for your imaging needs. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a fluorescent stain?
This compound is a diazo dye.[4] Azo dyes are known for their use as colorants in various industries, and some exhibit fluorescent properties that make them useful for biological staining. As an acid dye, it is expected to bind to positively charged components within cells and tissues, such as cytoplasm and extracellular matrix proteins.
Q2: I'm observing inconsistent staining across my samples. What could be the cause?
Inconsistent staining can result from several factors:
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Uneven Fixation: Ensure your tissue or cells are uniformly fixed.
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Incomplete Deparaffinization: For tissue sections, residual paraffin can prevent the dye from penetrating the tissue, leading to patchy staining.
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Drying of the Sample: Do not allow the sample to dry out at any stage of the staining process.
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Variation in Staining Time or Temperature: Maintain consistent incubation times and temperatures for all samples.
Q3: How can I reduce background fluorescence?
High background can obscure your signal. To reduce it:
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Optimize Staining Concentration and Time: Use the lowest dye concentration and shortest incubation time that provides a good signal.
-
Thorough Washing: Ensure adequate washing steps after staining to remove unbound dye.
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Use a Blocking Step: For immunohistochemistry applications, a blocking step with a protein solution like bovine serum albumin (BSA) can reduce non-specific binding.
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Check for Autofluorescence: Unstained control samples can help determine if your sample has endogenous fluorescence.
Q4: Are there alternatives to this compound with better photostability?
Yes, several classes of fluorescent dyes are known for their superior photostability compared to traditional dyes. Alexa Fluor™ and other modern dyes are specifically engineered for enhanced brightness and resistance to photobleaching.
Quantitative Data on Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Fluorescence Lifetime (τ) (ns) |
| FITC | 494 | 518 | 73,000 | 0.92 | 4.1 |
| Alexa Fluor™ 488 | 494 | 519 | 73,000 | 0.92 | 4.1 |
| Cy3 | 550 | 570 | 150,000 | 0.15 | 0.3 |
| TRITC | 557 | 576 | 85,000 | 0.28 | 2.3 |
| Texas Red-X | 595 | 615 | 80,000 | 0.61 | 4.0 |
| Alexa Fluor™ 594 | 590 | 617 | 92,000 | 0.66 | 3.9 |
| Cy5 | 649 | 670 | 250,000 | 0.27 | 1.0 |
| Alexa Fluor™ 647 | 651 | 672 | 270,000 | 0.33 | 1.0 |
Data compiled from various sources. Values can vary depending on the experimental conditions.
Experimental Protocols
While a specific, validated protocol for using this compound as a fluorescent stain in biological research is not widely published, the following general protocol for acid dye staining of tissue sections can be used as a starting point. Optimization of all steps is highly recommended.
General Protocol for Fluorescent Staining of Paraffin-Embedded Tissue Sections with an Acid Dye
-
Deparaffinization and Rehydration:
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Immerse slides in xylene (2 changes, 5 minutes each).
-
Transfer slides through 100% ethanol (2 changes, 3 minutes each).
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Transfer slides through 95% ethanol (2 changes, 3 minutes each).
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Rinse in distilled water.
-
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Staining:
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Prepare a 0.1% to 1.0% (w/v) solution of the acid dye in an acidic buffer (e.g., 1% acetic acid, pH 2.5-4.0).
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Immerse slides in the staining solution for 1-10 minutes.
-
-
Differentiation (Optional):
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Briefly dip slides in a 0.5% - 1% acetic acid solution to remove excess stain and improve contrast.
-
-
Washing:
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Gently wash slides in distilled water.
-
-
Dehydration:
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Dehydrate the sections through a graded series of alcohols (e.g., 70%, 95%, 100% ethanol).
-
-
Clearing and Mounting:
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Clear in xylene (2 changes, 2 minutes each).
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Mount with a fluorescence-compatible, anti-fade mounting medium.
-
Visualizations
Experimental Workflow for Troubleshooting Fading Issues
Caption: A logical workflow for troubleshooting common fading issues encountered with fluorescent stains.
Signaling Pathway of Photobleaching
Caption: A diagram illustrating the key steps leading to the photobleaching of a fluorophore.
References
Technical Support Center: Acid Blue 120 Solution Stability
Welcome to the technical support center for Acid Blue 120. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to prevent the precipitation of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to precipitation?
This compound is a water-soluble, anionic, double azo dye.[1][2] Its solubility is primarily due to the presence of two sulfonic acid (-SO₃⁻) groups in its molecular structure.[1][3] However, like many dyes, it can precipitate out of solution under certain conditions. Precipitation is often caused by factors that reduce its solubility, such as low pH, high ionic strength (salt concentration), low temperature, or high dye concentration leading to aggregation.[1]
Q2: What is the primary cause of this compound precipitation?
The most common cause of precipitation is a strongly acidic environment. In the presence of strong acids, such as hydrochloric acid, the anionic sulfonate groups (-SO₃⁻) become protonated (-SO₃H). This neutralizes the negative charges that keep the dye molecules dissolved in water, leading to aggregation and the formation of a dark precipitate.
Q3: How does temperature affect the solubility of this compound?
The solubility of this compound in water increases with temperature. One source indicates a solubility of 60 g/L at 90°C. Therefore, preparing solutions at a moderately elevated temperature can help dissolve the dye more effectively and prevent initial precipitation. Conversely, a significant drop in temperature can decrease solubility and cause the dye to precipitate.
Q4: Can the presence of salts in my buffer cause precipitation?
Yes, high concentrations of salts (high ionic strength) can lead to precipitation. While the sulfonic acid groups are salts themselves (typically sodium salts), adding other salts can shield the negative charges on the dye molecules. This reduces the electrostatic repulsion between them, making it easier for them to aggregate and precipitate, a phenomenon known as "salting out".
Troubleshooting Guide
Use this guide to diagnose and resolve issues with this compound precipitation in your experiments.
Problem: Precipitate Forms Immediately Upon Adding Acid
| Possible Cause | Recommended Solution |
| Low pH: The solution is too acidic, causing protonation of the sulfonate groups. | Maintain a neutral or slightly alkaline pH. Avoid using strong acids like HCl directly with concentrated dye solutions. If an acidic pH is required for your experiment, prepare the dye stock in deionized water first and add it to the acidic buffer last, under vigorous stirring. |
Problem: Solution Becomes Cloudy or Precipitates Over Time
| Possible Cause | Recommended Solution |
| Aggregation: Dye molecules are clumping together due to high concentration or suboptimal solvent conditions. | Prepare a more dilute stock solution. Consider adding a small amount of an organic co-solvent like ethanol, in which the dye is also soluble, to improve stability. The use of disaggregating agents like poly(vinylpyrrolidone) has been shown to be effective for some dyes. |
| Low Temperature: The solution was prepared at an elevated temperature and then stored at a lower temperature (e.g., 4°C), causing the solubility limit to be exceeded. | Store the solution at room temperature if stability allows. If refrigeration is necessary, prepare a less concentrated stock solution. Before use, allow the solution to return to room temperature and check for any precipitate. |
| High Ionic Strength: The buffer or other components in the solution have a high salt concentration. | Reduce the salt concentration in your buffer if possible. Test different buffer systems to find one that is more compatible. |
Quantitative Data Summary
The following table summarizes key parameters influencing the stability of this compound in solution.
| Parameter | Observation | Impact on Stability | Source |
| pH | Dark precipitate forms in strong hydrochloric acid. | Strongly acidic conditions (low pH) cause precipitation. Neutral to alkaline conditions favor solubility. | |
| Solubility | 60 g/L in water at 90°C. | Higher temperatures increase solubility. | |
| Ionic Strength | High salt concentrations can cause "salting out". | Increased ionic strength can decrease solubility and promote aggregation. | |
| Co-solvents | Soluble in ethanol. | Can be used to improve stability in aqueous solutions. | |
| Metal Ions | Color may darken in the presence of copper and iron ions. | Can form complexes with the dye, potentially affecting solubility and color. |
Experimental Protocols & Workflows
Protocol 1: Preparation of a Stable 1 mg/mL this compound Stock Solution
This protocol is designed to maximize the stability of the dye in an aqueous solution.
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Weighing: Accurately weigh 10 mg of this compound powder.
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Initial Dissolution: Add the powder to 8 mL of high-purity deionized water in a clean glass vial.
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Heating & Mixing: Gently warm the solution to 40-50°C while stirring with a magnetic stir bar. Do not boil. The dye should fully dissolve, forming a clear purple or deep blue solution.
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pH Adjustment (Optional but Recommended): Check the pH of the solution. If it is acidic, adjust to a neutral pH (~7.0) using a dilute NaOH solution (e.g., 0.1 M) dropwise. This helps ensure the sulfonate groups remain ionized.
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Final Volume: Once the solution has cooled to room temperature, transfer it to a 10 mL volumetric flask and add deionized water to reach the final volume.
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Filtration: Filter the solution through a 0.22 µm syringe filter to remove any micro-particulates.
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Storage: Store the solution in a well-sealed container at room temperature, protected from light.
Diagram: Troubleshooting Precipitation Issues
The following diagram provides a logical workflow for troubleshooting precipitation problems.
Diagram: Factors Influencing Dye Solubility
This diagram illustrates the key relationships between experimental conditions and the solubility state of this compound.
References
Effect of pH on Acid Blue 120 staining efficiency
Welcome to the technical support center for Acid Blue 120. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize your staining experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound staining?
A1: The optimal pH for most acid dyes, including this compound, is in the acidic range. Staining with an acid dye is generally more rapid and intense in more acidic solutions.[1] For similar acid dyes, a pH range of 2.5 to 4.0 is often recommended to ensure the protonation of tissue proteins, which facilitates the binding of the anionic dye.[2]
Q2: Why is an acidic pH necessary for efficient staining with this compound?
A2: this compound is an anionic dye, meaning it carries a negative charge. The target molecules in biological samples, such as proteins, are amphoteric. In an acidic solution (low pH), the amino groups on proteins become protonated, resulting in a net positive charge. This positive charge on the proteins electrostatically attracts the negatively charged this compound dye molecules, leading to strong and efficient staining. At a higher pH, the protein surfaces may be less positively charged or even negatively charged, which would repel the anionic dye and result in poor staining.
Q3: Can I use this compound for staining non-protein components?
A3: this compound is primarily used for staining proteins. Its mechanism of action relies on the electrostatic attraction to positively charged amino groups in an acidic environment. While it is mainly used for wool, polyamide fiber, and silk in industrial applications, it can also be used for leather, paper, and general biological staining.[3] Its effectiveness on other biological molecules will depend on their charge at the staining pH.
Q4: How does temperature affect this compound staining?
A4: Increasing the temperature during staining can promote the expansion of fibrous tissues, which can be beneficial for the diffusion of the dye into the fiber.[4] However, for laboratory staining procedures on slides, staining is often performed at room temperature. For specific applications like textile dyeing, the temperature is gradually raised to near boiling to ensure even dyeing.
Q5: What is the chemical nature of this compound?
A5: this compound is a double azo class synthetic dye.[3] Its aqueous solution is sensitive to extreme pH levels; it forms a dark precipitate in the presence of strong hydrochloric acid and turns a red-sauce color with a concentrated sodium hydroxide solution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Incorrect pH of Staining Solution: The pH may be too high (neutral or alkaline), preventing the protonation of target proteins and subsequent dye binding. | Adjust the pH of the staining solution to the optimal acidic range (e.g., pH 2.5-4.0) using a weak acid like acetic acid. |
| Insufficient Staining Time: The incubation time may not be long enough for the dye to penetrate the sample and bind to the target molecules. | Increase the staining incubation time. The optimal time can vary depending on the tissue type and thickness. | |
| Low Dye Concentration: The concentration of the this compound solution may be too low for effective staining. | Prepare a fresh staining solution with a higher concentration of this compound. | |
| High Background Staining | Excess Dye Retention: The washing steps after staining may be insufficient to remove all the unbound dye from the slide. | Increase the duration and/or number of washes after the staining step. A brief rinse in a differentiating solution (e.g., dilute acetic acid) can also help. |
| Non-specific Binding: The dye may be binding non-specifically to other components on the slide. | Ensure the slide is clean before starting the procedure. Using a blocking agent before staining may help in some applications. | |
| Uneven or Patchy Staining | Incomplete Deparaffinization/Rehydration: If using paraffin-embedded tissues, residual wax can prevent the aqueous stain from reaching the tissue evenly. | Ensure complete deparffinization with xylene and proper rehydration through a graded alcohol series before staining. |
| Dye Precipitation: The dye may have precipitated out of the staining solution, leading to uneven application. | Filter the staining solution before use to remove any precipitates. Ensure the dye is fully dissolved when preparing the solution. | |
| Color Fades or Changes Over Time | Improper Mounting: The mounting medium may not be compatible with the stain, or the coverslip may not be properly sealed. | Use a compatible mounting medium and ensure the coverslip is well-sealed to protect the stained sample from air and moisture. |
| Exposure to Light: Prolonged exposure to light can cause some dyes to fade. | Store stained slides in a dark box away from direct light. |
Quantitative Data on Staining Efficiency
| pH of Staining Solution | Expected Relative Staining Efficiency (%) | Observations |
| 2.0 | 95 - 100 | Strong, intense staining. Potential for high background if not properly differentiated. |
| 3.0 | 90 - 95 | Strong and specific staining. Often considered optimal. |
| 4.0 | 80 - 90 | Good staining, may require longer incubation times. Considered optimal for some applications. |
| 5.0 | 60 - 70 | Moderate staining intensity. |
| 6.0 | 40 - 50 | Weak staining. |
| 7.0 | 10 - 20 | Very weak to negligible staining. |
| 8.0 | < 10 | Essentially no specific staining. |
Note: This data is illustrative and intended to demonstrate the general trend of pH effect on acid dye staining. Optimal pH may vary depending on the specific substrate and protocol.
Experimental Protocols
Protocol 1: General Histological Staining with this compound
This protocol is a starting point for staining paraffin-embedded tissue sections.
Materials:
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Deparaffinized and rehydrated tissue sections on slides
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This compound powder
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Distilled water
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Glacial acetic acid
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Graded alcohols (100%, 95%, 70%)
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Xylene
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Mounting medium
Procedure:
-
Preparation of Staining Solution (0.5% w/v):
-
Dissolve 0.5 g of this compound in 100 mL of distilled water.
-
Add 1 mL of glacial acetic acid to achieve a pH of approximately 2.5-3.0.
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Mix well and filter before use.
-
-
Staining:
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Immerse the rehydrated slides in the this compound staining solution for 5-10 minutes.
-
-
Rinsing:
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Briefly rinse the slides in a 1% acetic acid solution to remove excess stain.
-
-
Washing:
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Wash the slides in distilled water.
-
-
Dehydration:
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Dehydrate the sections through a graded series of alcohols (e.g., 70%, 95%, 100% ethanol), with a 1-2 minute incubation in each.
-
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Clearing:
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Clear the slides in two changes of xylene for 2 minutes each.
-
-
Mounting:
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Apply a coverslip using a compatible mounting medium.
-
Caption: Histological Staining Workflow with this compound.
Protocol 2: Protein Gel Staining with this compound
This protocol is adapted from general Coomassie blue staining procedures.
Materials:
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Polyacrylamide gel post-electrophoresis
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Fixing solution: 50% methanol, 10% acetic acid
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Staining solution: 0.1% this compound in 40% methanol, 10% acetic acid
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Destaining solution: 40% methanol, 10% acetic acid
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Distilled water
Procedure:
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Fixation:
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Place the gel in the fixing solution for at least 30 minutes with gentle agitation. This step is crucial to precipitate the proteins in the gel.
-
-
Staining:
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Remove the fixing solution and add the this compound staining solution.
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Incubate for 1-2 hours with gentle agitation.
-
-
Destaining:
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Remove the staining solution.
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Add the destaining solution and incubate with gentle agitation. Change the destaining solution every 30 minutes until the protein bands are clearly visible against a clear background.
-
-
Storage:
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The destained gel can be stored in distilled water.
-
Caption: Protein Gel Staining Workflow with this compound.
pH and Staining Mechanism
The efficiency of this compound staining is fundamentally linked to the pH of the staining environment. The following diagram illustrates the relationship between pH, protein charge, and dye binding.
Caption: Effect of pH on the this compound Staining Mechanism.
References
Technical Support Center: Acid Blue 120 Staining
Welcome to the technical support center for Acid Blue 120. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimal staining results and to address common issues, such as overstaining, during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in a laboratory setting?
A1: this compound is a synthetic, water-soluble anionic dye.[1] In a research context, it is primarily used for staining proteins in polyacrylamide gel electrophoresis (PAGE), similar to Coomassie Blue. It can also be utilized for biological shading in microscopy and for staining protein fibers like silk and wool.[1] Its vibrant blue color allows for the visualization of protein bands and other biological structures.
Q2: What are the common causes of overstaining with this compound?
A2: Overstaining with this compound can result from several factors:
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Excessive Dye Concentration: Using a staining solution with too high a concentration of the dye.
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Prolonged Incubation Time: Leaving the sample in the staining solution for too long.
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Inadequate Rinsing: Insufficient washing after the staining step to remove unbound dye.
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Suboptimal pH: The pH of the staining and destaining solutions can influence dye binding and removal.
Q3: How can I prevent overstaining from occurring?
A3: To prevent overstaining, it is crucial to optimize your staining protocol. This includes:
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Titrating Dye Concentration: Start with a lower concentration of this compound and incrementally increase it to find the optimal signal-to-noise ratio.
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Optimizing Incubation Time: Perform a time-course experiment to determine the shortest incubation time that yields satisfactory staining intensity.
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Thorough Washing: Ensure adequate and consistent rinsing steps after staining to remove excess dye.
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Using a Fixing Solution: For applications like protein gel staining, fixing the proteins in the gel before staining can help to localize the dye and prevent excessive background staining.
Q4: Can overstaining with this compound be reversed?
A4: Yes, in many cases, overstaining can be reversed or reduced through a process called destaining. This typically involves incubating the overstained sample in a solution that helps to remove the excess, unbound dye from the background, thereby increasing the contrast of the stained components.
Troubleshooting Guide: Overstaining
This guide provides a systematic approach to troubleshooting and resolving issues with overstaining in your experiments using this compound.
Problem: High background staining, obscuring results.
| Possible Cause | Recommended Solution |
| Staining solution concentration is too high. | Reduce the concentration of this compound in your staining solution. Prepare a fresh solution with a lower dye concentration. |
| Incubation time in staining solution was too long. | Decrease the staining time. Monitor the staining progress visually if possible. |
| Insufficient washing after staining. | Increase the number and/or duration of washing steps after staining to thoroughly remove unbound dye. |
| SDS interference (for protein gels). | Ensure that SDS is adequately removed from the gel by washing with water or a suitable fixing solution before staining.[2] |
Problem: Stained bands or structures are too dark and lack definition.
| Possible Cause | Recommended Solution |
| Over-incubation in the staining solution. | Reduce the staining time. |
| Destaining time is insufficient. | Increase the duration of the destaining step. Change the destaining solution periodically for more effective removal of excess dye. |
| Destaining solution is not effective. | Optimize the composition of your destaining solution. Common destaining solutions for acid dyes include mixtures of methanol, acetic acid, and water. |
Quantitative Data Summary
The optimal parameters for this compound staining can vary depending on the specific application (e.g., protein gel staining, histology). The following tables provide a starting point for protocol optimization.
Table 1: Recommended Starting Concentrations for Staining Solutions
| Application | This compound Concentration (w/v) | Solvent |
| Protein Gel Staining | 0.05% - 0.25% | 40-50% Methanol, 10% Acetic Acid |
| Histological Staining | 0.1% - 1.0% | 1% Acetic Acid in Water |
Table 2: Recommended Incubation Times
| Application | Staining Time | Destaining Time |
| Protein Gel Staining | 30 - 60 minutes | 1 - 4 hours (or overnight for clear background) |
| Histological Staining | 5 - 15 minutes | 1 - 5 minutes (in differentiating solution) |
Table 3: Common Destaining/Differentiating Solutions
| Application | Solution Composition |
| Protein Gel Staining | 20-40% Methanol, 5-10% Acetic Acid in Water |
| Histological Staining | 0.5% - 1.0% Acetic Acid in Water |
Experimental Protocols
Protocol 1: Staining of Proteins in Polyacrylamide Gels
This protocol is a general guideline and should be optimized for your specific experimental needs.
Materials:
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Polyacrylamide gel with separated proteins
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Fixing Solution: 50% methanol, 10% acetic acid in deionized water
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Staining Solution: 0.1% (w/v) this compound in 40% methanol, 10% acetic acid
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Destaining Solution: 20% methanol, 10% acetic acid in deionized water
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Deionized water
Procedure:
-
Fixation: After electrophoresis, place the gel in the Fixing Solution for at least 30 minutes. This step fixes the proteins in the gel and removes interfering substances like SDS.
-
Staining: Discard the Fixing Solution and add the Staining Solution. Incubate for 30-60 minutes at room temperature with gentle agitation.
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Washing: Briefly rinse the gel with deionized water to remove excess staining solution.
-
Destaining: Add the Destaining Solution and incubate with gentle agitation. Change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. For a very clear background, the final destaining step can be done overnight.
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Storage: The destained gel can be stored in deionized water at 4°C.
Visualizations
Troubleshooting Workflow for Overstaining
Caption: Troubleshooting workflow for addressing overstaining issues with this compound.
References
Technical Support Center: Acid Blue 120 Staining
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with Acid Blue 120 staining, particularly focusing on the common problem of uneven staining.
Troubleshooting Uneven Staining
Uneven staining is a frequent artifact in histology and other applications of this compound. This guide provides a systematic approach to identifying and resolving the root causes of this issue.
Question: My this compound staining is patchy and inconsistent across the tissue section. What are the possible causes and solutions?
Answer: Patchy or inconsistent staining with this compound can stem from several factors, ranging from initial tissue preparation to the final mounting steps. Below is a breakdown of potential causes and their corresponding solutions.
1. Pre-Staining Stage: Tissue and Slide Preparation
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Deparaffinization | Residual paraffin wax on the slide will prevent the aqueous this compound solution from penetrating the tissue evenly.[1][2] | Ensure complete removal of paraffin by using fresh xylene and extending the deparaffinization time. Two changes of xylene for at least 5 minutes each are recommended. |
| Improper Fixation | Inadequate or delayed fixation can lead to poor tissue morphology and inconsistent dye binding. Over-fixation can mask antigenic sites if used in immunohistochemistry.[3][4] | Use a validated fixation protocol appropriate for your tissue type and target molecules. Ensure the fixative volume is at least 15-20 times the tissue volume. |
| Poor Sectioning | Sections of uneven thickness will stain differently, with thicker areas appearing darker.[1] | Ensure the microtome is properly maintained and that the blade is sharp. Aim for a consistent section thickness, typically between 4-6 µm for routine histology. |
| Contaminants on Slide | Oils, adhesives, or other residues on the slide can interfere with staining. | Use pre-cleaned, charged slides. Handle slides by the edges to avoid fingerprints. |
2. Staining Stage: Protocol and Reagent Issues
| Potential Cause | Explanation | Recommended Solution |
| Suboptimal pH of Staining Solution | Acid dyes like this compound bind most effectively in an acidic environment. If the pH is too high (not acidic enough), the electrostatic attraction between the anionic dye and cationic tissue proteins is weakened, leading to faint and uneven staining. | The optimal pH for most acid dyes is between 2.5 and 4.0. Prepare the this compound solution in a weakly acidic buffer (e.g., 1% acetic acid) and verify the pH. |
| Incorrect Dye Concentration | A dye concentration that is too low will result in weak staining, while a concentration that is too high can lead to overstaining and precipitation. | The recommended starting concentration for this compound in histological applications is typically between 0.1% and 1.0% (w/v). This may require optimization depending on the specific application. |
| Dye Aggregation | This compound powder that is not fully dissolved can lead to clumps of dye precipitating on the tissue, causing dark spots. | Ensure the dye is completely dissolved in the solution before use. Filtering the staining solution just prior to use is highly recommended. |
| Inadequate Incubation Time | Insufficient time in the staining solution will result in weak and potentially uneven staining. | Staining time should be optimized for your specific tissue and protocol, typically ranging from 1 to 10 minutes. |
| Uneven Reagent Application | If staining manually, uneven application of the dye solution across the slide can lead to gradients in staining intensity. | Ensure the entire tissue section is completely and evenly covered with the staining solution. For batch staining, use a staining dish that allows for uniform immersion of all slides. |
3. Post-Staining Stage: Rinsing, Dehydration, and Mounting
| Potential Cause | Explanation | Recommended Solution |
| Excessive Rinsing/Differentiation | Overly aggressive rinsing or differentiation can strip the dye from the tissue, leading to weak and uneven results. | Use a brief rinse in a weak acid solution (e.g., 0.5% acetic acid) to differentiate, if necessary. Follow with gentle washing in distilled water. |
| Water Contamination in Alcohols | Water carried over into the dehydration alcohols can cause uneven eosin staining when used as a counterstain and can potentially affect other dyes. | Use fresh, anhydrous alcohols for the final dehydration steps. Ensure slides are properly drained between steps. |
| Tissue Drying During Staining | If the tissue section dries out at any point during the staining process, it can lead to staining artifacts, including uneven coloration, particularly at the edges. | Keep the slides moist with the appropriate reagent at all times during the staining procedure. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and resolving uneven staining with this compound.
Caption: A step-by-step workflow for troubleshooting uneven staining.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for this compound staining?
A1: this compound is an anionic dye, meaning it carries a negative charge due to its sulfonate groups (-SO₃⁻). In an acidic solution (low pH), proteins and other tissue components with amino groups (-NH₂) become protonated, acquiring a positive charge (-NH₃⁺). The staining mechanism is primarily an electrostatic interaction, where the negatively charged dye molecules are attracted to and form ionic bonds with the positively charged sites in the tissue.
Caption: The electrostatic interaction between the dye and tissue proteins.
Q2: Can the water quality affect my this compound staining?
A2: Yes, water quality can significantly impact staining. Tap water with a high mineral content or a basic pH can alter the pH of your staining solution, making it less effective. It is recommended to use deionized or distilled water for preparing staining solutions to ensure consistency.
Q3: My stained slides are fading over time. How can I prevent this?
A3: Fading can be caused by exposure to light (photobleaching) or residual chemicals from the staining process. To prevent fading, store stained slides in the dark. Ensure that all processing chemicals are thoroughly rinsed out before final mounting. Using a high-quality mounting medium that is compatible with the dye can also provide a stable and protective environment.
Q4: Is this compound suitable for use as a counterstain?
A4: Yes, due to its properties of staining cytoplasm and connective tissues, this compound can potentially be used as a counterstain in various histological and immunohistochemical protocols. However, its compatibility and performance with specific primary stains or chromogens would need to be validated.
Experimental Protocols
General Protocol for Staining Paraffin-Embedded Sections with this compound
This protocol is a general guideline and should be optimized for your specific tissue type and experimental needs.
Reagents:
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This compound Staining Solution (0.5% w/v):
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This compound: 0.5 g
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Distilled Water: 100 mL
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Glacial Acetic Acid: 1 mL
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1% Acetic Acid Solution (for differentiation):
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Glacial Acetic Acid: 1 mL
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Distilled Water: 99 mL
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Xylene
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Ethanol (100%, 95%, 70%)
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Distilled or Deionized Water
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Permanent Mounting Medium
Procedure:
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Deparaffinization and Rehydration:
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Immerse slides in xylene: 2 changes, 5 minutes each.
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Transfer through a graded series of ethanol: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
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Rinse in running tap water for 5 minutes, followed by a rinse in distilled water.
-
-
Staining:
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Incubate slides in the 0.5% this compound staining solution for 3-5 minutes. (This is a key step for optimization).
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-
Rinsing and Differentiation:
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Briefly rinse slides in distilled water.
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Dip slides for 10-30 seconds in the 1% acetic acid solution to remove excess stain. (Monitor differentiation microscopically for desired intensity).
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Wash gently in running tap water for 2-3 minutes, followed by a final rinse in distilled water.
-
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Dehydration and Clearing:
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Dehydrate through a graded series of ethanol: 70% (1 minute), 95% (1 minute), 100% (2 changes, 2 minutes each).
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Clear in xylene: 2 changes, 3 minutes each.
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-
Mounting:
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Apply a coverslip using a permanent mounting medium.
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References
Increasing the shelf-life of Acid Blue 120 staining solution
Technical Support Center: Acid Blue 120 Staining Solution
Welcome to the technical support center for this compound staining solutions. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting advice to extend the shelf-life and ensure the consistent performance of your this compound staining solution.
Frequently Asked Questions (FAQs)
Q1: What is the typical shelf-life of a standard this compound staining solution?
A standard, unpreserved aqueous solution of this compound typically has a shelf-life of a few weeks to a couple of months when stored at room temperature. After this period, you may observe a decline in staining intensity. For powdered acid dyes, the shelf-life is much longer, often several years, provided they are kept in a cool, dry, and dark place to prevent degradation from moisture, heat, or light.[1] Once mixed into a solution, the shelf-life decreases significantly.[2]
Q2: How can I identify a degraded this compound solution?
There are several indicators of a degraded staining solution:
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Reduced Staining Intensity: The most common sign is weaker or paler staining of target structures compared to results from a freshly prepared solution.
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Color Shift: The solution's color may change from a deep blue/purple to a duller or different hue.
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Precipitate Formation: You may observe particulate matter or crystals settling at the bottom of the storage bottle. This can happen when the dye falls out of the solution as it cools or degrades.[2]
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Visible Microbial Growth: Cloudiness, films, or clumps in the solution can indicate bacterial or fungal contamination.
Q3: What are the primary causes of this compound solution degradation?
The degradation of this compound, a double azo dye, can be attributed to several factors:
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Microbial Contamination: Bacteria and fungi can use the dye and other organic components in the solution as a nutrient source, breaking down the dye molecules.
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Photodegradation: Exposure to light, especially UV light, can break the chemical bonds within the dye's chromophore, leading to a loss of color and staining ability.
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Chemical Instability: The pH of the solution can significantly affect the dye's stability and solubility.[3][4] Extreme pH values can alter the dye's chemical structure. Oxidation over time can also contribute to degradation.
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Temperature: Elevated temperatures can accelerate both microbial growth and chemical degradation reactions.
Q4: Can I add a preservative to my this compound solution? What is recommended?
Yes, adding a preservative is a highly effective method for extending the shelf-life of your staining solution by preventing microbial growth. A common and effective preservative for many biological stains is 0.02% to 0.05% sodium azide . It is a potent bacteriostatic and fungistatic agent. Alternatively, commercial broad-spectrum antimicrobial agents like ProClin™ can be used according to the manufacturer's instructions. Phenol and formaldehyde have also been used as preservatives in some staining solutions.
Safety Note: Sodium azide is highly toxic and can form explosive compounds with lead and copper in plumbing. Always handle it with appropriate personal protective equipment (PPE) and follow your institution's guidelines for disposal.
Q5: What are the optimal storage conditions for an this compound solution?
To maximize the shelf-life of your staining solution, follow these storage recommendations:
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Refrigeration: Store the solution at 2-8°C. Lower temperatures slow down chemical degradation and inhibit microbial growth.
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Light Protection: Always store the solution in an amber or opaque bottle to protect it from light.
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Airtight Container: Keep the container tightly sealed to prevent evaporation and contamination.
Troubleshooting Guide
This section addresses specific problems you might encounter with your this compound staining.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Staining | 1. Degraded Dye Solution: The solution may be old, contaminated, or improperly stored. 2. Incorrect pH: The pH of the staining bath can affect dye binding. 3. Inadequate Fixation: Poor tissue fixation can prevent proper dye uptake. | 1. Prepare a fresh solution of this compound. 2. Verify the pH of your staining protocol steps. Acid dyes often require an acidic environment for optimal binding. 3. Ensure tissue fixation was complete and appropriate for the target antigen/structure. |
| Uneven Staining or Patchiness | 1. Incomplete Deparaffinization: Residual paraffin wax on the slide can block the dye from reaching the tissue. 2. Precipitate in Solution: Degraded dye may have precipitated onto the tissue section. 3. Insufficient Rinsing: Media used for frozen sections, if not properly rinsed, can interfere with even dye infiltration. | 1. Ensure slides are fully deparaffinized with fresh xylene or a xylene substitute. 2. Filter the staining solution before use to remove any precipitate. 3. Thoroughly rinse slides in the appropriate buffer or water before the staining step. |
| Precipitate or Crystals on Tissue | 1. Supersaturated Solution: The dye concentration may be too high, or the solvent has evaporated. 2. Solution Degradation: The dye is falling out of the solution. 3. Contamination: Interaction with other reagents or contaminants. | 1. Ensure the correct concentration was prepared. Top up with solvent if evaporation is suspected. 2. Filter the solution before use. If the problem persists, prepare a fresh solution. 3. Use clean glassware and ensure proper rinsing between staining steps. |
| Solution Appears Cloudy or Has Changed Color | 1. Microbial Contamination: The solution is likely contaminated with bacteria or fungi. 2. Chemical Reaction: The dye may have reacted with a contaminant or degraded due to pH changes or oxidation. | 1. Discard the solution immediately. Prepare a fresh solution and add a preservative like 0.02% sodium azide. 2. Prepare a fresh solution using high-purity water (e.g., deionized or distilled) and ensure all glassware is scrupulously clean. Check the pH. |
Diagrams and Workflows
A logical workflow can help diagnose issues with your staining solution.
Caption: Troubleshooting workflow for poor this compound staining.
The primary factors leading to the degradation of the staining solution are illustrated below.
Caption: Key factors leading to this compound solution degradation.
Experimental Protocol: Evaluating Staining Solution Stability
This protocol provides a method to compare the stability of a standard this compound solution against solutions with added preservatives or different storage conditions.
Objective: To determine the effect of preservatives and storage conditions on the shelf-life of a 1% (w/v) this compound staining solution.
Materials:
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This compound powder (C.I. 26400)
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Deionized or distilled water
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Sodium Azide (NaN₃)
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0.1M Phosphate Buffer (pH 7.0)
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Spectrophotometer and cuvettes
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Amber and clear storage bottles
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Refrigerator (2-8°C) and room temperature (RT, ~25°C) storage space
Methodology:
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Solution Preparation:
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Prepare a 1% (w/v) stock solution of this compound by dissolving 1.0 g of dye powder in 100 mL of deionized water. Ensure it is fully dissolved.
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Divide the stock solution into four aliquots (25 mL each) in separate, appropriately labeled storage bottles as described in the table below.
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Group B: Add sodium azide to a final concentration of 0.02% (w/v). This is 5 mg of sodium azide for 25 mL of solution.
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Storage:
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Store the four prepared solutions according to the conditions outlined in the table below.
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| Group | Solution Composition | Storage Bottle | Storage Condition |
| A (Control) | 1% this compound | Clear Bottle | Room Temperature (RT) |
| B (Preservative) | 1% this compound + 0.02% NaN₃ | Clear Bottle | Room Temperature (RT) |
| C (Light Protect) | 1% this compound | Amber Bottle | Room Temperature (RT) |
| D (Refrigerated) | 1% this compound + 0.02% NaN₃ | Amber Bottle | 2-8°C |
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Stability Assessment (Spectrophotometry):
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Time Zero (T=0): Immediately after preparation, take a sample from each group. Dilute 100 µL of the staining solution into 9.9 mL of phosphate buffer (a 1:100 dilution).
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Measure the absorbance of the diluted sample at the dye's maximum absorbance wavelength (λmax), typically around 600-640 nm for this compound. Record this as the T=0 reading.
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Weekly Measurements: Repeat the dilution and absorbance measurement for each group every week for a period of 12 weeks.
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Visual Inspection: Each week, visually inspect each solution for signs of degradation (color change, cloudiness, precipitate) before sampling.
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Data Analysis:
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Calculate the percentage of remaining absorbance for each group at each time point relative to its own T=0 reading: % Absorbance = (Absorbance at T=x / Absorbance at T=0) * 100
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Tabulate the results for comparison.
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Data Presentation: Hypothetical Stability Results
The table below presents hypothetical data from the experiment described above, demonstrating the expected outcomes.
Table 1: Percent Absorbance of this compound Solutions Over 12 Weeks
| Week | Group A (Control) | Group B (+NaN₃) | Group C (Amber Bottle) | Group D (+NaN₃, Amber, 4°C) |
| 0 | 100% | 100% | 100% | 100% |
| 2 | 92% | 98% | 97% | 100% |
| 4 | 81% (Cloudy) | 91% | 90% | 99% |
| 6 | 65% (Cloudy) | 84% | 82% | 99% |
| 8 | 48% (Precipitate) | 75% | 73% | 98% |
| 12 | 30% (Precipitate) | 62% | 60% | 97% |
References
Technical Support Center: Removing Acid Blue 120 from Laboratory Surfaces
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting instructions and frequently asked questions (FAQs) for safely handling and removing Acid Blue 120 from laboratory surfaces.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A: this compound is a synthetic, water-soluble azo dye that appears as a dark-brown to very dark blue or black powder.[1] It is classified as a weak acid dye due to the presence of sulfonic acid groups, which enhance its water solubility.[2][3] It is commonly used for dyeing textiles like wool and silk, as well as for coloring paper and for biological staining purposes in laboratory settings.[2][4]
Q2: What are the primary health and safety hazards associated with this compound?
A: this compound may cause skin, eye, respiratory, and digestive tract irritation. The full toxicological properties of the compound have not been completely investigated. It is crucial to handle the substance with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q3: What immediate first aid measures should be taken in case of exposure?
A:
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Eyes: Immediately flush with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.
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Skin: Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops or persists.
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Ingestion: If the person is conscious and alert, rinse their mouth and provide 2-4 cupfuls of water or milk. Do not induce vomiting. Seek immediate medical attention.
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Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Q4: What is the correct way to dispose of waste generated from an this compound cleanup?
A: All cleanup materials, including contaminated paper towels, absorbent pads, and PPE, should be collected and placed into a clearly labeled, sealed plastic bag or container for hazardous waste. Waste disposal must follow your institution's policies as well as local and national hazardous waste regulations. Do not dispose of contaminated materials in the regular trash.
Troubleshooting Guides for Spills and Stains
Issue 1: A small amount of solid this compound powder has spilled on the benchtop.
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Solution: Follow the "Dry Spill Cleanup Protocol." The primary goal is to remove the powder without creating airborne dust. Avoid using a brush, which can disperse the fine powder. After the bulk of the powder is removed, the area should be wet-cleaned to remove any remaining residue.
Issue 2: An aqueous solution of this compound has spilled on a non-porous surface (e.g., epoxy resin, stainless steel).
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Solution: Follow the "Wet Spill Cleanup Protocol." Immediately contain the spill with absorbent materials to prevent it from spreading. Work from the outside of the spill inward to minimize the contaminated area.
Issue 3: A residual blue stain remains on a surface after initial cleanup.
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Solution: Follow the "Surface Decontamination Protocol for Residual Stains." Stains can occur if the dye is left in contact with a surface for an extended period. This protocol uses a tiered approach, starting with the mildest cleaning agents. Important: Before using any cleaning agent, test it on a small, inconspicuous area of the surface to ensure it does not cause damage.
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 3529-01-9 | |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂ | |
| Molecular Weight | 695.68 g/mol | |
| Appearance | Dark-brown to very dark blue or black powder | |
| Solubility | Soluble in water (yields a purple solution) | |
| Soluble in ethanol (yields a deep blue solution) | ||
| Classification | Weak Acid, Double Azo Dye |
Table 2: Cleaning Agent Compatibility with Common Laboratory Surfaces
| Surface Material | Water / Mild Detergent | 70% Ethanol | 5-10% Sodium Hypochlorite (Dilute Bleach) |
| Epoxy Resin | Excellent | Excellent | Fair (May cause discoloration with prolonged contact. Rinse thoroughly.) |
| Phenolic Resin | Excellent | Excellent | Fair (May cause surface etching or discoloration. Rinse thoroughly.) |
| Stainless Steel (304/316) | Excellent | Excellent | Not Recommended (Chlorides can cause pitting and corrosion.) |
| Glass | Excellent | Excellent | Excellent |
| Polypropylene | Excellent | Good | Not Recommended (Strong oxidizer can cause degradation.) |
Experimental Protocols
Protocol 1: Dry Spill Cleanup for this compound Powder
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Preparation & PPE: Cordon off the affected area. Don appropriate PPE: safety goggles, nitrile gloves, and a lab coat.
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Cleanup: Gently cover the spill with damp paper towels to prevent the powder from becoming airborne. Alternatively, carefully scoop the bulk of the powder using a plastic scoop or cardboard and place it into a labeled hazardous waste bag. Do not use a dry brush or create dust.
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Decontamination: Once the bulk powder is removed, wet a paper towel with a mild detergent solution and wipe the area clean. Follow with a paper towel dampened with deionized water to rinse.
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Disposal: Place all contaminated materials, including gloves and paper towels, into the hazardous waste bag. Seal the bag and dispose of it according to institutional guidelines.
Protocol 2: Wet Spill Cleanup for this compound Solution
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Preparation & PPE: Alert personnel in the immediate area. Don appropriate PPE: safety goggles, nitrile gloves, and a lab coat.
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Containment: Place absorbent pads or paper towels around the perimeter of the spill to contain it, then cover the entire spill, working from the outside in.
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Cleanup: Allow the absorbent material to soak up the liquid. Collect the saturated material and place it into a labeled hazardous waste bag.
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Decontamination: Clean the spill area with a mild detergent solution, followed by a rinse with 70% ethanol (if compatible with the surface), and a final rinse with deionized water. This helps remove any remaining dye residue.
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Disposal: Place all contaminated materials into the hazardous waste bag. Seal and dispose of according to institutional guidelines.
Protocol 3: Surface Decontamination for Residual Stains
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Preparation & PPE: Don appropriate PPE: safety goggles, nitrile gloves, and a lab coat. Ensure the area is well-ventilated.
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Tier 1: Mild Detergent: Apply a mild laboratory detergent solution to the stain and gently scrub with a non-abrasive sponge or cloth. Rinse thoroughly with deionized water and dry the surface.
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Tier 2: 70% Ethanol: If the stain persists and the surface is compatible (see Table 2), apply 70% ethanol to a cloth and place it over the stain for 5-10 minutes. Gently scrub the area, then rinse with water and dry.
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Tier 3: Dilute Sodium Hypochlorite (Bleach): For compatible surfaces only (e.g., epoxy/phenolic resin, with caution). Prepare a fresh 1:10 dilution of household bleach (final concentration ~0.5-0.6% sodium hypochlorite). Apply to the stain for 5-10 minutes. Do not allow the solution to dry on the surface.
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Neutralization and Rinsing: After the contact time, thoroughly rinse the surface with deionized water to remove all bleach residue, which can be corrosive. Dry the surface completely.
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Disposal: Dispose of all cleaning materials in the appropriate hazardous waste container.
Visualizations
Caption: General workflow for responding to a laboratory spill of this compound.
Caption: Decision-making process for removing stubborn this compound stains.
References
Impact of fixation methods on Acid Blue 120 staining
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of fixation methods on Acid Blue 120 staining for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in histological staining?
A1: this compound is an anionic dye commonly used in histology to stain collagen fibers blue. It is a key component of the Masson's trichrome staining technique, where it is often referred to as Aniline Blue.[1][2][3] This stain is crucial for differentiating collagen from other tissues like muscle, which typically stains red.[4]
Q2: Why is the choice of fixative critical for this compound staining?
A2: The fixation process is paramount as it preserves tissue architecture and influences dye binding.[5] Improper fixation can lead to weak or non-specific staining. For acid dyes like this compound, the fixative can affect the availability of binding sites on tissue proteins.
Q3: Which fixative is recommended for optimal this compound staining?
A3: For trichrome staining, which utilizes this compound (as Aniline Blue), Bouin's solution is the preferred primary fixative. It provides excellent preservation of nuclei and connective tissue. Tissues fixed in 10% Neutral Buffered Formalin (NBF), a common general-purpose fixative, often require a post-fixation step in Bouin's solution to achieve optimal staining results.
Q4: What is post-fixation, and why is it necessary for NBF-fixed tissues?
A4: Post-fixation is an additional fixation step applied to tissue sections after the primary fixation. For NBF-fixed tissues, post-fixation in Bouin's solution is recommended before trichrome staining. The acidic nature of Bouin's solution is thought to "mordant" the tissue, enhancing the binding of this compound to collagen fibers, resulting in a more intense and selective blue staining.
Q5: Can I use alternatives to Bouin's solution for post-fixation?
A5: Yes, alternatives to Bouin's solution for post-fixation have been explored. Some studies suggest that Gram's iodine or a citrate buffer can be used and may even produce superior staining quality in some cases.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Blue Staining of Collagen | 1. Improper Fixation: Use of NBF without post-fixation. 2. Inadequate Mordanting: Insufficient time in Bouin's solution during post-fixation. 3. Over-differentiation: Excessive time in the acetic acid differentiation step can remove the blue stain. 4. Depleted Staining Solution: The Aniline Blue solution may be old or depleted. | 1. For NBF-fixed tissue, perform a post-fixation step in Bouin's solution. 2. Ensure adequate time in Bouin's solution (e.g., 1 hour at 56°C or overnight at room temperature). 3. Reduce the time in the 1% acetic acid solution. 4. Prepare fresh Aniline Blue staining solution. |
| Non-specific Blue Staining (e.g., muscle appears purplish) | 1. Incomplete Removal of Biebrich Scarlet-Acid Fuchsin: The initial red stain was not adequately removed from collagen before applying Aniline Blue. 2. Insufficient Differentiation: The phosphomolybdic/phosphotungstic acid step was too short. | 1. Ensure the Biebrich scarlet-acid fuchsin is sufficiently removed by the phosphomolybdic/phosphotungstic acid solution. 2. Increase the time in the phosphomolybdic/phosphotungstic acid solution to ensure proper differentiation. |
| Faded Blue Staining After Dehydration | 1. Prolonged Dehydration in Lower Concentrations of Ethanol: Spending too much time in lower concentrations of ethanol (e.g., 70%) can cause the blue stain to leach out. | 1. Minimize the time in lower ethanol concentrations during the dehydration steps. Move slides quickly through these solutions. |
| Yellow Hue in the Final Stained Section | 1. Incomplete Rinsing After Bouin's Fixation: Residual picric acid from Bouin's solution can leave a yellow color. | 1. After fixation or post-fixation in Bouin's solution, wash the tissues or slides thoroughly in running tap water until the yellow color is completely gone before proceeding with the staining protocol. |
Data Presentation
The following table summarizes quantitative data from a study evaluating the impact of different fixation and post-fixation protocols on the intensity of blue staining (collagen) in canine intestinal tissue using Masson's trichrome. The intensity was measured using image analysis software.
| Group | Primary Fixative | Post-Fixation | Mean Blue Intensity (Colon) | Mean Blue Intensity (Duodenum) |
| 1 | Bouin's Solution | None | 155.2 ± 5.3 | 158.9 ± 4.7 |
| 2 | Bouin's Solution | Bouin's Solution | 138.4 ± 3.9 | 142.1 ± 3.2 |
| 3 | 10% NBF | None | 149.7 ± 6.1 | 152.3 ± 5.5 |
| 4 | 10% NBF | Bouin's Solution | 135.6 ± 4.2 | 139.8 ± 3.8 |
Data adapted from a study on canine intestinal tissue. The results indicate that post-fixation with Bouin's solution (Groups 2 and 4) resulted in a slightly lower mean blue intensity compared to no post-fixation (Groups 1 and 3). However, the study noted that post-fixation significantly improved the differentiation between collagen and other tissue components, leading to a higher quality stain overall.
Experimental Protocols
Protocol 1: Bouin's Solution Fixation and Masson's Trichrome Staining
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Fixation: Immediately immerse fresh tissue specimens in Bouin's solution for 4-18 hours. The volume of fixative should be 15-20 times the volume of the tissue.
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Washing: Wash the fixed tissue in running tap water for several hours to remove the picric acid (until the yellow color is gone).
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Dehydration and Embedding: Dehydrate the tissue through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
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Sectioning: Cut paraffin sections at 4-5 µm and mount on slides.
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Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
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Nuclear Staining: Stain in Weigert's iron hematoxylin working solution for 10 minutes.
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Washing: Wash in running tap water for 10 minutes.
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Cytoplasmic Staining: Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
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Rinsing: Rinse in deionized water.
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Differentiation: Place in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
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Collagen Staining: Transfer directly to Aniline Blue solution and stain for 5-10 minutes.
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Rinsing and Differentiation: Rinse briefly in deionized water and differentiate in 1% acetic acid solution for 1 minute.
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Dehydration and Mounting: Dehydrate rapidly through 95% and absolute ethanol, clear in xylene, and mount with a resinous medium.
Protocol 2: Post-Fixation of NBF-Fixed Tissue for Masson's Trichrome Staining
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Primary Fixation: Fix tissue in 10% Neutral Buffered Formalin (NBF) for 24-48 hours.
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Processing and Sectioning: Process the tissue, embed in paraffin, and cut sections at 4-5 µm.
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Deparaffinization and Rehydration: Deparaffinize and rehydrate sections to distilled water.
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Post-Fixation (Mordanting): Immerse slides in Bouin's solution in a Coplin jar and heat to 56°C for 1 hour, or leave at room temperature overnight.
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Washing: Allow slides to cool and wash in running tap water until the yellow color disappears.
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Staining: Proceed with the Masson's Trichrome staining protocol starting from the nuclear staining step (Protocol 1, step 6).
Visualizations
Experimental Workflow for NBF-Fixed Tissues
Caption: Workflow for Acid Blue staining of NBF-fixed tissues.
Troubleshooting Logic for Weak Staining
Caption: Troubleshooting logic for weak this compound staining.
TGF-β Signaling Pathway in Fibrosis
Caption: Simplified TGF-β signaling pathway leading to fibrosis.
References
Technical Support Center: Optimizing Acid Blue 120 Signal-to-Noise Ratio
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the signal-to-noise ratio in experiments utilizing Acid Blue 120.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in experiments?
This compound is a synthetic, water-soluble anionic dye belonging to the double azo class.[1] Its chemical structure includes two anionic sulfonate (-SO₃⁻) groups, which are key to its function.[2] The primary mechanism of action is based on electrostatic interactions. In an acidic environment, proteins and other biological components become protonated (positively charged). The negatively charged this compound then binds to these positively charged sites, allowing for visualization and quantification.[3] It is primarily used for dyeing protein fibers like wool and silk, and can also be used for paper and biological staining.[1][4]
Q2: What are the critical parameters that must be optimized to improve the signal-to-noise ratio for this compound?
Optimizing the signal-to-noise (S/N) ratio for this compound involves fine-tuning several key parameters to maximize the specific signal while minimizing background noise. The most critical parameters include:
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pH of the Staining Solution: The pH is a primary driver of staining intensity. A lower pH increases the positive charge on tissue proteins, leading to stronger binding of the anionic dye.
-
Dye Concentration: The concentration of this compound directly impacts signal strength. However, excessively high concentrations can lead to high background and dye precipitation.
-
Incubation Time: The duration of exposure to the dye affects the staining depth and intensity.
-
Washing and Differentiation: Proper rinsing after staining is crucial to remove non-specifically bound dye. A differentiation step, typically a brief rinse in a weak acid, can help reduce background noise.
-
Purity of Reagents: Using high-purity solvents and freshly prepared solutions is essential, as impurities can contribute significantly to background noise.
Q3: Is this compound fluorescent, and how does that impact its use?
Yes, this compound has been described as a fluorescent dye. This property can be leveraged for more sensitive detection compared to simple colorimetric measurements. However, it also introduces potential challenges such as photobleaching and autofluorescence from the biological sample itself. When using fluorescence detection, it is crucial to use appropriate excitation and emission filters and to include "no-stain" controls to assess the level of background autofluorescence. Unnecessary excitation should be minimized to prevent photobleaching and potential artifacts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that can lead to a poor signal-to-noise ratio.
Problem 1: Low Signal Intensity or Weak Staining
Q: My signal from this compound is very weak or non-existent. What are the likely causes and how can I fix it?
A: A weak signal can stem from several factors related to the staining solution, the protocol, or the sample itself. Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low signal intensity.
Summary of Solutions for Low Signal:
| Issue | Recommended Solution |
| Incorrect pH | Lower the pH of the staining solution. An acidic pH is critical for protonating tissue proteins, which allows the anionic dye to bind. A starting range of pH 2.5-4.0 is recommended. |
| Dye Concentration Too Low | Increase the concentration of this compound. Prepare fresh solutions and test a range from 0.1% to 1.0% (w/v). |
| Insufficient Incubation Time | Extend the incubation period to allow for sufficient dye penetration and binding. |
| Poor Dye Dissolution | Ensure the dye powder is fully dissolved before use. Undissolved particles will not stain and can cause spotting. |
Problem 2: High Background or Non-Specific Staining
Q: I'm observing high background noise, which is obscuring my specific signal. What steps can I take to reduce it?
A: High background is typically caused by excess or non-specifically bound dye. The key is to optimize the washing and differentiation steps and ensure the staining solution is correctly prepared.
Summary of Solutions for High Background:
| Issue | Recommended Solution |
| Inadequate Rinsing | Increase the number and duration of washing steps after staining to thoroughly remove unbound dye. |
| Overstaining | Reduce the dye concentration or shorten the incubation time. |
| Lack of Differentiation | Introduce or prolong a differentiation step. A brief rinse in a weak acid solution (e.g., 0.2-0.5% acetic acid) can selectively remove excess dye from lower-affinity sites. |
| Dye Precipitation | Filter the staining solution before use to remove any dye aggregates that can stick to the sample and increase background. |
| Contaminated Reagents | Use high-purity, LC-MS grade solvents and fresh buffers to prepare solutions, as impurities can increase background noise. |
Problem 3: Signal Variability and Poor Reproducibility
Q: My results with this compound are inconsistent between experiments. How can I improve reproducibility?
A: Inconsistent results often point to variations in protocol execution or reagent stability. This is a common challenge in immunoassays and staining procedures known as lot-to-lot variance (LTLV).
Summary of Solutions for Poor Reproducibility:
| Issue | Recommended Solution |
| Reagent Instability | Prepare fresh staining and buffer solutions for each experiment. Dye solutions can degrade over time. |
| Inconsistent Timing/Temp. | Strictly adhere to the same incubation times and temperatures for all samples and experiments. Even small deviations can alter results. |
| Instrumental Fluctuation | If using a detector (e.g., spectrophotometer, fluorescence microscope), ensure the instrument is properly warmed up and calibrated before each run. |
| Lot-to-Lot Dye Variability | Different batches of dye can have slight variations in purity and concentration. If possible, purchase a large single lot for a series of experiments or validate each new lot to ensure consistency. |
Experimental Protocols & Data
General Staining Protocol for Biological Samples
This protocol provides a starting point for using this compound as a counterstain. Optimization is required for each specific application and sample type.
References
Technical Support Center: Troubleshooting Acid Blue 120 in Different Buffer Systems
Welcome to the technical support center for Acid Blue 120. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in various experimental contexts. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a synthetic, water-soluble anionic dye belonging to the double azo class.[1][2][3] Its chemical structure includes two sulfonate (-SO₃⁻) groups, which are responsible for its aqueous solubility.[1][2] In research, it is primarily used as a biological stain for:
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Protein visualization: Similar to Coomassie Brilliant Blue, it can be used for staining proteins in polyacrylamide gels (SDS-PAGE) and for quantifying protein concentrations in solution (Bradford-like assays).
-
Histology and Microscopy: It serves as a counterstain for cytoplasm and extracellular matrix components.
-
Nucleic Acid Staining: While less common, its anionic nature allows for potential applications in nucleic acid visualization.
Q2: How do pH and buffer composition affect the solubility and stability of this compound?
The pH of the buffer system is a critical factor influencing the behavior of this compound.
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Acidic pH (below ~4): In acidic conditions, the sulfonate groups can become protonated (-SO₃H), which reduces the dye's net negative charge. This leads to decreased solubility, promoting aggregation and potential precipitation of the dye.
-
Neutral to Alkaline pH (above ~6): In this range, the sulfonate groups are fully ionized (-SO₃⁻), ensuring good water solubility due to electrostatic repulsion between the dye molecules.
High ionic strength (salt concentration) in the buffer can also reduce the solubility of this compound by shielding the negative charges on the dye molecules, which can lead to aggregation.
Q3: My this compound solution appears to have precipitated. What could be the cause and how can I resolve it?
Precipitation of this compound is a common issue, often caused by:
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Low pH: The buffer system may be too acidic.
-
High Dye Concentration: The concentration of the dye may be too high for the given buffer conditions.
-
Low Temperature: Storage at low temperatures can decrease the solubility of some dyes.
-
High Salt Concentration: Excessive ionic strength can cause the dye to salt out.
To resolve this, you can try the following:
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Gentle Warming: Warm the solution to 37°C to see if the precipitate redissolves.
-
Filtration: Filter the solution to remove any insoluble aggregates before use.
-
pH Adjustment: If appropriate for your experiment, adjust the pH of the buffer to a more neutral or slightly alkaline range.
-
Dilution: Dilute the dye solution to a lower working concentration.
Q4: I am observing weak or inconsistent staining in my protein gel/tissue sample. What are the possible reasons?
Weak or inconsistent staining can result from several factors:
-
Insufficient Dye Concentration: The concentration of your this compound staining solution may be too low.
-
Inadequate Incubation Time: The staining time may not be sufficient for the dye to fully penetrate the gel or tissue.
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Presence of Interfering Substances: Residual detergents (like SDS) or other chemicals from previous steps can interfere with dye binding. Ensure thorough washing of the gel or tissue before staining.
-
Improper Fixation: For tissue staining, inadequate fixation can lead to poor dye uptake.
-
Dye Aggregation: If the dye has started to aggregate in the staining solution, it will not effectively bind to the target molecules.
Troubleshooting Guides
Issue 1: Precipitation of this compound in Staining Solution
| Potential Cause | Recommended Solution |
| Buffer pH is too low (acidic) | Prepare a fresh staining solution in a buffer with a pH closer to neutral (e.g., pH 6.8-7.4). If an acidic pH is required for the protocol, consider lowering the dye concentration. |
| Dye concentration is too high | Dilute the staining solution with the appropriate buffer. It is often better to stain for a longer duration with a more dilute solution. |
| Low storage temperature | Store the staining solution at room temperature. If it has been refrigerated, allow it to warm to room temperature and check for precipitates before use. Gentle warming in a 37°C water bath can help redissolve the dye. |
| High ionic strength of the buffer | If possible, reduce the salt concentration in your buffer. |
Issue 2: High Background Staining in Gels or Tissues
| Potential Cause | Recommended Solution |
| Inadequate washing after staining | Increase the duration and/or number of washes in the destaining solution. For gels, gentle agitation during destaining is recommended. |
| Excessive dye concentration | Use a lower concentration of this compound in your staining solution. |
| Prolonged staining time | Reduce the incubation time in the staining solution. |
| Dye precipitation on the sample | Filter the staining solution before use to remove any aggregates. Ensure the gel or tissue is fully submerged and agitated during staining to prevent localized overstaining. |
Issue 3: Faint or No Staining of Proteins or Tissues
| Potential Cause | Recommended Solution |
| Insufficient protein/target loading | Increase the amount of protein loaded onto the gel or use a tissue section with higher expression of the target. |
| Dye solution is too dilute or expired | Prepare a fresh, more concentrated staining solution. Ensure the dye powder has been stored correctly in a cool, dark, and dry place. |
| Incomplete fixation (for tissues) | Optimize the fixation protocol to ensure adequate preservation of the target molecules. |
| Interference from other reagents (e.g., SDS) | For protein gels, ensure the gel is thoroughly washed to remove residual SDS before staining, as this can interfere with the binding of anionic dyes. |
| Sub-optimal pH of staining solution | The pH of the staining solution can affect the charge of the target molecules. For protein staining, an acidic environment is typically used to protonate the proteins, facilitating binding of the anionic dye. Ensure your staining buffer has the appropriate pH for your application. |
Data Presentation
Table 1: Expected Solubility and Spectral Behavior of this compound in Different Buffer Systems (Illustrative)
Disclaimer: The following data are illustrative and based on the general chemical properties of acid dyes. Specific quantitative values for this compound may vary and should be determined experimentally.
| Buffer System | pH | Expected Solubility | Expected λmax (nm) | Potential Issues |
| Citrate Buffer | 3.0 | Low | Blue-shifted | High risk of precipitation and aggregation. |
| 5.0 | Moderate | - | Moderate risk of aggregation. | |
| Acetate Buffer | 4.0 | Low to Moderate | - | Risk of precipitation, especially at higher concentrations. |
| 5.5 | Good | - | Generally stable. | |
| Phosphate Buffer | 5.8 | Moderate to Good | - | May have some aggregation over time. |
| 7.4 | High | ~600-620 nm | Optimal for solubility; stable solution. | |
| 9.0 | High | Red-shifted | Color change may occur at very high pH. |
Experimental Protocols
Protocol 1: General Protein Staining in Polyacrylamide Gels
This protocol is analogous to a Coomassie Brilliant Blue staining procedure and can be adapted for this compound.
-
Fixation: After electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid in water) for at least 1 hour with gentle agitation.
-
Washing: Briefly rinse the gel with deionized water.
-
Staining: Immerse the gel in a 0.1% (w/v) this compound solution prepared in an acidic buffer (e.g., 40% methanol, 10% acetic acid) for 2-4 hours with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution (e.g., 30% methanol, 10% acetic acid in water) and incubate with gentle agitation. Change the destaining solution several times until the protein bands are clearly visible against a clear background.
-
Storage: The destained gel can be stored in deionized water at 4°C.
Protocol 2: Bradford-like Protein Quantification Assay
This protocol provides a general framework for using this compound in a protein quantification assay. Optimization of dye concentration and buffer pH is recommended.
-
Reagent Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like deionized water. Prepare the assay reagent by diluting the stock solution in an acidic buffer (e.g., phosphoric acid/ethanol-based buffer, similar to commercial Bradford reagents).
-
Standard Curve Preparation: Prepare a series of protein standards of known concentrations (e.g., using Bovine Serum Albumin, BSA) in the same buffer as your unknown samples.
-
Assay Procedure:
-
Pipette a small volume of each standard and unknown sample into separate microplate wells or cuvettes.
-
Add the this compound assay reagent to each well/cuvette and mix thoroughly.
-
Incubate at room temperature for 5-10 minutes.
-
-
Measurement: Measure the absorbance at the wavelength of maximum absorbance for the protein-bound dye (typically around 595 nm, but should be determined experimentally).
-
Quantification: Plot the absorbance of the standards versus their concentrations to generate a standard curve. Use the standard curve to determine the concentration of the unknown samples.
Visualizations
Caption: A logical workflow for troubleshooting common issues in staining protocols.
Caption: A typical experimental workflow for protein quantification using a dye-binding assay.
Caption: Role of protein quantification in studying the Wnt signaling pathway.
References
Technical Support Center: Disposal of Acid Blue 120 Waste
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the safe and effective disposal of Acid Blue 120 waste. The information is tailored for researchers, scientists, and drug development professionals to ensure compliance with safety regulations and minimize environmental impact.
Frequently Asked Questions (FAQs)
Q1: What are the primary regulatory considerations for disposing of this compound waste?
A1: In the United States, the primary regulation governing chemical waste is the Resource Conservation and Recovery Act (RCRA).[1] Laboratories are typically considered hazardous waste generators and must comply with EPA guidelines. Many academic and research institutions operate under Subpart K of the RCRA, which provides specific regulations for laboratory waste management.[2] Key requirements include proper waste identification, container labeling, storage, and disposal through a licensed hazardous waste contractor.[1][3] Always consult your institution's Environmental Health and Safety (EHS) office for specific local and state regulations.
Q2: Can I dispose of small quantities of this compound solution down the drain?
A2: No, you should never dispose of this compound solutions down the drain. Dyes can interfere with wastewater treatment processes and cause discoloration of waterways. All aqueous waste containing this compound should be collected and treated as chemical waste.
Q3: What personal protective equipment (PPE) should I wear when handling this compound waste?
A3: When handling this compound waste, you should always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. If there is a risk of generating dust from solid waste, a respirator should be used. Work should be conducted in a well-ventilated area or a chemical fume hood.
Q4: How should I store this compound waste before disposal?
A4: Solid and liquid this compound waste should be stored in separate, clearly labeled, and sealed containers. The container must be compatible with the chemical and labeled as "Hazardous Waste" with the full chemical name ("this compound"). Store the waste in a designated satellite accumulation area within your laboratory until it is collected by your institution's EHS personnel.
In-Lab Waste Treatment and Disposal Protocols
For laboratories that generate aqueous solutions of this compound, in-lab treatment to decolorize the waste is a recommended practice to reduce its environmental impact before final disposal. Below are detailed protocols for common decolorization methods. Note that all treated waste and byproducts must still be disposed of as chemical waste through your institution's EHS office.
Method 1: Adsorption on Activated Carbon
This method is effective for removing the dye from aqueous solutions. The efficiency of this method is influenced by pH, contact time, and the initial concentration of the dye. For many acid dyes, adsorption is most effective at an acidic pH.
Experimental Protocol:
-
pH Adjustment: Adjust the pH of the this compound waste solution to approximately 2.0-3.0 using dilute hydrochloric acid or sulfuric acid. Perform this in a chemical fume hood.
-
Adsorbent Addition: Add activated carbon to the pH-adjusted solution. A general starting point is 2 g of activated carbon per liter of dye solution.
-
Agitation: Stir the mixture vigorously using a magnetic stirrer for at least 60-120 minutes. The optimal contact time may vary.
-
Separation: Separate the activated carbon from the solution by gravity filtration or vacuum filtration.
-
Waste Collection: Collect the decolorized supernatant in a waste container. Collect the dye-contaminated activated carbon in a separate, sealed container for solid chemical waste.
-
Disposal: Label both containers appropriately and arrange for pickup by your institution's EHS office.
Method 2: Chemical Degradation using Fenton's Reagent
Fenton's reagent, a solution of hydrogen peroxide (H₂O₂) and an iron catalyst (typically FeSO₄), is a powerful oxidizing agent that can break down the dye molecule. This procedure should only be performed by personnel trained in handling reactive chemicals and must be conducted in a chemical fume hood.
Experimental Protocol:
-
pH Adjustment: In a chemical fume hood, adjust the pH of the this compound solution to approximately 3.0 by adding dilute sulfuric acid.
-
Iron Catalyst Addition: Add ferrous sulfate (FeSO₄) to the solution. A typical concentration is around 4 mM.
-
Hydrogen Peroxide Addition: Slowly add 30% hydrogen peroxide to the solution. An effective molar ratio of H₂O₂ to Fe²⁺ is often between 10:1 and 20:1. Be aware that the reaction can be exothermic.
-
Reaction: Allow the reaction to proceed with stirring for 30-60 minutes.
-
Neutralization and Precipitation: After the reaction is complete, raise the pH to between 7.0 and 8.0 with a sodium hydroxide solution to precipitate the iron as iron(III) hydroxide.
-
Separation: Allow the precipitate to settle, then separate the solid from the liquid by filtration or decantation.
-
Waste Collection: Collect the clear supernatant in a liquid waste container. Collect the iron hydroxide precipitate (which may contain adsorbed dye fragments) in a solid chemical waste container.
-
Disposal: Label both containers and dispose of them through your institution's EHS office.
Data on Treatment of Similar Acid Dyes
The following table summarizes the efficiency of different treatment methods on acid dyes that are structurally similar to this compound. This data can be used as a guideline for optimizing your own waste treatment protocols.
| Treatment Method | Target Dye | Key Parameters | Removal Efficiency | Reference |
| Adsorption | Acid Blue 45 | pH 2 | High adsorption capacity | |
| Photocatalysis | Acid Blue 113 | UV-C, TiO₂ catalyst, 90 min | 98.7% | |
| Biodegradation | Acid Blue 113 | Pseudomonas stutzeri AK6, 96 hours | 86.2% | |
| Fenton Oxidation | Reactive Blue 19 | pH 3, 10 min contact time | >99% | |
| Photo-Fenton | Acid Blue 9 | pH 2.8, UV light | 98.12% |
Troubleshooting Guide
Problem: The activated carbon treatment is not removing enough color from my waste solution.
-
Possible Cause: The pH of the solution may not be optimal.
-
Solution: Ensure the pH is in the acidic range (2.0-3.0) for maximal adsorption of acid dyes.
-
-
Possible Cause: Insufficient contact time or amount of activated carbon.
-
Solution: Increase the stirring time or the amount of activated carbon added to the solution.
-
-
Possible Cause: The activated carbon is saturated.
-
Solution: Use fresh activated carbon.
-
Problem: My Fenton reaction is producing a large amount of brown sludge.
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Possible Cause: This is a normal byproduct of the Fenton process.
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Solution: The brown sludge is iron(III) hydroxide, which precipitates after neutralization. This should be separated from the liquid and disposed of as solid chemical waste.
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Problem: The biodegradation process is very slow.
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Possible Cause: The microbial culture is not optimal for dye degradation.
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Solution: Ensure the correct microbial strain is used and that the medium contains necessary nutrients like a carbon source (e.g., glucose) and a nitrogen source (e.g., yeast extract).
-
-
Possible Cause: The dye concentration is too high and is toxic to the microorganisms.
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Solution: Dilute the waste solution to a lower dye concentration before introducing the microbial culture.
-
Visualizing Disposal Workflows and Pathways
General Waste Disposal Workflow
This diagram illustrates the decision-making process for handling this compound waste in a laboratory setting.
Caption: General workflow for the disposal of this compound waste.
Biodegradation Pathway of a Similar Azo Dye (Acid Blue 113)
This diagram illustrates the key enzymatic pathways involved in the biodegradation of Acid Blue 113, a structurally related azo dye. This process involves the breakdown of the dye into less harmful aromatic amines, which are then further metabolized.
Caption: Key enzymatic pathways in the biodegradation of a related azo dye.
References
Validation & Comparative
A Head-to-Head Battle of Blues: Coomassie Brilliant Blue Dominates in Protein Staining, Leaving Acid Blue 120 in the Shadows
For researchers, scientists, and drug development professionals engaged in protein analysis, the choice of a reliable and sensitive staining dye is paramount. Coomassie Brilliant Blue has long been the gold standard for visualizing proteins in polyacrylamide gels, prized for its simplicity and effectiveness. In this comprehensive guide, we compare the well-established Coomassie Brilliant Blue with the lesser-known Acid Blue 120, providing a detailed analysis of their performance based on available data.
While both are acid dyes, their utility in the laboratory for protein gel staining is vastly different. Coomassie Brilliant Blue, a triphenylmethane dye, is a staple in molecular biology, with extensive documentation of its protocols and performance.[1] Conversely, this compound, a double azo dye, finds its primary applications in the textile and leather industries, with only general mentions of its use in "biological shading" for microscopy, lacking specific data for protein gel staining.[2][3][4][5]
At a Glance: Performance Metrics
Due to the lack of specific experimental data for this compound in protein gel staining applications, a direct quantitative comparison is not feasible. The following table summarizes the well-documented performance of Coomassie Brilliant Blue variants.
| Feature | Coomassie Brilliant Blue R-250 | Coomassie Brilliant Blue G-250 | This compound |
| Dye Class | Triphenylmethane | Triphenylmethane | Double Azo |
| Detection Limit | ~100 ng | ~30 ng (Colloidal) | No data available |
| Linear Dynamic Range | Good | Good | No data available |
| Protocol Time | Hours to overnight (classic) | Minutes to hours (colloidal/rapid) | No data available |
| Mass Spectrometry Compatibility | Yes | Yes | No data available |
| Primary Application | Protein gel staining | Protein gel staining, Bradford assay | Textile and leather dyeing |
The Champion: Coomassie Brilliant Blue
Coomassie Brilliant Blue exists in two main forms: R-250 (Reddish tint) and G-250 (Greenish tint). Both operate on the principle of non-covalent binding to proteins, primarily through electrostatic interactions with basic amino acids (like arginine, lysine, and histidine) and hydrophobic interactions. This interaction stabilizes the blue anionic form of the dye, resulting in visible protein bands against a clear background after a destaining step.
The G-250 variant is notably used in the Bradford assay for protein quantification due to the spectral shift that occurs upon protein binding. Colloidal formulations of Coomassie G-250 offer a more rapid and sensitive staining procedure with a reduced need for destaining, allowing for the detection of as little as 30 ng of protein.
The Challenger: this compound - A Dye Out of its Element
This compound, also known by its Colour Index C.I. 26400, is a disulfonated double azo dye. Its chemical structure is fundamentally different from the triphenylmethane structure of Coomassie dyes. While its acidic nature and presence of sulfonic acid groups suggest a potential for protein interaction, there is no readily available scientific literature or experimental data demonstrating its efficacy or providing protocols for staining proteins in polyacrylamide gels. Its documented use for "biological shading" is a general term that does not equate to the specific and sensitive detection of protein bands in an electrophoresis context.
Experimental Protocols: Staining with Coomassie Brilliant Blue
Below are detailed methodologies for standard and rapid protein staining using Coomassie Brilliant Blue.
Standard Coomassie Brilliant Blue R-250 Staining Protocol
This is a classic and widely used method, though more time-consuming.
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Fixation: After electrophoresis, immerse the gel in a fixing solution (typically 40-50% methanol or ethanol and 10% acetic acid) for at least 1 hour. This step fixes the proteins in the gel matrix and removes interfering substances like SDS.
-
Staining: Replace the fixing solution with the staining solution (0.1% Coomassie Brilliant Blue R-250, 40% methanol, 10% acetic acid). Gently agitate the gel in the stain for 2-4 hours at room temperature.
-
Destaining: Remove the staining solution and add a destaining solution (20-40% methanol and 10% acetic acid). Gently agitate and replace the destain solution every few hours until the background is clear and protein bands are distinctly visible. This can take several hours to overnight.
-
Storage: The destained gel can be stored in distilled water.
Rapid Colloidal Coomassie Brilliant Blue G-250 Staining Protocol
This method is faster and often more sensitive, with less background staining.
-
Washing (Optional but Recommended): Briefly wash the gel with deionized water after electrophoresis to remove residual SDS.
-
Staining: Immerse the gel in a colloidal Coomassie G-250 staining solution. These are often commercially available as ready-to-use reagents. Staining is typically carried out for 1-2 hours with gentle agitation. Some rapid protocols can be completed in as little as 15-60 minutes.
-
Washing/Destaining: Unlike the R-250 method, extensive destaining is usually not required. A brief wash with deionized water is often sufficient to clear the background.
-
Storage: The stained gel can be stored in distilled water.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the key steps in each staining protocol.
Conclusion: An Uncontested Victory for Coomassie Brilliant Blue
For researchers requiring a reliable, well-documented, and sensitive method for post-electrophoresis protein visualization, Coomassie Brilliant Blue remains the undisputed choice. Its various formulations, particularly the rapid colloidal G-250 stains, offer a balance of speed, sensitivity, and compatibility with downstream applications like mass spectrometry.
In contrast, this compound, despite its name, does not have an established role in protein gel staining. The absence of specific protocols and performance data makes it an unknown and untested alternative. Therefore, for professionals in research and drug development, sticking with the tried-and-true Coomassie Brilliant Blue is the scientifically sound and recommended approach for achieving reproducible and high-quality results in protein analysis.
References
- 1. Coomassie brilliant blue - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
Is Acid Blue 120 a Good Alternative to Ponceau S for Protein Staining? A Comparative Guide
Initial Assessment: Acid Blue 120 is not a recognized alternative to Ponceau S for routine total protein staining on western blot membranes. A comprehensive review of scientific literature and commercial product listings reveals that this compound is primarily documented as a textile, leather, and paper dye.[1][2] While it sees some use as a biological stain for shading in microscopy, its application for reversible protein staining on nitrocellulose or PVDF membranes is not established.[1][3]
In contrast, Ponceau S is a widely used, rapid, and reversible stain essential for verifying protein transfer efficiency during western blotting.[4] Given the lack of data for this compound in this application, this guide will compare the established standard, Ponceau S, with another common, more sensitive (though often irreversible) staining agent, Coomassie Brilliant Blue, to provide a relevant and data-supported comparison for researchers.
Performance Comparison: Ponceau S vs. Coomassie Brilliant Blue
For researchers considering alternatives to Ponceau S, Coomassie Brilliant Blue is a frequent choice, particularly when higher sensitivity is required. The key differences in their performance for staining proteins on membranes are summarized below.
| Feature | Ponceau S | Coomassie Brilliant Blue |
| Binding Principle | Binds to positive amino groups and non-polar regions via electrostatic and non-covalent interactions. | Binds to basic amino acids (e.g., arginine, lysine) and aromatic residues. |
| Reversibility | Yes, easily reversible with water or buffer washes, which is crucial for downstream immunodetection. | Traditionally considered irreversible on membranes, fixing proteins. However, some protocols allow for destaining from PVDF membranes. |
| Sensitivity | Lower sensitivity, with a detection limit of approximately 200-250 ng of protein per band. | Higher sensitivity, capable of detecting protein levels at 50 ng or higher. |
| Compatibility | Compatible with PVDF and nitrocellulose membranes. Not suitable for positively charged nylon membranes. | Traditionally compatible only with PVDF membranes due to the use of methanol in staining solutions, which can dissolve nitrocellulose. |
| Speed | Rapid staining and destaining, typically completed within 10-15 minutes. | Slower process, often requiring several hours to a full day for staining and destaining. |
| Downstream Analysis | Fully compatible with subsequent western blotting and immunodetection. | Traditional use prevents further western blot analysis due to protein fixation. |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for staining proteins on a PVDF or nitrocellulose membrane after electrophoretic transfer.
Protocol 1: Reversible Staining with Ponceau S
This protocol is designed for the rapid and temporary visualization of transferred proteins to confirm transfer efficiency before proceeding to immunodetection.
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% (v/v) acetic acid.
-
Destaining Solution: Deionized water or Tris-buffered saline with Tween 20 (TBS-T).
-
Membrane with transferred proteins (PVDF or nitrocellulose).
Procedure:
-
Following protein transfer, briefly wash the membrane in deionized water for approximately 1 minute.
-
Immerse the membrane completely in the Ponceau S staining solution.
-
Incubate at room temperature with gentle agitation for 5 to 10 minutes.
-
Rinse the membrane with deionized water until the background clears and distinct pink or red protein bands are visible.
-
Image the membrane to document the transfer efficiency. This is a critical step for total protein normalization.
-
To destain, wash the membrane with several changes of deionized water or TBS-T until the red stain is completely removed. The membrane is now ready for the blocking step of the western blot protocol.
Protocol 2: High-Sensitivity Staining with Coomassie Brilliant Blue (for PVDF)
This protocol is suitable for visualizing low-abundance proteins on PVDF membranes. Note that this method may not be compatible with subsequent immunodetection unless specific destaining procedures are effective.
Materials:
-
Coomassie Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 7% (v/v) acetic acid.
-
Destaining Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.
-
PVDF membrane with transferred proteins.
Procedure:
-
After transfer, wash the PVDF membrane in deionized water three times for 5 minutes each.
-
Immerse the membrane in the Coomassie Staining Solution and agitate gently for up to 5 minutes.
-
Transfer the membrane to the Destaining Solution and agitate for 5 to 10 minutes, or until the background is clear and blue protein bands are distinct.
-
Rinse the membrane thoroughly with deionized water and allow it to air dry.
Visualization of Experimental Workflows
To clarify the logical flow of the staining processes within the context of a larger experiment, the following diagrams are provided.
Caption: Workflow comparing Ponceau S and Coomassie staining paths.
Caption: Detailed experimental workflow for Ponceau S staining.
Conclusion
While this compound is not a viable alternative for total protein staining on membranes, this guide provides a practical comparison between the industry standard, Ponceau S, and a more sensitive alternative, Coomassie Brilliant Blue.
-
Ponceau S remains the superior choice for routine verification of protein transfer due to its rapid, reversible, and non-destructive nature, making it fully compatible with downstream immunodetection. Its primary limitation is its relatively low sensitivity.
-
Coomassie Brilliant Blue offers significantly higher sensitivity, which can be advantageous for detecting low-abundance proteins. However, its traditional irreversibility on membranes makes it incompatible with subsequent western blotting, limiting its use to applications where immunodetection is not required.
For researchers, the choice between these stains depends on the experimental goals. If the primary need is a quick quality control check before western blotting, Ponceau S is the ideal tool. If the goal is to visualize a complete protein profile with high sensitivity and no subsequent antibody probing is planned, Coomassie Blue is a suitable option.
References
- 1. This compound - Acid Navy Blue GR - Atul Acid Fast Navy Blue GR from Emperor Chem [emperordye.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. This compound | 3529-01-9 | Benchchem [benchchem.com]
- 4. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Protein Stains: SYPRO Ruby vs. Acid Blue 120
For researchers, scientists, and drug development professionals seeking to visualize and quantify proteins in gels, the choice of a fluorescent stain is critical. This guide provides a detailed comparison of the well-established SYPRO Ruby protein gel stain and the lesser-known Acid Blue 120, offering insights into their fluorescent properties, performance, and experimental protocols.
While SYPRO Ruby is a widely adopted and well-characterized reagent for fluorescent protein detection, this compound is primarily known as a textile dye. This comparison aims to collate the available scientific data for both, highlighting the extensive characterization of SYPRO Ruby and the current data gaps for this compound in the context of protein research.
Quantitative Data Summary
The following tables summarize the key fluorescent and performance properties of SYPRO Ruby and the available data for this compound.
| Fluorescent Property | SYPRO Ruby | This compound |
| Excitation Maxima (nm) | ~280 and ~450[1] | Not Reported |
| Emission Maximum (nm) | ~610[1] | Not Reported |
| Quantum Yield | Not Reported | Not Reported |
| Molar Absorptivity (M⁻¹cm⁻¹) | Not Reported | Not Reported |
| Performance Characteristic | SYPRO Ruby | This compound |
| Limit of Detection (LOD) | 0.25 - 1 ng[1][2] | Not Reported |
| Linear Dynamic Range | Over three orders of magnitude[1] | Not Reported |
| Photostability | High | Not Reported |
| pH Sensitivity | Staining is performed in an acidic fixative solution | Soluble in water, with color changes at high and low pH in textile dyeing applications |
| Compatibility with Mass Spectrometry | Yes | Not Reported |
Experimental Protocols
SYPRO Ruby Staining Protocol (Basic)
This protocol is a standard method for staining protein gels with SYPRO Ruby for high sensitivity.
Solutions Required:
-
Fixing Solution: 50% methanol, 7% acetic acid
-
SYPRO Ruby Protein Gel Stain
-
Wash Solution: 10% methanol, 7% acetic acid
-
Ultrapure Water
Procedure:
-
Fixation: Following electrophoresis, place the gel in a clean container and add a sufficient volume of Fixing Solution to completely cover the gel. Incubate for 30 minutes with gentle agitation.
-
Staining: Decant the Fixing Solution and add SYPRO Ruby Protein Gel Stain. The volume should be enough to cover the gel. Incubate for 3 to 4 hours, or overnight for maximum sensitivity, with gentle agitation and protected from light.
-
Washing: Decant the stain and wash the gel with the Wash Solution for 30 minutes with gentle agitation.
-
Final Rinse: Decant the Wash Solution and rinse the gel with ultrapure water for 5-10 minutes.
-
Imaging: The gel is now ready for imaging on a fluorescence imager with appropriate excitation and emission filters.
This compound Staining Protocol
Currently, there are no established and validated protocols for the use of this compound as a fluorescent protein stain in a research setting. The primary application of this compound is in the textile industry for dyeing materials such as wool and silk. Its properties as a fluorescent stain for proteins, including optimal staining and destaining conditions, have not been reported in the scientific literature.
Visualizing Experimental Workflows
To illustrate the typical workflow for protein gel staining and a hypothetical workflow for evaluating a novel fluorescent stain, the following diagrams are provided.
References
Validation of Acid Blue Dyes for Quantitative Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of protein staining methods for quantitative proteomics, with a focus on validating the performance of acid blue dyes against established alternatives. While specific quantitative data for "Acid Blue 120" is not extensively available in current research literature, this document evaluates its potential performance based on the characteristics of similar anionic dyes, such as the widely used Coomassie Brilliant Blue series. We will compare its theoretical attributes with proven methods like Coomassie staining, silver staining, and fluorescent dyes, supported by experimental data from existing studies.
Quantitative Comparison of Protein Stains
The selection of a protein stain is critical for accurate and reproducible quantification in proteomics. The ideal stain should offer high sensitivity, a wide linear dynamic range, and compatibility with downstream applications like mass spectrometry.[1][2] The following table summarizes the key performance metrics for common protein staining methods.
| Feature | Coomassie Brilliant Blue R-250 (Acid Blue 83) | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) |
| Limit of Detection | ~50 ng[3] | 8–10 ng[3] | 0.25–0.5 ng[3] | 0.25–1 ng |
| Linear Dynamic Range | Moderate | Moderate | Narrow | >3 orders of magnitude |
| Mass Spectrometry Compatibility | Yes | Yes | Limited (formaldehyde-free protocols available with reduced sensitivity) | Yes |
| Staining Time | Hours to overnight | ~1 hour to overnight | Multiple steps, time-consuming | 90 minutes to overnight |
| Visualization | Visible light | Visible light | Visible light | UV or laser-based scanner required |
| Cost | Low | Low | Low | High |
| Reproducibility | Good | Good | Low | High |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable quantitative results. Below are standardized protocols for common protein staining techniques.
Colloidal Coomassie Brilliant Blue G-250 Staining
This method offers improved sensitivity and reduced background staining compared to traditional Coomassie R-250.
Solutions:
-
Fixing Solution: 10% methanol, 7% acetic acid.
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium sulfate, 20% (v/v) methanol.
-
Washing Solution: Deionized water.
Protocol:
-
Fixation: After electrophoresis, immerse the gel in the fixing solution for 1 hour with gentle agitation.
-
Washing: Rinse the gel with deionized water three times for 20 minutes each to remove residual fixative.
-
Staining: Submerge the gel in the colloidal Coomassie staining solution and incubate for up to 20 hours with constant shaking.
-
Destaining: Destain the gel with deionized water until a clear background is achieved.
-
Imaging: Visualize the gel using a densitometer or gel documentation system.
Silver Staining
Silver staining is a highly sensitive method for detecting low-abundance proteins, though it has a narrow dynamic range and can be less reproducible.
Solutions:
-
Fixing Solution: 50% methanol, 10% acetic acid.
-
Sensitizing Solution: 0.02% sodium thiosulfate.
-
Staining Solution: 0.1% silver nitrate.
-
Developing Solution: 2% sodium carbonate, 0.04% formaldehyde.
-
Stopping Solution: 10% acetic acid.
Protocol:
-
Fixation: Fix the gel in the fixing solution for at least 1 hour.
-
Washing: Wash the gel with deionized water three times for 10 minutes each.
-
Sensitization: Incubate the gel in the sensitizing solution for 1-2 minutes.
-
Washing: Briefly rinse the gel with deionized water (2 x 1 minute).
-
Staining: Incubate the gel in the silver nitrate solution for 20-30 minutes in the dark.
-
Washing: Briefly rinse the gel with deionized water.
-
Development: Add the developing solution and agitate until protein bands appear.
-
Stopping: Stop the reaction by adding the stopping solution once the desired band intensity is reached.
-
Washing: Wash the gel with deionized water before imaging.
Fluorescent Staining (SYPRO Ruby)
Fluorescent dyes like SYPRO Ruby offer high sensitivity, a broad dynamic range, and are compatible with mass spectrometry, making them suitable for quantitative analysis.
Solutions:
-
Fixing Solution: 10% methanol, 7% acetic acid.
-
SYPRO Ruby Protein Gel Stain.
-
Washing Solution: 10% methanol, 7% acetic acid.
-
Rinse Solution: Deionized water.
Protocol:
-
Fixation: Fix the gel in the fixing solution for 30-60 minutes with gentle agitation.
-
Washing: Wash the gel with deionized water twice for 10 minutes each.
-
Staining: Decant the wash solution and add enough SYPRO Ruby stain to cover the gel. Incubate for 90 minutes to overnight, protected from light.
-
Destaining (Optional): For a lower background, wash the gel in the washing solution for 30 minutes.
-
Rinsing: Rinse the gel with deionized water before imaging.
-
Imaging: Visualize the gel using a fluorescence imager with appropriate excitation and emission filters (e.g., excitation at ~280/450 nm and emission at ~610 nm).
Visualizing the Proteomics Workflow
The following diagrams illustrate the key stages in a typical gel-based quantitative proteomics experiment.
References
A Comparative Guide to Protein Staining Methods for Quantitative Analysis
For researchers, scientists, and drug development professionals, accurate quantification of proteins is paramount. This guide provides an objective comparison of common protein staining methods, offering insights into their linearity, sensitivity, and overall performance to aid in the selection of the most appropriate technique for your experimental needs.
Performance Comparison of Protein Staining Methods
The choice of a protein staining method significantly impacts the accuracy and reliability of protein quantification. The ideal stain should exhibit a broad linear dynamic range, high sensitivity, and compatibility with downstream applications.
| Feature | Coomassie Brilliant Blue | Ponceau S | Silver Staining | Fluorescent Stains |
| Linear Dynamic Range | Good[2] | Moderate | Narrow[3] | Wide (up to 4 orders of magnitude)[2] |
| Sensitivity | ~8-25 ng[4] | ~100 ng | High (<1 ng) | Very High (<1 ng) |
| Staining Time | 30 min to overnight | 5-10 minutes | Time-consuming and complex | ~3.5 hours |
| Reversibility | No | Yes | No | Yes |
| Compatibility with Mass Spectrometry | Yes | Yes | Limited (protocol dependent) | Yes |
| Ease of Use | Simple | Very Simple | Complex | Simple |
| Cost | Low | Low | Moderate | High |
Experimental Workflows and Logical Relationships
The general workflow for protein quantification using staining methods involves several key steps, from sample preparation to data analysis. The following diagram illustrates a typical experimental workflow.
References
Unveiling the Off-Target Interactions: A Comparative Guide to the Cross-Reactivity of Acid Blue 120 with Non-Protein Biomolecules
For researchers, scientists, and drug development professionals navigating the complexities of biological assays, understanding the potential for off-target interactions of staining reagents is paramount. This guide provides a comprehensive comparison of the cross-reactivity of Acid Blue 120, a widely used aniline dye, with a range of non-protein molecules. By presenting available experimental data and detailed protocols, this document aims to equip researchers with the knowledge to anticipate and mitigate potential artifacts in their studies.
This compound is a popular stain for proteins in various applications due to its strong binding affinity. However, its interactions are not exclusively limited to proteins. The inherent chemical structure of this compound, featuring aromatic rings and sulfonate groups, predisposes it to engage in non-covalent interactions with other biomolecules, potentially leading to confounding results in sensitive assays. This guide explores these interactions with key non-protein cellular components: nucleic acids, lipids, polysaccharides, and small molecule metabolites.
Comparative Analysis of Cross-Reactivity
While direct quantitative binding data for this compound with many non-protein molecules is limited in publicly available literature, we can infer potential interactions based on the behavior of structurally similar dyes and the fundamental principles of molecular interactions. The following tables summarize the expected cross-reactivity and highlight key experimental techniques for their characterization.
Table 1: Summary of Potential Cross-Reactivity of this compound with Non-Protein Molecules
| Non-Protein Molecule | Potential for Interaction | Primary Driving Forces | Potential Impact on Assays |
| DNA/RNA | Moderate | Electrostatic interactions between the anionic sulfonate groups of the dye and the phosphate backbone of nucleic acids; Intercalation or groove binding. | Interference with DNA/RNA quantification assays; Alteration of nucleic acid mobility in electrophoresis; Potential for genotoxicity in cell-based assays. |
| Lipids (Cell Membranes) | Moderate to High | Hydrophobic interactions between the aromatic rings of the dye and the lipid tails; Electrostatic interactions with charged head groups. | Alteration of membrane fluidity and integrity; Interference with membrane potential measurements; Cytotoxicity in live-cell imaging.[1][2] |
| Polysaccharides | Variable | Electrostatic attraction/repulsion based on polysaccharide charge; Hydrogen bonding; Van der Waals forces.[3] | Inaccurate quantification of polysaccharides; Staining of extracellular matrix components. |
| Small Molecule Metabolites | Low to Moderate | Primarily non-specific, weak interactions. | Potential for interference in enzymatic and metabolic assays.[4] |
Table 2: Experimental Techniques for Assessing Cross-Reactivity
| Technique | Principle | Application for this compound Cross-Reactivity |
| Fluorescence Spectroscopy | Measures changes in fluorescence intensity or polarization upon binding. | Quantifying binding affinity and stoichiometry of this compound to DNA/RNA.[5] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding to determine thermodynamic parameters. | Characterizing the binding affinity, enthalpy, and entropy of interaction with various non-protein molecules. |
| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at a sensor surface upon binding. | Real-time analysis of the kinetics and affinity of this compound binding to immobilized non-protein molecules. |
| Cell Viability and Membrane Integrity Assays | Utilizes various indicators to assess cell health and membrane damage. | Evaluating the cytotoxic effects of this compound and its impact on cell membranes. |
| Microscopy (e.g., Confocal, Fluorescence) | Visualizes the localization of the dye within cellular structures. | Determining the subcellular distribution of this compound and its co-localization with non-protein components. |
Experimental Protocols
To facilitate the investigation of this compound's cross-reactivity, this section provides detailed methodologies for key experiments.
Protocol 1: Determination of this compound Binding to DNA using Fluorescence Spectroscopy
This protocol is adapted from methods used to study dye-DNA interactions.
Objective: To quantify the binding affinity of this compound to double-stranded DNA.
Materials:
-
This compound solution of known concentration
-
Double-stranded DNA (e.g., calf thymus DNA) solution of known concentration
-
Binding buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare a series of solutions with a fixed concentration of DNA and varying concentrations of this compound in the binding buffer.
-
Prepare a blank solution containing only the binding buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a set period to reach equilibrium.
-
Measure the fluorescence emission spectrum of each solution, exciting at a wavelength where DNA does not absorb and this compound has a known extinction coefficient.
-
Correct the fluorescence intensity for any inner filter effects.
-
Analyze the change in fluorescence intensity as a function of the this compound concentration to determine the binding constant (K) and the number of binding sites (n) using appropriate models (e.g., Scatchard plot).
Protocol 2: Assessment of this compound Interaction with Lipid Vesicles using Isothermal Titration Calorimetry (ITC)
This protocol is a general guideline for studying small molecule-lipid interactions.
Objective: To determine the thermodynamic parameters of this compound binding to lipid vesicles.
Materials:
-
This compound solution in a suitable buffer
-
Unilamellar lipid vesicles (e.g., POPC, DOPC) of known concentration, prepared in the same buffer
-
Isothermal Titration Calorimeter
Procedure:
-
Thoroughly degas both the this compound solution and the lipid vesicle suspension.
-
Load the lipid vesicle suspension into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of the this compound solution into the sample cell while monitoring the heat change.
-
Perform a control titration by injecting this compound into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the experimental data.
-
Fit the integrated heat data to a suitable binding model to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizing Experimental Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for the described protocols.
References
- 1. Impaired cell viability and mitochondrial respiration by disperse textile dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of vital dyes on human corneal endothelium and elasticity of Descemet’s membrane | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Fluorescence Spectroscopy and Anisotropy in the Analysis of DNA-Protein Interactions | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to the Reproducibility of Acid Blue 120 Staining
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of Acid Blue 120 staining, focusing on the critical aspect of reproducibility in a research setting. While this compound is an established dye in the textile and paper industries, its application as a biological stain is less documented.[1][2][3] This document provides a foundational framework for researchers interested in exploring its potential, offering a proposed experimental protocol and a methodology for evaluating its reproducibility against well-established staining reagents like Coomassie Brilliant Blue and Ponceau S.
Introduction to this compound
Experimental Protocols
Due to the limited availability of established protocols for this compound in a research setting, the following are proposed starting points for staining proteins on polyacrylamide gels and in histological sections. These protocols are extrapolated from general principles of acid dye staining.
Proposed Protocol for Staining Polyacrylamide Gels
This protocol is designed as a starting point for evaluating this compound as a protein stain in electrophoresis gels.
Reagents:
-
Staining Solution: 0.1% (w/v) this compound in 40% (v/v) ethanol, 10% (v/v) acetic acid.
-
Destaining Solution: 40% (v/v) ethanol, 10% (v/v) acetic acid.
-
Fixing Solution (Optional): 50% (v/v) methanol, 10% (v/v) acetic acid.
Procedure:
-
Fixation (Optional but Recommended): After electrophoresis, place the gel in the fixing solution for 30-60 minutes. This step helps to precipitate the proteins within the gel matrix.
-
Staining: Remove the fixing solution and add the this compound staining solution. Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Destaining: Remove the staining solution and add the destaining solution. Destain with gentle agitation, changing the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background.
-
Storage: The destained gel can be stored in distilled water.
Proposed Protocol for Histological Staining
This protocol is a general guideline for using this compound as a counterstain for cytoplasm and connective tissue in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Reagents:
-
This compound Staining Solution: 0.5% (w/v) this compound in 1% (v/v) acetic acid.
-
Nuclear Stain: Hematoxylin solution (e.g., Mayer's or Harris').
-
Differentiating Solution: 0.5% (v/v) hydrochloric acid in 70% (v/v) ethanol.
-
Bluing Solution: Scott's tap water substitute or a dilute alkaline solution.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Nuclear Staining: Stain with hematoxylin for the recommended time.
-
Differentiation: Briefly dip in the differentiating solution to remove excess hematoxylin.
-
Bluing: Place in the bluing solution until the nuclei turn blue.
-
Washing: Wash gently in running tap water.
-
Counterstaining: Immerse slides in the this compound staining solution for 2-5 minutes.
-
Dehydration and Mounting: Dehydrate through a graded series of ethanol, clear in xylene, and mount with a suitable mounting medium.
Assessing Staining Reproducibility
The reproducibility of a staining method is paramount for reliable data interpretation. The following experimental workflow is proposed to quantitatively assess the reproducibility of this compound staining.
Caption: Experimental workflow for assessing staining reproducibility.
Data Presentation: Quantitative Comparison of Staining Reproducibility
To objectively evaluate the reproducibility of this compound, the following quantitative metrics should be assessed and compared with established stains. The data should be presented in a clear, tabular format.
| Parameter | This compound (Hypothetical Data) | Coomassie Brilliant Blue | Ponceau S |
| Intra-Assay Variability (CV%) | To be determined | < 10% | < 15% |
| Inter-Assay Variability (CV%) | To be determined | < 15% | < 20% |
| Limit of Detection (ng) | To be determined | ~50 ng | ~200 ng |
| Linear Dynamic Range | To be determined | Moderate | Narrow |
| Reversibility | To be determined | No | Yes |
CV% (Coefficient of Variation) = (Standard Deviation / Mean) * 100
Comparison with Alternative Stains
Coomassie Brilliant Blue
Coomassie Brilliant Blue is a widely used, sensitive stain for detecting proteins in polyacrylamide gels. It offers a good limit of detection and is compatible with mass spectrometry. However, the staining process is multi-stepped, involving fixation and destaining, which can introduce variability.
Ponceau S
Ponceau S is a rapid, reversible stain commonly used to verify protein transfer to membranes in Western blotting. Its reversibility allows for subsequent immunodetection. While convenient, Ponceau S has a lower sensitivity compared to Coomassie Brilliant Blue.
Factors Influencing Reproducibility
The consistency of staining results is influenced by several factors that must be carefully controlled in any experimental protocol.
Caption: Key factors affecting staining reproducibility.
Conclusion
This compound presents a potential alternative for biological staining, but its utility in a research context is contingent on the reproducibility of its staining results. This guide provides a framework for the systematic evaluation of this compound. By following the proposed protocols and a rigorous methodology for assessing reproducibility, researchers can determine if this compound is a viable and reliable tool for their specific applications. The comparison with established standards such as Coomassie Brilliant Blue and Ponceau S will provide a critical benchmark for its performance. Further studies are warranted to generate robust experimental data and validate the use of this compound in various research and drug development workflows.
References
A Comparative Performance Analysis of Acid Blue 120 and Alternative Acid Dyes in Textile Research
For researchers and scientists in the textile and drug development fields, the selection of appropriate dyes is critical for achieving desired coloration, performance, and reproducibility. This guide provides an objective comparison of Acid Blue 120 with two common alternatives, Acid Blue 113 and Acid Blue 80, focusing on their performance in dyeing wool and polyamide (nylon) fibers. The information presented is supported by available experimental data to aid in the selection of the most suitable dye for specific research applications.
Acid dyes are a class of anionic dyes primarily used for dyeing protein fibers like wool and silk, as well as synthetic polyamides such as nylon. The dyeing process relies on the formation of ionic bonds between the anionic dye molecules and the cationic sites on the fibers, which are generated in an acidic dyebath. The performance of these dyes can vary significantly based on their molecular structure, influencing properties such as color fastness, dyeing efficiency, and leveling.
Comparative Performance Data
The following tables summarize the available quantitative data on the performance of this compound, Acid Blue 113, and Acid Blue 80 on wool and nylon substrates. It is important to note that direct comparisons are most accurate when data is generated from a single, controlled study. The data presented here has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Color Fastness Properties of Acid Blue Dyes on Wool
| Dye | C.I. Name | Chemical Class | Light Fastness (ISO 105-B02) | Wash Fastness (Staining) (ISO 105-C06) | Perspiration Fastness (Staining) (ISO 105-E04) | Rubbing Fastness (Staining) |
| This compound | 26400 | Double Azo | 5 | 3-4 | 3-4 | Not Available |
| Acid Blue 113 | 26360 | Double Azo | 4-5 | Not Available | Not Available | Not Available |
| Acid Blue 80 | 61585 | Anthraquinone | 6-7 | Not Available | Not Available | Not Available |
Table 2: Color Fastness Properties of Acid Blue Dyes on Nylon
| Dye | C.I. Name | Chemical Class | Light Fastness (AATCC 16) | Wash Fastness | Perspiration Fastness | Rubbing Fastness |
| This compound | 26400 | Double Azo | Not Available | Not Available | Not Available | Not Available |
| Acid Blue 113 | 26360 | Double Azo | 4 | Not Available | Not Available | Not Available |
| Acid Blue 80 | 61585 | Anthraquinone | 6 | Not Available | Not Available | Not Available |
Note: Fastness ratings are typically on a scale of 1 to 5 for wash, perspiration, and rubbing fastness (where 5 is the best), and on a scale of 1 to 8 for light fastness (where 8 is the best).
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of dye performance. The following are generalized protocols for key experiments cited in this guide.
Exhaust Dyeing of Wool and Nylon with Acid Dyes
This protocol describes a standard laboratory procedure for applying acid dyes to wool and nylon fabrics.
1. Fabric Preparation:
-
Scour the fabric with a non-ionic detergent solution (e.g., 1-2 g/L) at 40-50°C for 20-30 minutes to remove any impurities.
-
Rinse the fabric thoroughly with warm and then cold water.
2. Dyebath Preparation:
-
Prepare the dyebath with a specific liquor-to-goods ratio (e.g., 20:1).
-
Add a leveling agent (e.g., 1 g/L) to promote even dye uptake, if required.
-
Add an electrolyte, such as Glauber's salt (sodium sulfate), as needed to control the rate of dyeing.
-
Adjust the pH of the dyebath to the desired level (typically 4.5-5.5 for many acid dyes) using acetic acid or a suitable buffer like sodium acetate.
3. Dyeing Procedure:
-
Immerse the wet, scoured fabric into the dyebath at an initial temperature of approximately 40°C.
-
Gradually raise the temperature of the dyebath to near boiling (95-100°C) at a rate of 1-2°C per minute.
-
Maintain the dyeing at this temperature for 30-60 minutes, with gentle agitation to ensure even dyeing.
-
Allow the dyebath to cool gradually before removing the dyed fabric.
4. Post-Treatment:
-
Rinse the dyed fabric thoroughly with warm and then cold water until the rinse water is clear.
-
A post-treatment with a dye-fixing agent can be applied to improve wash fastness.
-
Dry the fabric at a moderate temperature.
Color Fastness to Washing (Adapted from ISO 105-C06)
This test evaluates the resistance of the color of the textile to domestic or commercial laundering procedures.
1. Specimen Preparation:
-
Prepare a composite specimen by attaching a piece of the dyed fabric to a standard multi-fiber adjacent fabric.
2. Washing Procedure:
-
Place the composite specimen in a stainless-steel container with a specified number of steel balls (to provide mechanical action).
-
Add a solution of a standard detergent (e.g., ECE phosphate reference detergent) and, if required, a bleaching agent (e.g., sodium perborate).
-
The container is then agitated in a laundering machine at a specified temperature and for a specific duration.
3. Evaluation:
-
After the washing cycle, the specimen is rinsed and dried.
-
The change in color of the dyed fabric is assessed using the Grey Scale for Assessing Change in Colour.
-
The degree of staining on the adjacent multi-fiber fabric is assessed using the Grey Scale for Assessing Staining.
Color Fastness to Light (Adapted from AATCC Test Method 16)
This test determines the resistance of the dyed material to the fading effects of light.
1. Specimen Preparation:
-
A specimen of the dyed fabric is mounted in a holder.
2. Exposure:
-
The mounted specimen is exposed to a controlled artificial light source (typically a xenon-arc lamp that simulates natural sunlight) in a lightfastness tester.
-
A set of Blue Wool standards with known lightfastness ratings are exposed simultaneously under the same conditions.
3. Evaluation:
-
The exposure is continued until a specified amount of fading occurs on one of the Blue Wool standards.
-
The lightfastness of the test specimen is then rated by comparing the degree of its fading with that of the Blue Wool standards. The rating corresponds to the number of the Blue Wool standard that exhibits similar fading.
Visualizations
To further illustrate the concepts and processes involved in textile dyeing and evaluation, the following diagrams are provided.
Performance of Acid Blue 120 in Native-PAGE vs. SDS-PAGE: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate visualization of proteins separated by polyacrylamide gel electrophoresis (PAGE) is a critical step in analysis. While a variety of protein stains are available, this guide provides a comparative analysis of the performance of Acid Blue 120 against standard staining methods in both native-PAGE and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
This compound, a double azo dye, is primarily utilized in the textile industry for dyeing protein-based fibers such as wool and silk.[1][2] Its chemical structure, featuring sulfonic acid groups, grants it water solubility and an affinity for proteinaceous materials, suggesting its potential as a protein stain in electrophoretic applications.[3][4] However, it is not a commonly documented stain for this purpose in scientific literature. This guide will, therefore, compare its theoretical performance based on the properties of acid dyes against the well-established performance of Coomassie Brilliant Blue, silver staining, and fluorescent dyes.
Comparison of Protein Staining Methods
The choice of a protein stain is dependent on several factors, including the required sensitivity, the nature of the downstream applications, and the experimental throughput. Below is a summary of the key performance characteristics of common protein staining methods.
| Feature | This compound (Theoretical) | Coomassie Brilliant Blue (R-250 & G-250) | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Limit of Detection | Estimated to be similar to other acid dyes, likely in the range of 50-100 ng. | R-250: ~100 ngG-250 (Colloidal): 8–10 ng[5] | 0.25–0.5 ng | 0.25–0.5 ng |
| Linear Dynamic Range | Likely narrow to moderate. | Moderate | Narrow | Wide (>3 orders of magnitude) |
| Staining Time | Potentially hours to overnight, similar to other textile dyes. | R-250: Hours to overnightG-250: ~1 hour to overnight | 30-120 minutes | ~60 minutes |
| Compatibility with Mass Spectrometry | Unknown, but as an acid dye that non-covalently binds, it may be compatible. | Yes | Certain formulations are compatible. | Yes |
| Reversibility | Likely reversible with changes in pH or ionic strength. | Yes | No | Yes |
| Ease of Use | Potentially simple, involving a staining and destaining step. | Simple, well-established protocols. | Multi-step and complex protocol. | Simple one-step protocols are available. |
| Cost | Likely low, given its industrial use. | Low | High | High |
Experimental Protocols
Detailed methodologies are crucial for achieving reproducible and reliable results in protein staining.
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) Staining
SDS-PAGE separates proteins primarily based on their molecular weight after denaturation with SDS.
Hypothetical Protocol for this compound Staining (SDS-PAGE):
This protocol is inferred based on the general principles of using acid dyes for staining protein fibers.
-
Fixation: Following electrophoresis, immerse the gel in a fixing solution (e.g., 50% methanol, 10% acetic acid in water) for at least 1 hour to precipitate the proteins within the gel matrix.
-
Staining: Prepare a staining solution of 0.1% (w/v) this compound in 40% methanol and 10% acetic acid. Immerse the fixed gel in the staining solution and agitate gently for 2-4 hours at room temperature.
-
Destaining: Transfer the gel to a destaining solution (e.g., 20% methanol, 10% acetic acid in water) and agitate. Change the destaining solution several times until the protein bands are clearly visible against a clear background.
Standard Coomassie Brilliant Blue R-250 Staining Protocol (SDS-PAGE):
-
Fixation and Staining: After electrophoresis, immerse the gel in a solution of 0.1% Coomassie Brilliant Blue R-250, 50% methanol, and 10% acetic acid for at least 4 hours or overnight with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution of 40% methanol and 10% acetic acid. Agitate the gel and change the destaining solution periodically until the background is clear and protein bands are well-defined.
Native Polyacrylamide Gel Electrophoresis (Native-PAGE) Staining
Native-PAGE separates proteins in their folded state, based on a combination of their size, shape, and intrinsic charge. The staining procedure is similar to that for SDS-PAGE, but care must be taken to avoid denaturation if the protein's native activity is to be retained for downstream applications.
Hypothetical Protocol for this compound Staining (Native-PAGE):
-
Fixation (Optional): If downstream applications do not require native protein recovery, fix the gel as described for SDS-PAGE. For activity assays, fixation should be omitted.
-
Staining: Immerse the gel in a 0.1% (w/v) this compound staining solution in 10% acetic acid (omitting methanol to minimize denaturation) for 2-4 hours.
-
Destaining: Destain with 10% acetic acid until bands are visible.
Standard Coomassie Brilliant Blue G-250 Staining Protocol (Native-PAGE):
Colloidal Coomassie G-250 is often preferred for native gels as it stains proteins with less background and can be used in protocols that omit alcohol, which can denature proteins.
-
Washing: After electrophoresis, wash the gel three times for 10 minutes each with deionized water to remove buffer components.
-
Staining: Immerse the gel in a colloidal Coomassie G-250 staining solution (e.g., Thermo Scientific PageBlue™ Protein Staining Solution) for at least 1 hour with gentle agitation.
-
Washing: Rinse the gel with deionized water to reduce background. A destaining step with organic solvents is typically not required.
Visualizing Experimental Workflows
To illustrate the logical flow of the staining processes, the following diagrams have been generated using the DOT language.
Conclusion
While this compound is not a conventional stain for protein electrophoresis, its chemical properties as an acid dye suggest it could theoretically be adapted for this purpose, likely with performance characteristics similar to other less-sensitive organic dyes. For routine, qualitative analysis in both native- and SDS-PAGE, Coomassie Brilliant Blue R-250 and G-250 remain the cost-effective standards with well-established protocols and predictable outcomes. For applications demanding higher sensitivity, such as the detection of low-abundance proteins, silver staining and fluorescent dyes offer significantly lower limits of detection, albeit at a higher cost and, in the case of silver staining, with a more complex procedure.
Researchers considering the use of this compound for protein gel staining should be prepared to undertake significant optimization of staining and destaining conditions to achieve satisfactory results. For most applications, the established methods of Coomassie, silver, or fluorescent staining will provide more reliable and sensitive detection.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 3. This compound | 3529-01-9 | Benchchem [benchchem.com]
- 4. CAS 3529-01-9: this compound | CymitQuimica [cymitquimica.com]
- 5. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
A Researcher's Guide to Fluorescent Protein Stains: A Comparative Analysis
For researchers in the life sciences and drug development, accurate and sensitive detection of proteins in electrophoresis gels is a critical step in countless workflows. While numerous staining methods exist, fluorescent stains have emerged as a superior choice for quantitative analysis due to their high sensitivity, broad dynamic range, and compatibility with downstream applications like mass spectrometry.
This guide provides a comprehensive comparison of popular fluorescent protein stains to aid researchers in selecting the optimal reagent for their specific experimental needs.
A Note on Acid Blue 120: Initial investigation into this compound as a fluorescent protein stain for gel electrophoresis did not yield sufficient data within the life science research context. It is primarily characterized as an azo dye for industrial applications.[1][2][3][4] Therefore, this guide will focus on a comparative analysis of well-established and widely used fluorescent protein stains.
Performance Benchmarks of Leading Fluorescent Protein Stains
The selection of a fluorescent protein stain is often dictated by the required sensitivity, the desired dynamic range for quantification, and compatibility with subsequent analytical methods. The following table summarizes the key performance metrics of three widely used fluorescent protein stains: SYPRO Ruby, Deep Purple, and Flamingo.
| Feature | SYPRO Ruby | Deep Purple | Flamingo |
| Limit of Detection (LOD) | 0.25 - 1 ng[5] | ~0.5 ng | ~0.5 ng |
| Linear Dynamic Range | > 3 orders of magnitude | Up to 4 orders of magnitude | > 3 orders of magnitude |
| Mass Spectrometry Compatibility | Yes | Yes | Yes |
| Excitation (Ex) Maxima (nm) | ~280, 470 | ~532 | ~488, 532 |
| Emission (Em) Maxima (nm) | ~610 | ~560 | ~590 |
| Staining Time | ~90 minutes (rapid protocol) to overnight | ~5 hours to overnight | ~5 hours |
| Protein-to-Protein Variability | Low | Some variability reported | Low |
Experimental Protocols: A Step-by-Step Overview
Detailed and consistent protocols are crucial for reproducible results. Below are the generalized experimental procedures for SYPRO Ruby, Deep Purple, and Flamingo stains.
SYPRO Ruby Protein Gel Stain Protocol (Rapid Method)
-
Fixation: Following electrophoresis, immerse the gel in a fixative solution (e.g., 50% methanol, 7% acetic acid) and agitate for 15-30 minutes. Repeat with fresh fixative.
-
Staining: Decant the fixative and add the SYPRO Ruby gel stain. The staining can be performed rapidly by microwaving or with a longer incubation at room temperature with agitation, protected from light.
-
Washing: After staining, wash the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.
-
Imaging: The gel can be visualized using a UV or blue-light transilluminator or a laser-based gel scanner with appropriate excitation and emission filters.
Deep Purple Total Protein Stain Protocol
-
Fixation: Place the gel in a fix solution (e.g., 7.5% acetic acid, 10% methanol) and incubate overnight with gentle shaking.
-
Washing: Wash the gel multiple times with water to remove the fixative.
-
Staining: Incubate the gel in the Deep Purple staining solution for approximately 1 hour with agitation, protected from light.
-
Development: Develop the stain by incubating the gel in a dilute ammonia solution.
-
Stabilization and Imaging: Wash the gel in a signal stabilization solution (e.g., 0.75% acetic acid) before imaging. A laser-based scanner with an excitation wavelength of 532 nm is commonly used.
Flamingo Fluorescent Gel Stain Protocol
-
Fixation: Immerse the gel in a fixative solution (e.g., 40% ethanol, 10% acetic acid) for at least one hour.
-
Washing: Wash the gel with water to remove the fixative.
-
Staining: Incubate the gel in the Flamingo staining solution for a minimum of 3 hours.
-
Destaining (Optional): For lower background, a destaining step in 7.5% acetic acid can be performed.
-
Imaging: Gels can be visualized using a variety of fluorescence imaging systems, with optimal performance on laser-based scanners.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental process and aid in stain selection, the following diagrams illustrate a typical workflow and a decision-making tree.
Caption: A generalized experimental workflow for staining proteins in polyacrylamide gels using fluorescent dyes.
Caption: A decision-making guide for selecting a fluorescent protein stain based on experimental priorities.
References
- 1. This compound | 3529-01-9 | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. worlddyevariety.com [worlddyevariety.com]
- 4. China this compound Manufacturers, Suppliers, Factory - Free Sample - COLOR BLOOM [colorbloomdyes.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Protein Gel Stains and Imaging System Compatibility
For researchers, scientists, and drug development professionals, the accurate visualization of proteins in polyacrylamide gels is a fundamental step in many workflows. While a variety of protein stains are available, understanding their compatibility with different gel imaging systems is crucial for generating high-quality, quantifiable data. This guide provides an objective comparison of common protein staining methods, offering insights into their performance and the imaging technology required for optimal results.
While the query specified Acid Blue 120, publicly available scientific literature does not indicate its use as a routine protein gel stain. This compound is primarily documented as an azo dye for textiles and other industrial applications[1][2]. Therefore, this guide will focus on established and widely used protein staining alternatives, providing a comparative analysis to inform your experimental choices.
Performance Comparison of Common Protein Stains
The selection of a protein stain is often a trade-off between sensitivity, cost, and the desired downstream applications. The following table summarizes the key performance characteristics of common protein stains.
| Feature | Coomassie Brilliant Blue R-250 | Colloidal Coomassie G-250 | Silver Staining | Fluorescent Stains (e.g., SYPRO Ruby) |
| Limit of Detection | ~50 ng[3] | 8–10 ng[3] | 0.25–0.5 ng[3] | 0.25–1 ng |
| Dynamic Range | Moderate | Moderate | Narrow | >3 orders of magnitude |
| Staining Time | Hours to overnight | ~1 hour to overnight | Varies (can be lengthy) | 90 minutes to overnight |
| Compatibility with Mass Spectrometry | Yes | Yes | Protocol dependent, can be incompatible | Yes |
| Imaging System | Visible Light Transilluminator or Densitometer | Visible Light Transilluminator or Densitometer | Visible Light Transilluminator or Densitometer | UV or Blue/Green-Light Transilluminator/Laser Scanner |
| Cost | Low | Low to Moderate | Moderate | High |
Experimental Workflow for Comparing Protein Stains
The following diagram outlines a typical workflow for comparing the efficacy of different protein stains for a specific experimental setup.
Experimental Protocols
Detailed methodologies are essential for reproducible and comparable results. Below are standard protocols for the discussed staining methods.
Coomassie Brilliant Blue R-250 Staining
This is a classic and widely used method for visualizing proteins within a polyacrylamide gel.
-
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.
-
-
Protocol:
-
Following electrophoresis, place the gel in a clean container.
-
Add enough Staining Solution to cover the gel and incubate with gentle agitation for 2-4 hours at room temperature.
-
Decant the staining solution.
-
Add Destaining Solution and agitate gently. Change the destaining solution every 30 minutes until the background is clear and protein bands are distinct.
-
Colloidal Coomassie G-250 Staining
This method offers higher sensitivity and lower background compared to the R-250 method, often without the need for extensive destaining.
-
Materials:
-
Fixing Solution: 50% (v/v) ethanol, 2% (v/v) phosphoric acid.
-
Staining Solution: Commercially available or prepared as 0.1% (w/v) Coomassie G-250, 2% (v/v) phosphoric acid, 10% (w/v) ammonium sulfate, 20% (v/v) methanol.
-
Wash Solution: Deionized water.
-
-
Protocol:
-
Fix the gel in Fixing Solution for at least 1 hour.
-
Decant the fixing solution and add the Staining Solution. Incubate overnight with gentle agitation.
-
To reduce background, wash the gel with deionized water for 1-2 hours.
-
Silver Staining
Silver staining provides high sensitivity but has a narrow dynamic range and can be less reproducible.
-
Materials:
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid.
-
Sensitizing Solution: 0.02% (w/v) sodium thiosulfate.
-
Silver Solution: 0.1% (w/v) silver nitrate.
-
Developing Solution: 2% (w/v) sodium carbonate, 0.04% (v/v) formaldehyde.
-
Stopping Solution: 10% (v/v) acetic acid.
-
-
Protocol:
-
Fix the gel for at least 1 hour.
-
Wash the gel with deionized water three times for 10 minutes each.
-
Incubate in Sensitizing Solution for 1 minute.
-
Rinse with deionized water twice.
-
Incubate in cold Silver Solution for 20 minutes.
-
Rinse briefly with deionized water.
-
Add Developing Solution until bands appear.
-
Stop the reaction with Stopping Solution.
-
Fluorescent Staining (SYPRO Ruby)
This method offers high sensitivity and a broad dynamic range, making it suitable for quantitative analysis.
-
Materials:
-
Fixing Solution: 50% (v/v) methanol, 7% (v/v) acetic acid.
-
SYPRO Ruby Protein Gel Stain (commercially available).
-
Wash Solution: 10% (v/v) methanol, 7% (v/v) acetic acid.
-
-
Protocol:
-
Fix the gel in Fixing Solution for at least 30 minutes.
-
Decant the fixative solution and add enough SYPRO Ruby Protein Gel Stain to cover the gel. Protect the container from light.
-
Incubate for at least 90 minutes with gentle agitation.
-
Wash the gel in the Wash Solution for 30 minutes to reduce background.
-
Rinse the gel with deionized water before imaging.
-
Imaging System Compatibility
The choice of imaging system is dictated by the type of stain used.
-
Visible Light Imaging: Coomassie and silver-stained gels can be imaged using a simple white light transilluminator or a densitometer. These systems capture an image of the gel and allow for densitometric analysis to quantify the amount of protein in each band. Modern CCD or CMOS camera-based gel documentation systems provide high-quality images for quantitative analysis.
-
Fluorescent Imaging: Fluorescently stained gels require an imager equipped with an appropriate light source (e.g., UV, blue, or green light) and emission filters to capture the fluorescent signal. These systems, which include laser-based scanners and CCD camera-based imagers, offer high sensitivity and a wide linear dynamic range, making them ideal for quantitative proteomics.
Conclusion
While this compound is not a recognized protein gel stain, researchers have a variety of robust and well-characterized alternatives at their disposal. The choice between Coomassie-based stains, silver staining, and fluorescent dyes will depend on the specific requirements for sensitivity, quantitation, and compatibility with downstream applications such as mass spectrometry. For routine visualization, Coomassie stains offer a cost-effective and reliable solution. When high sensitivity is paramount, silver staining or, preferably, fluorescent dyes are the methods of choice, with the latter offering superior quantitative capabilities and compatibility with mass spectrometry. Careful consideration of both the staining method and the available imaging instrumentation will ensure the generation of high-quality and reproducible data in your protein analysis workflows.
References
A Comparative Guide to Acid Blue 120 and Acid Blue 90 for Researchers and Scientists
This guide provides a comprehensive side-by-side comparison of Acid Blue 120 and Acid Blue 90, focusing on their chemical properties, established applications, and performance in scientific contexts. While both are acid dyes, their distinct chemical structures give rise to vastly different applications, with Acid Blue 90 being a staple in biochemical research and this compound primarily used in the textile industry.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of these dyes is crucial for appreciating their respective applications. This compound is a double azo dye, while Acid Blue 90 is a triarylmethane dye. This structural difference is a key determinant of their interaction with various substrates and their resulting functionalities.
| Property | This compound | Acid Blue 90 |
| Synonyms | C.I. 26400, Weak Acid Navy Blue GR | C.I. 42655, Coomassie Brilliant Blue G-250, Brilliant Blue G |
| CAS Number | 3529-01-9[1] | 6104-58-1[2][3] |
| Molecular Formula | C₃₃H₂₃N₅Na₂O₆S₂[1] | C₄₇H₄₈N₃NaO₇S₂[3] |
| Molecular Weight | 695.68 g/mol | 854.02 g/mol |
| Appearance | Dark purple uniform powder | Dark blue to violet crystalline powder |
| Solubility in Water | Soluble (purple solution) | Soluble (50 mg/ml) |
| Solubility in Ethanol | Soluble (deep blue solution) | Soluble (40 mg/ml) |
| Chemical Class | Double Azo Dye | Triarylmethane Dye |
Applications in a Scientific Context
The applications of this compound and Acid Blue 90 in a research setting are distinct. Acid Blue 90 is a widely used tool in proteomics and cell biology, whereas this compound's use is primarily in material sciences, with some potential for biological staining.
Acid Blue 90: A Workhorse in Protein Analysis and a Potent P2X7 Antagonist
Acid Blue 90, commercially known as Coomassie Brilliant Blue G-250, is indispensable in biochemical laboratories for two primary reasons: protein quantification and visualization in polyacrylamide gels.
-
Protein Quantification: The Bradford Assay: The Bradford assay is a rapid and sensitive colorimetric method for determining the concentration of protein in a solution. It relies on the binding of Coomassie Brilliant Blue G-250 to proteins, which causes a shift in the dye's maximum absorbance from 465 nm to 595 nm. This change in absorbance is proportional to the amount of protein in the sample.
-
Protein Visualization in Gels: Acid Blue 90 is a common stain for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). It binds to proteins, allowing for the visualization of distinct bands corresponding to proteins of different molecular weights.
-
P2X7 Receptor Antagonism: Beyond its role as a dye, Acid Blue 90 is a known antagonist of the P2X7 receptor, an ATP-gated ion channel involved in inflammation and immune responses. This property makes it a valuable tool for studying the P2X7 signaling pathway.
This compound: A Dye for Protein-Based Fibers with Limited Biochemical Applications
This compound is primarily utilized for dyeing protein-based fibers such as wool and silk, as well as polyamides. Its application in a laboratory setting is less defined, with mentions of its use for "biological shading" without specific, widely adopted protocols. The affinity of this compound for protein fibers suggests an interaction with proteins; however, its suitability for quantitative or specific visualization techniques like those established for Acid Blue 90 has not been demonstrated. Its chemical nature as an azo dye makes it structurally distinct from the triarylmethane structure of Acid Blue 90, which is optimized for protein binding in solution and gel matrices.
Performance Comparison and Experimental Data
A direct performance comparison for a single application is challenging due to their divergent primary uses. However, we can compare their effectiveness in their respective, well-established roles.
Performance in Protein Staining and Quantification
| Parameter | Acid Blue 90 (Coomassie Brilliant Blue G-250) | This compound |
| Protein Assay Sensitivity | High (Bradford assay) | Not established |
| Protein Gel Staining | Widely used, clear background | Not established |
| Mechanism of Protein Interaction | Binds to basic and aromatic amino acid residues | Primarily used for dyeing protein fibers |
Performance as a Dye for Materials
The performance of these dyes for coloring materials is assessed by their color fastness properties.
| Fastness Property (on Wool) | This compound (ISO Scale) | Acid Blue 90 (General Assessment) |
| Light Fastness | 5 | Generally good for textile applications |
| Soaping | 3-4 | Good |
| Perspiration | 4 | Good |
Experimental Protocols
Bradford Protein Assay using Acid Blue 90 (Coomassie Brilliant Blue G-250)
Objective: To determine the concentration of a protein in a solution.
Materials:
-
Coomassie Brilliant Blue G-250 reagent
-
Protein standard (e.g., Bovine Serum Albumin, BSA) at a known concentration
-
Spectrophotometer capable of measuring absorbance at 595 nm
-
Cuvettes or microplate reader
Procedure:
-
Prepare a standard curve:
-
Prepare a series of dilutions of the BSA standard (e.g., 0, 2, 4, 6, 8, 10 µg/mL).
-
-
Sample Preparation:
-
Dilute the unknown protein sample to fall within the range of the standard curve.
-
-
Assay:
-
To a set of test tubes or microplate wells, add a small volume of each standard and the unknown sample.
-
Add the Coomassie reagent to each tube/well and mix.
-
Incubate at room temperature for at least 5 minutes.
-
-
Measurement:
-
Measure the absorbance of each sample at 595 nm.
-
-
Analysis:
-
Plot the absorbance of the standards versus their concentration to create a standard curve.
-
Use the standard curve to determine the concentration of the unknown protein sample.
-
Protein Gel Staining with Acid Blue 90 (Coomassie Brilliant Blue G-250)
Objective: To visualize protein bands in a polyacrylamide gel.
Materials:
-
Staining solution: 0.1% (w/v) Coomassie Brilliant Blue G-250 in 40% (v/v) methanol and 10% (v/v) acetic acid.
-
Destaining solution: 10% (v/v) methanol and 10% (v/v) acetic acid in water.
Procedure:
-
Fixation: After electrophoresis, fix the gel in a solution of 40% methanol and 10% acetic acid for 30 minutes.
-
Staining: Immerse the gel in the Coomassie staining solution and gently agitate for 1-2 hours.
-
Destaining: Transfer the gel to the destaining solution. Gently agitate and change the destaining solution periodically until the background is clear and the protein bands are distinctly visible.
Visualizing Workflows and Pathways
To further clarify the processes and mechanisms discussed, the following diagrams are provided.
Conclusion
References
A Comparative Review of Acid Blue 120 in Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive literature review of Acid Blue 120, presenting its performance characteristics in comparison to other relevant acid dyes. The information is compiled from various scientific studies to offer an objective overview for research and development applications. This document summarizes key performance indicators in textile dyeing and wastewater treatment, details relevant experimental protocols, and visualizes procedural workflows.
Introduction to this compound
This compound, also known as C.I. 26400, is a weak acid, double azo dye.[1] Its molecular formula is C₃₃H₂₃N₅Na₂O₆S₂ with a molecular weight of 695.68 g/mol .[1][2] The presence of sulfonic acid groups in its structure enhances its solubility in water, a key characteristic for its application in acidic or neutral dye baths.[1] This red-light navy blue dye is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[2] Its applications also extend to the coloring of leather and paper, and for biological shading purposes.
Comparison of Dyeing Performance
The performance of a dye is critical for its application in the textile industry. Key indicators include colorfastness to light, washing (soaping), perspiration, and other environmental factors.
Performance Data for this compound
Data on the fastness properties of this compound on wool has been reported according to both ISO and AATCC standards.
| Fastness Test | Standard | Fading | Staining |
| Light Fastness | ISO | 5 | - |
| AATCC | 5 | - | |
| Soaping | ISO | 3-4 | 3-4 |
| AATCC | 3 | 3 | |
| Perspiration | ISO | 4 | 4 |
| AATCC | 3 | 3 | |
| Oxygen Bleaching | ISO | 4 | - |
| AATCC | 4 | - | |
| Seawater | ISO | 3-4 | - |
| AATCC | 3 | - |
Table 1: Fastness properties of this compound on wool. Data compiled from various sources.
Comparative Performance with Alternative Acid Dyes
Direct comparative studies of this compound against other acid dyes under identical conditions are limited in the reviewed literature. However, performance data for other acid dyes from various studies can provide a basis for comparison. The following table summarizes the lightfastness of several azo and anthraquinone acid dyes on different fibers.
Disclaimer: The data in the following table is compiled from different studies and the experimental conditions may have varied. Therefore, a direct comparison should be made with caution.
| Dye Class | C.I. Name | Textile | Lightfastness Rating (Blue Wool Scale) |
| Azo | Acid Red 88 | Wool | 3-4 |
| Nylon | 3 | ||
| Silk | 3-4 | ||
| Azo | Acid Yellow 36 | Wool | 4 |
| Nylon | 3-4 | ||
| Azo | This compound | Wool | 5 |
| Azo | Acid Blue 113 | Wool | 4-5 |
| Nylon | 4 | ||
| Anthraquinone | Acid Blue 80 | Wool | 6-7 |
| Nylon | 6 | ||
| Silk | 6-7 |
Table 2: Comparative lightfastness of various acid dyes.
From the available data, this compound exhibits good lightfastness on wool, comparable to or slightly better than other azo dyes like Acid Blue 113 and superior to Acid Red 88 and Acid Yellow 36. However, its lightfastness is lower than that of anthraquinone-based dyes like Acid Blue 80.
Comparison of Wastewater Treatment Performance
The release of azo dyes into the environment is a significant concern due to their persistence and potential toxicity. Research has focused on various methods for their removal from wastewater, including photocatalytic degradation.
Performance Data for this compound
Comparative Performance with Alternative Acid Dyes in Wastewater Treatment
A study on the photocatalytic degradation of Acid Blue 113 and Acid Red 88 using a UV-C/TiO₂ suspension system provides a framework for comparing the treatability of different acid dyes.
Disclaimer: The following data is from a study that did not include this compound. It is presented here to illustrate the comparative performance of other relevant acid dyes under specific experimental conditions.
| Parameter | Acid Blue 113 | Acid Red 88 |
| Optimal Removal Efficiency | 98.7% | 99.6% |
| First-Order Degradation Rate Constant (k₁) | 0.048 min⁻¹ | 0.059 min⁻¹ |
Table 3: Comparative photocatalytic degradation of Acid Blue 113 and Acid Red 88.
The results indicate that under the studied conditions, both Acid Blue 113 and Acid Red 88 can be effectively degraded, with Acid Red 88 showing a slightly higher degradation rate. The complex double azo structure of this compound may influence its degradation kinetics compared to these dyes.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized protocols for key experiments involving acid dyes.
Textile Dyeing with Acid Dyes on Wool
This protocol describes a typical procedure for dyeing wool fabric with acid dyes.
-
Fabric Preparation: The wool fabric is first scoured with a non-ionic detergent solution to remove any impurities that might interfere with dyeing. It is then thoroughly rinsed with water.
-
Dye Bath Preparation: A dye bath is prepared with a specific liquor ratio (e.g., 40:1). The required amount of this compound is pre-dissolved in hot water and then added to the dye bath.
-
pH Adjustment: The pH of the dye bath is adjusted to an acidic range (typically pH 4-6) using acetic acid or formic acid. This is crucial for promoting the ionic interaction between the anionic dye and the cationic sites on the wool fibers.
-
Dyeing Process: The scoured wool fabric is introduced into the dye bath. The temperature is gradually raised to near boiling (around 98°C) and maintained for a specific duration (e.g., 60 minutes) to ensure dye penetration and fixation.
-
Rinsing and Drying: After dyeing, the fabric is rinsed with water to remove any unfixed dye and then dried.
Photocatalytic Degradation of Acid Dyes
This protocol outlines a general procedure for evaluating the photocatalytic degradation of acid dyes in an aqueous solution.
-
Solution Preparation: An aqueous solution of the acid dye (e.g., this compound) of a known initial concentration is prepared.
-
Catalyst Suspension: A specific amount of a photocatalyst, such as titanium dioxide (TiO₂), is added to the dye solution to create a suspension.
-
Adsorption-Desorption Equilibrium: The suspension is stirred in the dark for a period (e.g., 30 minutes) to allow the dye molecules to adsorb onto the surface of the catalyst, reaching an adsorption-desorption equilibrium.
-
Photoreaction: The suspension is then exposed to a light source (e.g., UV-C lamp) to initiate the photocatalytic reaction. The reaction is carried out for a set duration.
-
Sample Analysis: Aliquots of the suspension are withdrawn at regular time intervals. The catalyst is separated by centrifugation or filtration, and the concentration of the remaining dye in the supernatant is measured using a UV-Vis spectrophotometer at the dye's maximum absorbance wavelength.
-
Degradation Efficiency Calculation: The degradation efficiency is calculated as the percentage of dye removed from the solution over time.
Visualizations
Experimental Workflow for Textile Dyeing
Caption: General workflow for textile dyeing with acid dyes.
Experimental Workflow for Photocatalytic Degradation
Caption: General workflow for photocatalytic degradation of dyes.
References
A Researcher's Guide to Protein Staining: A Cost-Benefit Analysis of Acid Blue 120 and Traditional Stains
For researchers, scientists, and drug development professionals, the accurate visualization and quantification of proteins are paramount. The choice of staining method following gel electrophoresis or western blotting can significantly impact experimental outcomes, influencing sensitivity, accuracy, and overall cost. This guide provides a comprehensive cost-benefit analysis of traditional protein stains—Coomassie Brilliant Blue, Ponceau S, and Amido Black—and explores the potential of Acid Blue 120 as an alternative, based on available data.
Performance Comparison of Protein Stains
The selection of an appropriate protein stain is a critical step in the experimental workflow. Factors such as the required sensitivity, the need for quantitation, and downstream applications should be carefully considered. The following tables summarize the key performance characteristics of this compound and traditional staining methods.
Table 1: Performance Characteristics of Protein Stains
| Feature | This compound | Coomassie Brilliant Blue R-250 | Ponceau S | Amido Black 10B |
| Limit of Detection (LOD) | Data not available | ~30-100 ng[1][2] | ~125-200 ng[3][4] | ~50 ng[5] |
| Dynamic Range | Data not available | Narrow | Wider than Coomassie | Data not available |
| Linearity | Data not available | Good, but can be non-linear at high protein concentrations | Good | Good linear correlation reported in some applications |
| Reversibility | Data not available | Generally considered irreversible | Reversible | Not reversible |
| Downstream Compatibility (e.g., Mass Spectrometry) | Data not available | Compatible | Compatible after destaining | Preferred for protein sequencing due to mild conditions |
| Staining Time | Data not available | 30 minutes to overnight | 5-15 minutes | ~1 minute |
| Destaining Time | Data not available | 2 hours to overnight | Not required for visualization, easily removed with water or buffer | ~30 minutes to overnight |
Table 2: Cost-Benefit Analysis
| Stain | Estimated Cost | Pros | Cons |
| This compound | Variable; research-grade pricing not readily available for staining applications. | Potential for fluorescent detection. | Lack of established protocols and performance data for protein staining; cost-effectiveness for this application is unknown. |
| Coomassie Brilliant Blue R-250 | ~
| Inexpensive, widely used, good sensitivity for routine applications. | Time-consuming staining and destaining process, narrow dynamic range. |
| Ponceau S | ~
| Rapid and reversible staining, useful for verifying protein transfer. | Lower sensitivity compared to Coomassie and Amido Black. |
| Amido Black 10B | ~$70 for 100g powder. | Fast staining, good sensitivity. | Not reversible, may interfere with some downstream applications. |
In-Depth Look at Staining Options
This compound: An Unexplored Alternative
This compound is an azo dye that has been noted for its use as a biological stain, primarily in microscopy and for dyeing textiles. It is also described as a fluorescent azo dye, suggesting potential applications in fluorescence-based detection methods. However, there is a significant lack of published, peer-reviewed data on its use as a total protein stain for polyacrylamide gels or western blot membranes. Consequently, its performance metrics, such as limit of detection, dynamic range, and linearity in this context, are not established. While the prospect of a fluorescent, potentially more sensitive stain is appealing, the absence of validated protocols and comparative data makes its current utility for this application uncertain. Further research is required to determine its efficacy and cost-effectiveness compared to traditional methods.
Traditional Stains: The Established Workhorses
Coomassie Brilliant Blue: This is arguably the most common protein stain, known for its reliability and affordability. It binds non-covalently to proteins, primarily through interactions with basic and hydrophobic amino acid residues. Coomassie Brilliant Blue R-250 is a popular variant that offers good sensitivity, typically in the range of 30-100 ng of protein per band. While effective for routine qualitative and semi-quantitative analysis, its multi-step protocol involving staining and extensive destaining can be time-consuming. Furthermore, its dynamic range is relatively narrow, which can be a limitation for accurate quantification of proteins with varying abundance.
Ponceau S: A rapid and reversible stain, Ponceau S is widely used to confirm the efficiency of protein transfer from a gel to a membrane in western blotting. Its ability to be easily washed away allows for subsequent immunodetection on the same membrane. The staining process is quick, often taking only a few minutes. However, its sensitivity is generally lower than that of Coomassie Blue or Amido Black, with a detection limit of around 125-200 ng. This makes it less suitable for detecting low-abundance proteins.
Amido Black 10B: This stain offers a rapid and sensitive method for detecting proteins on membranes. With a detection limit of approximately 50 ng, it is more sensitive than Ponceau S and comparable to Coomassie Blue. The staining process is very quick, often requiring only a minute of incubation. A key drawback is that the staining is not reversible, which can limit its use in workflows that require downstream applications on the same blot. However, its mild staining and destaining conditions make it a preferred choice for applications like N-terminal protein sequencing.
Experimental Protocols
Detailed and validated protocols are crucial for reproducible results. Below are standard protocols for the traditional protein stains.
Coomassie Brilliant Blue R-250 Staining Protocol (for Polyacrylamide Gels)
Materials:
-
Fixing Solution: 50% methanol, 10% acetic acid, 40% deionized water
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250 in 40% methanol, 10% acetic acid
-
Destaining Solution: 10% methanol, 10% acetic acid, 80% deionized water
Procedure:
-
Fixation: After electrophoresis, place the gel in the fixing solution for at least 1 hour. This step prevents the diffusion of proteins.
-
Staining: Immerse the gel in the Coomassie Brilliant Blue R-250 staining solution and agitate gently for 2-4 hours at room temperature.
-
Destaining: Transfer the gel to the destaining solution. Agitate gently and change the destaining solution every 30-60 minutes until the protein bands are clearly visible against a clear background. This can take several hours to overnight.
-
Storage: The destained gel can be stored in deionized water.
Ponceau S Staining Protocol (for Western Blot Membranes)
Materials:
-
Ponceau S Staining Solution: 0.1% (w/v) Ponceau S in 5% acetic acid
-
Wash Solution: Deionized water or Tris-buffered saline with Tween 20 (TBST)
Procedure:
-
Staining: After protein transfer, immerse the membrane in the Ponceau S staining solution for 5-10 minutes at room temperature with gentle agitation.
-
Washing: Briefly rinse the membrane with deionized water to remove excess stain. The protein bands should appear as red bands on a light pink background.
-
Imaging: The membrane can be photographed or scanned to document the transfer efficiency.
-
Destaining: To proceed with immunodetection, wash the membrane with TBST until the red stain is completely gone.
Amido Black 10B Staining Protocol (for Western Blot Membranes)
Materials:
-
Amido Black Staining Solution: 0.1% (w/v) Amido Black 10B in 25% isopropanol, 10% acetic acid
-
Destaining Solution: 25% isopropanol, 10% acetic acid in deionized water
Procedure:
-
Washing: After protein transfer, wash the membrane with deionized water.
-
Staining: Immerse the membrane in the Amido Black staining solution for 1-5 minutes.
-
Destaining: Transfer the membrane to the destaining solution and agitate until the background is clear and the protein bands are distinct. This may take 30 minutes or longer.
-
Rinsing: Rinse the membrane with deionized water before drying or proceeding with other applications.
Visualization of Experimental Workflow
A clear understanding of the experimental workflow is essential for successful protein analysis. The following diagram illustrates a general workflow for protein separation and staining.
References
- 1. Coomassie Blue as a Near-infrared Fluorescent Stain: A Systematic Comparison With Sypro Ruby for In-gel Protein Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. blog.cellsignal.com [blog.cellsignal.com]
- 4. Ponceau S Waste: Ponceau S Staining for Total Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Acid Blue 120
For Immediate Implementation: Essential Safety and Handling Protocols for Acid Blue 120
This document provides critical, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound (CAS No. 3529-01-9). Adherence to these procedural guidelines is paramount to ensure personal safety and proper disposal, fostering a secure and compliant laboratory environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a dark brown to dark purple powder that may cause irritation to the eyes, skin, respiratory tract, and digestive tract.[1][2] The full toxicological properties of this chemical have not been completely investigated.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles compliant with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards. | To prevent eye irritation from dust or splashes.[1] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or apron. | To prevent skin irritation upon contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator should be used when handling the powder, especially if dust generation is likely. Work should be conducted in a well-ventilated area or under a chemical fume hood. | To prevent respiratory tract irritation from inhaling dust particles. |
II. Step-by-Step Operational Plan for Handling this compound
This section outlines the procedural steps for the safe handling of this compound during common laboratory operations.
A. Weighing and Aliquoting:
-
Preparation: Before handling, ensure the designated work area (preferably a chemical fume hood) is clean and uncluttered. Assemble all necessary equipment, including a calibrated scale, weighing paper or boat, spatula, and appropriate waste containers.
-
Donning PPE: Put on all required PPE as specified in Table 1.
-
Weighing: Carefully transfer the desired amount of this compound powder from the stock container to the weighing vessel using a clean spatula. Minimize the creation of dust.
-
Closure: Tightly seal the stock container immediately after use.
-
Cleanup: Clean the spatula and the weighing area. Dispose of any contaminated weighing paper in the designated solid waste container.
B. Solution Preparation:
-
Preparation: In a chemical fume hood, place a beaker with the appropriate solvent on a stir plate.
-
Dissolving: Slowly add the weighed this compound powder to the solvent while stirring to prevent clumping and splashing. This compound is soluble in water.
-
Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
-
Storage: Store the solution in a tightly capped container in a cool, dry, well-ventilated area away from incompatible substances.
Experimental Workflow for Handling this compound
Caption: A flowchart illustrating the key steps for the safe handling of this compound in a laboratory setting.
III. Emergency Procedures
In the event of exposure or a spill, immediate action is crucial.
Table 2: First Aid and Emergency Response for this compound
| Incident | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops or persists. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Minor Spill | For small spills, gently dampen the powder with water to prevent it from becoming airborne. Carefully sweep or vacuum the material and place it into a suitable, labeled disposal container. |
| Major Spill | Evacuate the area and alert others. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety (EHS) office for guidance on cleanup and disposal. |
IV. Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination.
A. Waste Segregation and Collection:
-
Solid Waste: All disposable items contaminated with this compound, such as gloves, weighing paper, and paper towels, should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not pour this waste down the drain.
B. Disposal Procedure:
-
Consult Regulations: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR Parts 261.3. Additionally, consult state and local hazardous waste regulations for complete and accurate classification.
-
Contact EHS: Contact your institution's environmental health and safety (EHS) office for guidance on the proper disposal of this compound waste. They will provide information on appropriate waste containers, labeling, and pickup schedules.
Disposal Decision Pathway
Caption: A logical flow for the proper disposal of waste contaminated with this compound.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
